molecular formula C9H18N2O2 B1464911 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one CAS No. 1083368-87-9

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Katalognummer: B1464911
CAS-Nummer: 1083368-87-9
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: UYQIQQXAAXTPLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a synthetic piperidine derivative intended for research and development purposes. Compounds featuring the piperidine ring are among the most significant structural motifs in medicinal chemistry, appearing in more than twenty classes of pharmaceuticals . The piperidine scaffold is a fundamental building block for designing drugs, and its derivatives are present in a wide array of biologically active molecules . The specific structure of this compound, which includes a piperidine core with an aminomethyl group and a methoxyketone side chain, is characteristic of fragments used in drug discovery. Research into similar piperidine-based structures has shown their potential in creating multitarget therapeutics, particularly for central nervous system (CNS) disorders . For instance, some piperidine-containing compounds are known to exhibit high affinity for targets like the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R), suggesting potential applications in developing novel neuropharmacological agents . The presence of the aminomethyl group provides a handle for further chemical functionalization, making this compound a valuable intermediate for medicinal chemists seeking to explore structure-activity relationships or synthesize more complex target molecules. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Eigenschaften

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-3-8(5-10)6-11/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQIQQXAAXTPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data specifically characterizing the chemical and biological properties of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (CAS No: 1083368-87-9) is limited. This technical guide, therefore, presents a comprehensive, predictive analysis based on the well-established chemical principles of its constituent fragments: the 3-(aminomethyl)piperidine core and the N-methoxyacetyl group. The synthesis, properties, and potential biological activities described herein are inferred from extensive literature on structurally analogous compounds. All claims are supported by authoritative references.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[3][4] Piperidine derivatives have demonstrated a vast range of pharmacological activities, targeting the central nervous system, inflammation, infectious diseases, and cancer.[5][6][7]

This guide focuses on the specific, yet under-documented molecule, 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. By dissecting its structure into the 3-(aminomethyl)piperidine building block and the N-methoxyacetyl moiety, we can project its chemical behavior and potential as a novel therapeutic agent. The 3-(aminomethyl)piperidine fragment is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agents targeting neurological disorders.[8] The N-acyl substitution on the piperidine nitrogen further diversifies its potential interactions with biological targets.

Physicochemical and Structural Profile

Based on its chemical structure, a profile of the core physicochemical properties of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can be established.

PropertyValue/PredictionSource
CAS Number 1083368-87-9Inferred from supplier data
Molecular Formula C9H18N2O2Inferred from supplier data
Molecular Weight 186.25 g/mol Inferred from supplier data
Appearance Likely a solid at room temperatureInferred from related piperidine derivatives[9]
Solubility Expected to be soluble in organic solvents (e.g., methanol, ethanol, DMSO)Inferred from related piperidine derivatives[9]
pKa (predicted) The primary amine is expected to be basic, with a pKa around 9-10.Inferred from analogous primary amines
LogP (predicted) The presence of polar functional groups suggests a relatively low LogP value.Inferred from chemical structure

The conformational flexibility of the piperidine ring is a critical determinant of its biological activity. Like cyclohexane, piperidine predominantly adopts a chair conformation to minimize steric strain.[4] For 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, the N-methoxyacetyl group and the 3-(aminomethyl) substituent can exist in either axial or equatorial positions, leading to different spatial arrangements of the key functional groups. The preferred conformation will influence how the molecule interacts with a biological target.

Synthesis and Characterization

While a specific, published synthetic route for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is not available, a plausible and efficient synthesis can be designed based on established methodologies for N-acylation of piperidines.

Proposed Synthetic Pathway

A logical approach would involve the acylation of 3-(aminomethyl)piperidine with methoxyacetyl chloride or a related activated methoxyacetic acid derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-Aminomethyl_piperidine 3-(Aminomethyl)piperidine Acylation N-Acylation 3-Aminomethyl_piperidine->Acylation Methoxyacetyl_chloride Methoxyacetyl chloride Methoxyacetyl_chloride->Acylation Target_Compound 1-[3-(Aminomethyl)piperidin-1-yl]- 2-methoxyethan-1-one Acylation->Target_Compound

Figure 1: Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical)
  • Reaction Setup: Dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base (e.g., triethylamine, 1.1 equivalents) to neutralize the HCl generated.

  • Acylation: Cool the solution to 0°C and add methoxyacetyl chloride (1.05 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic signals for the piperidine ring protons, the aminomethyl protons, the methoxy group protons, and the methylene protons of the acetyl group. The chemical shifts and coupling patterns would confirm the connectivity.[10][11][12]
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the amide.[11][13]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound would be observed. Fragmentation patterns would likely involve cleavage of the N-acyl group and fragmentation of the piperidine ring, providing further structural information.[14][15][16]
Infrared (IR) Spectroscopy A strong absorption band characteristic of the amide carbonyl group (around 1650 cm⁻¹) would be expected.

Potential Biological Activity and Mechanism of Action

The piperidine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1][2] The presence of both a primary amine and a tertiary amide in 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one suggests several potential avenues for biological activity.

Central Nervous System (CNS) Activity

Piperidine derivatives are well-represented among drugs targeting the CNS.[5][6] The 3-aminopiperidine moiety, in particular, is a key component of several compounds with neurological and psychiatric applications.[8] The aminomethyl group can participate in hydrogen bonding and ionic interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. The overall lipophilicity, which is expected to be moderate for this compound, is also a critical factor for blood-brain barrier penetration.

Enzyme Inhibition

The structural features of this molecule make it a candidate for enzyme inhibition. The primary amine could interact with the active site of enzymes such as monoamine oxidases (MAOs) or other aminotransferases.[17] The amide functionality could also play a role in binding to the active site of proteases or kinases.

Anti-infective and Anti-cancer Potential

Numerous piperidine-containing compounds have demonstrated antibacterial, antifungal, and antiviral properties.[6] Furthermore, the piperidine ring is a common feature in many anti-cancer agents, where it can contribute to interactions with various oncogenic targets.[7]

G cluster_0 Potential Biological Activities Target_Compound 1-[3-(Aminomethyl)piperidin-1-yl]- 2-methoxyethan-1-one CNS_Activity CNS Activity (e.g., GPCRs, Ion Channels) Target_Compound->CNS_Activity Enzyme_Inhibition Enzyme Inhibition (e.g., MAOs, Kinases) Target_Compound->Enzyme_Inhibition Anti_Infective Anti-Infective Activity Target_Compound->Anti_Infective Anti_Cancer Anti-Cancer Activity Target_Compound->Anti_Cancer

Figure 2: Potential therapeutic applications.

Future Directions and Conclusion

This technical guide provides a predictive overview of the chemical properties and potential biological significance of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. While specific experimental data for this compound is currently lacking in the public domain, the analysis of its structural components suggests it is a molecule of interest for further investigation in drug discovery.

The proposed synthetic route is straightforward and should provide access to the compound for detailed characterization and biological screening. Future research should focus on:

  • Synthesis and full analytical characterization: To confirm the structure and purity of the compound.

  • In vitro biological screening: To assess its activity against a panel of relevant biological targets, including CNS receptors, enzymes, and cancer cell lines.

  • Structure-activity relationship (SAR) studies: To explore how modifications to the aminomethyl and methoxyacetyl groups influence biological activity.

References

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). CNS & Neurological Disorders - Drug Targets, 22(8), 1146-1162. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2), a474-a482.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1277-1284. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 13, 861956. [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Bentham Science Publishers. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega, 8(41), 37881-37905. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. Retrieved from [Link]

  • NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. (1971). Journal of Pharmaceutical Sciences, 60(8), 1234-1238. [Link]

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  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • The piperidine nitrogen signals of the acylated products can be... (2015). ResearchGate. Retrieved from [Link]

  • 1-Acetylpiperidine. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith. (2024). PubChem. Retrieved from [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2017). Journal of Medicinal Chemistry, 60(17), 7476-7491. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Advances, 9(3), 1542-1552. [Link]

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  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). CSIR-NIScPR. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

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1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one structure elucidation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Elucidation of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Introduction

The rigorous, unambiguous determination of a chemical structure is the bedrock upon which all subsequent research, development, and clinical application rests. For novel chemical entities (NCEs) such as 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, a multi-faceted analytical approach is not merely best practice; it is a mandatory component of regulatory submission and intellectual property protection. The presence of a tertiary amide, a primary amine, an ether, and a stereocenter within a flexible piperidine ring system presents a unique set of analytical challenges that demand a synergistic application of modern spectroscopic techniques.

This guide provides a comprehensive, field-tested workflow for the complete structural elucidation of this molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice. The process described herein is a self-validating system, where data from orthogonal techniques are integrated to build an unshakeable structural hypothesis, culminating in a definitive molecular blueprint.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before mapping the intricate connectivity of the molecule, we must first establish its fundamental properties: the molecular formula and the degree of unsaturation. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this initial step.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: We select Electrospray Ionization (ESI) as the ionization method due to the molecule's polarity and the presence of basic nitrogen atoms, which are readily protonated. Operating in positive ion mode ([M+H]⁺) provides a clear molecular ion with high efficiency. The choice of a high-resolution analyzer, such as an Orbitrap or Time-of-Flight (TOF), is critical as it provides mass accuracy to within 5 ppm, allowing for the confident determination of the elemental composition.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Infuse the sample directly into an ESI-HRMS system.

  • Acquisition Parameters (Typical):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Mass Range: 50-500 m/z

    • Analyzer: Orbitrap or TOF

    • Resolution: >60,000 FWHM

  • Data Analysis:

    • Identify the most abundant ion in the spectrum, corresponding to the [M+H]⁺ adduct.

    • Utilize the instrument's software to calculate the elemental composition based on the measured accurate mass. The software will compare the experimental mass against a database of all possible chemical formulas within a given mass tolerance.

Expected Data & Interpretation:

The molecular formula C₉H₁₈N₂O₂ yields a single degree of unsaturation, which is accounted for by the carbonyl (C=O) group of the amide. This finding is crucial as it rules out the presence of additional rings or double bonds.

ParameterTheoretical ValueObserved Value (Hypothetical)
Molecular FormulaC₉H₁₈N₂O₂C₉H₁₈N₂O₂
Exact Mass (Monoisotopic)186.13683-
[M+H]⁺ Exact Mass187.14410187.14398
Mass Accuracy-< 5 ppm
Degree of Unsaturation11

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, Infrared (IR) spectroscopy provides a rapid and definitive confirmation of the key functional groups predicted by the formula.

Expertise & Rationale: IR spectroscopy is exquisitely sensitive to the vibrational energies of chemical bonds. For this molecule, we expect to see characteristic absorptions for the primary amine (N-H bonds), the tertiary amide (C=O bond), the ether (C-O bond), and aliphatic chains (C-H bonds). The position and shape of these bands provide a structural fingerprint. For instance, the amide C=O stretch is one of the most intense and reliable absorptions in an IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small quantity of the neat compound (if liquid) or solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the clean, empty crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically performs a background subtraction.

Expected Data & Interpretation:

The presence of a strong, sharp band around 1650 cm⁻¹ is definitive evidence for the tertiary amide carbonyl. The two distinct N-H stretching bands confirm a primary amine, while the C-O stretch supports the methoxy ether group.

Functional GroupBondExpected Wavenumber (cm⁻¹)Expected Intensity/Shape
Primary AmineN-H Stretch3400-3250Two distinct medium bands
Primary AmineN-H Bend (Scissoring)1650-1580Medium, often obscured by C=O
Aliphatic ChainsC-H Stretch2950-2850Strong, sharp
Tertiary AmideC=O Stretch1670-1630Strong, sharp
EtherC-O Stretch1150-1085Strong

Part 3: The Definitive Blueprint - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A suite of 1D and 2D experiments will be used to construct the molecule piece by piece.

Expertise & Rationale:

  • ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

  • ¹³C NMR reveals the number of distinct carbon environments.

  • COSY (Correlation Spectroscopy) maps all ³J(H,H) coupling networks, essentially tracing the proton-proton connections through bonds.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to, providing an unambiguous C-H assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to the global structure. It reveals longer-range correlations (typically ²J(C,H) and ³J(C,H)) between protons and carbons, allowing us to connect fragments that are not directly bonded.

Predicted ¹H and ¹³C NMR Data

Before acquiring data, predicting the spectrum allows for a more targeted analysis. The following tables summarize the expected chemical shifts for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in a standard solvent like CDCl₃.

Table 3.1: Predicted ¹H NMR Data

Label Proton(s) Predicted δ (ppm) Multiplicity Integration
a -OCH₃ 3.35 Singlet (s) 3H
b -C(O)CH₂O- 4.10 Singlet (s) 2H
c, d Piperidine H2, H6 3.0 - 3.6 Multiplets (m) 4H
e Piperidine H3 1.8 - 2.0 Multiplet (m) 1H
f, g Piperidine H4, H5 1.2 - 1.8 Multiplets (m) 4H
h -CH₂NH₂ 2.75 Doublet (d) 2H

| i | -NH₂ | 1.5 (variable) | Broad Singlet (br s) | 2H |

Table 3.2: Predicted ¹³C NMR Data

Label Carbon Predicted δ (ppm)
1 C=O 169.5
2 -C(O)CH₂O- 70.0
3 -OCH₃ 59.0
4, 8 Piperidine C2, C6 45.0 - 55.0
5 Piperidine C3 35.0 - 40.0
6, 7 Piperidine C4, C5 25.0 - 30.0

| 9 | -CH₂NH₂ | 46.0 |

2D NMR: Connecting the Fragments

The 2D NMR experiments provide the conclusive evidence for the proposed structure. The workflow below illustrates how the data are integrated.

G cluster_fragments Identified Structural Fragments cluster_hmbc Key HMBC Correlations (²J, ³J) cluster_structure Final Assembled Structure frag1 Methoxyacetyl Fragment (from ¹H singlets at δ 4.10, 3.35) hmbc1 H(b) at δ 4.10 correlates to C(1) at δ 169.5 frag1->hmbc1 Confirms methoxyacetyl unit hmbc2 H(c,d) at δ 3.0-3.6 correlates to C(1) at δ 169.5 frag1->hmbc2 Connects acetyl to piperidine N frag2 3-Substituted Piperidine Ring (from complex multiplets δ 1.2-3.6) frag2->hmbc2 Connects acetyl to piperidine N hmbc3 H(h) at δ 2.75 correlates to C(5) at δ 35-40 frag2->hmbc3 Connects aminomethyl to C3 frag3 Aminomethyl Group (from ¹H doublet at δ 2.75) frag3->hmbc3 Connects aminomethyl to C3 final_structure 1-[3-(Aminomethyl)piperidin-1-yl]- 2-methoxyethan-1-one hmbc1->final_structure Unambiguous Connectivity hmbc2->final_structure Unambiguous Connectivity hmbc3->final_structure Unambiguous Connectivity

Caption: Key HMBC correlations linking molecular fragments.

Interpretation of Key 2D Correlations:

  • COSY: Will show correlations between H(e), H(f/g), and H(h), confirming the aminomethyl group is attached to the C3 position of the piperidine ring. It will also map out the complex spin system of the entire piperidine ring.

  • HSQC: Will definitively assign each proton signal to its corresponding carbon signal listed in Tables 3.1 and 3.2.

  • HMBC (The Final Proof):

    • A correlation between the methoxyacetyl protons (b) and the amide carbonyl carbon (1) confirms this substructure.

    • The critical correlation: A cross-peak between the piperidine protons adjacent to the nitrogen (c, d) and the amide carbonyl carbon (1) unambiguously proves that the methoxyacetyl group is attached to the piperidine nitrogen.

    • A correlation between the aminomethyl protons (h) and the piperidine C3 carbon (5) confirms the substituent position.

Part 4: The Integrated Elucidation Workflow

G start Analyte Received hrms HRMS Analysis (ESI-TOF/Orbitrap) start->hrms ftir FTIR Analysis (ATR) start->ftir nmr 1D & 2D NMR Suite (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr formula Result: Molecular Formula (C₉H₁₈N₂O₂) hrms->formula Provides elucidation Final Structure Elucidated formula->elucidation Integrated Confirmation groups Result: Functional Groups (Amide, Amine, Ether) ftir->groups Identifies groups->elucidation Integrated Confirmation connectivity Result: Full Atom Connectivity & Structural Isomer nmr->connectivity Defines connectivity->elucidation Integrated Confirmation

Caption: Overall workflow for structural elucidation.

This systematic process ensures that the final structure is supported by orthogonal data sets, meeting the highest standards of scientific rigor required in pharmaceutical and chemical research. The combination of exact mass, vibrational spectroscopy, and a complete set of NMR correlations provides a definitive and defensible structural assignment for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • IUPAC. Compendium of Chemical Terminology (the "Gold Book"). [Link]

Synthesis and Mechanistic Evaluation of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one , is a highly versatile bifunctional building block utilized in advanced medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Structurally, it features a 2-methoxyacetylated piperidine core and a primary aminomethyl group. This whitepaper details a robust, field-proven, two-step synthetic pathway starting from commercially available tert-butyl (piperidin-3-ylmethyl)carbamate. The methodology emphasizes orthogonal protection strategies, mechanistic causality, and self-validating experimental protocols.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of this molecule requires precise chemoselectivity. The starting material, tert-butyl (piperidin-3-ylmethyl)carbamate, possesses two distinct nitrogen centers: a secondary piperidine amine and a primary methylamine.

To selectively acylate the piperidine nitrogen without inducing cross-reactivity or polymerization, the primary amine must be masked. The tert-butoxycarbonyl (Boc) group is the industry standard for this application due to its stability under basic acylation conditions and its highly selective, clean cleavage under mild acidic conditions[1]. By leveraging this orthogonal protection strategy, we can achieve quantitative regioselective N-acylation followed by a high-yielding deprotection step.

Synthesis_Workflow SM tert-Butyl (piperidin-3-ylmethyl)carbamate R1 Methoxyacetyl Chloride Et3N, DCM, 0°C to RT SM->R1 INT Boc-Protected Intermediate R1->INT R2 TFA / DCM RT, 2h INT->R2 PROD 1-[3-(Aminomethyl)piperidin-1-yl] -2-methoxyethan-1-one R2->PROD

Synthetic workflow for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one.

Mechanistic Causality in the Synthetic Pathway

Phase 1: Regioselective N-Acylation

The coupling of methoxyacetyl chloride to the secondary piperidine amine proceeds via a standard nucleophilic acyl substitution[2]. The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is a critical experimental choice. The base serves a dual purpose: it acts as an acid scavenger to neutralize the evolving hydrochloric acid (HCl) byproduct, driving the reaction equilibrium forward, and it prevents the reaction medium from becoming acidic, which would prematurely cleave the acid-labile Boc protecting group.

Phase 2: Acid-Mediated Boc Deprotection

The deprotection phase relies on the specific lability of the Boc carbamate in the presence of strong acids[3]. We utilize a standard 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) mixture, a treatment known to ensure full Boc deprotection[4].

The mechanism is initiated by the protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the adjacent carbon. This triggers the expulsion of a highly stable tert-butyl cation. The resulting carbamic acid intermediate is thermodynamically unstable and undergoes spontaneous decarboxylation, releasing carbon dioxide gas ( CO2​ ) and yielding the free primary amine as a TFA salt[1].

Mechanism N1 Boc-Protected Amine N2 Protonation by TFA N1->N2 N3 Oxonium Ion Intermediate N2->N3 N4 Cleavage (t-Butyl Cation Loss) N3->N4 N5 Carbamic Acid N4->N5 N6 Decarboxylation (-CO2) N5->N6 N7 Free Primary Amine (TFA Salt) N6->N7

Acid-catalyzed mechanistic pathway of Boc group deprotection.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl ((1-(2-methoxyacetyl)piperidin-3-yl)methyl)carbamate
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add tert-butyl (piperidin-3-ylmethyl)carbamate (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Inject triethylamine (TEA, 15.0 mmol, 1.5 eq) into the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add methoxyacetyl chloride (11.0 mmol, 1.1 eq) over 15 minutes. The slow addition prevents localized exothermic spikes that could lead to impurity formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (10% MeOH in DCM). The disappearance of the secondary amine starting material (visualized via ninhydrin stain) confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude intermediate.

Protocol B: Acidic Deprotection to Yield the Target Molecule
  • Preparation: Dissolve the crude Boc-protected intermediate from Protocol A in anhydrous DCM (20 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Slowly add neat Trifluoroacetic acid (TFA, 20 mL) to create a 50% v/v TFA/DCM solution[4].

  • Self-Validation Check: Observe the immediate effervescence upon the addition of TFA. This bubbling is the evolution of CO2​ gas, confirming the active decarboxylation of the carbamic acid intermediate[1]. Stir at room temperature for 2 hours until gas evolution completely ceases.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove volatile DCM and excess TFA. Co-evaporate the resulting oil with toluene (3 x 15 mL) to remove residual trace TFA.

  • Neutralization (Optional): To obtain the free base rather than the TFA salt, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1M aqueous NaOH, extracting the product into the organic phase.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics and analytical markers for a standard 10 mmol scale synthesis.

Synthesis StepReagents & SolventsTempTimeExpected YieldAnalytical Markers (LC-MS / TLC)
1. N-Acylation Methoxyacetyl chloride, Et₃N, DCM0 °C → 25 °C4 h88 - 92%LC-MS:[M+H]⁺ = 287.2 m/zTLC: Ninhydrin negative
2. Boc Deprotection 50% TFA in DCM25 °C2 h95 - 99%LC-MS: [M+H]⁺ = 187.1 m/zVisual: Cessation of CO2​ gas

References

  • Amine Protection and Deprotection - Master Organic Chemistry -[Link]

  • Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces - MDPI - [Link]

  • Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex - National Institutes of Health (NIH) / PMC - [Link]

Sources

Comprehensive Technical Guide: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift from flat, sp2-rich aromatic systems to highly functionalized, sp3-rich aliphatic scaffolds has become a cornerstone for improving clinical success rates. 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a highly versatile, non-natural building block designed specifically to meet these demands.

Structurally, this molecule features a piperidine core where the secondary nitrogen (N1) is acylated with a methoxyacetyl group, and the C3 position is functionalized with a primary aminomethyl group. This bifunctional nature allows it to act as a highly directional linker or a core scaffold in fragment-based drug discovery (FBDD). The piperidine ring provides conformational rigidity, while the methoxyethanone moiety reduces the basicity of the piperidine nitrogen (mitigating hERG liability) and introduces a hydrogen bond acceptor to tune the overall lipophilicity. Researchers extensively utilize 3-(aminomethyl)piperidine derivatives in the development of novel therapeutics, particularly for neurological disorders and complex receptor targeting 1.

Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in subsequent synthetic steps and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of an Active Pharmaceutical Ingredient (API).

PropertyValueMechanistic Significance
IUPAC Name 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-oneDefines exact regiochemistry and functional groups.
Molecular Formula C9H18N2O2Optimized low-molecular-weight fragment.
Molecular Weight 186.25 g/mol Leaves ample "molecular weight budget" for warhead attachment.
Hydrogen Bond Donors (HBD) 2Provided entirely by the primary amine (-NH2), ensuring targeted reactivity.
Hydrogen Bond Acceptors (HBA) 3Sourced from the methoxy oxygen, carbonyl oxygen, and amide nitrogen.
Fraction sp3 (Fsp3) 0.78High 3D character; correlates strongly with improved aqueous solubility and reduced off-target toxicity.

Strategic Synthesis & Methodology

To synthesize 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, one must navigate the challenge of regioselectivity. The starting material, 3-(aminomethyl)piperidine, contains both a primary and a secondary amine. Direct acylation would lead to a mixture of products. Therefore, a self-validating protection-deprotection strategy is required.

By starting with commercially available tert-butyl (piperidin-3-ylmethyl)carbamate (where the primary amine is Boc-protected), we ensure 100% regioselective acylation at the secondary piperidine nitrogen 2.

Synthesis SM tert-Butyl (piperidin-3-ylmethyl)carbamate R1 Methoxyacetyl chloride + DIPEA (0°C) SM->R1 INT Boc-Protected Intermediate R1->INT R2 TFA / DCM (25°C) INT->R2 PROD 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one R2->PROD

Regioselective synthesis workflow for the target piperidine building block.

Step-by-Step Experimental Protocol

Phase 1: Regioselective Acylation Causality Focus: Acid chlorides are highly reactive electrophiles. Using a non-nucleophilic base is critical to neutralize the generated HCl without competing for the acylating agent.

  • Preparation: Dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. DCM provides excellent solubility and prevents moisture-driven hydrolysis of the acid chloride.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). DIPEA acts as a steric proton sponge, effectively scavenging HCl without forming reactive intermediates.

  • Acylation: Cool the reaction vessel to 0°C. Dropwise add 2-methoxyacetyl chloride (1.1 eq). Maintaining 0°C suppresses exothermic side reactions and prevents premature cleavage of the Boc group.

  • Purification: Stir for 30 minutes. Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography using a gradient of 0.5% to 3.5% Methanol/DCM to isolate the Boc-protected intermediate 3.

Phase 2: Boc Deprotection Causality Focus: The removal of the tert-butoxycarbonyl (Boc) group requires strong acidic conditions to generate the stable tert-butyl cation, which subsequently eliminates to form isobutylene gas. 5. Cleavage: Dissolve the purified intermediate in DCM. Add Trifluoroacetic acid (TFA) to achieve a 1:3 (v/v) TFA:DCM ratio. 6. Isolation: Stir for 2 hours at room temperature. The reaction is driven to completion by the evolution of CO2 and isobutylene gases. Concentrate under reduced pressure and lyophilize to yield 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one as a TFA salt, ready for downstream functionalization.

Applications in Medicinal Chemistry & PROTAC Design

Methoxy-substituted piperidine derivatives are of significant interest in medicinal chemistry due to their unique structural features that contribute to biological activity and metabolic stability 4.

In the context of Targeted Protein Degradation (TPD) and PROTACs (Proteolysis Targeting Chimeras), this molecule serves as an advanced linker. The primary amine can undergo reductive amination with an aldehyde-bearing target ligand, while the methoxyethanone moiety provides a stable, non-metabolizable spacer that maintains favorable aqueous solubility.

DrugDesign Warhead Target Ligand Linker Piperidine Core Warhead->Linker Reductive Amination PROTAC Chimeric Degrader Linker->PROTAC E3 E3 Ligase Binder E3->Linker Amide Coupling

Integration of the piperidine core into a PROTAC bifunctional degrader.

Analytical & Quality Control Protocols

To ensure the trustworthiness of the synthesized building block, rigorous analytical validation is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize an Electrospray Ionization (ESI) source in positive mode. The expected mass-to-charge ratio ( m/z ) for the protonated molecular ion [M+H]+ is 187.1 .

  • 1H NMR (Proton Nuclear Magnetic Resonance): Conducted in DMSO-d6 or CDCl3. Key diagnostic peaks will include a prominent singlet around δ 3.3-3.4 ppm corresponding to the three protons of the methoxy group (-OCH3), and a multiplet corresponding to the aminomethyl protons (-CH2-NH2) shifting depending on the salt form (free base vs. TFA salt). The amide bond will likely cause rotameric signal splitting of the piperidine ring protons at room temperature due to restricted rotation around the N-C(=O) bond.

References

  • Title: 3-(Aminomethyl)
  • Title: Boc-(R,S)-(3-aminomethyl)
  • Title: (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)
  • Title: WO2012121758A1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent Source: Google Patents URL

Sources

An In-depth Technical Guide to 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, a piperidine derivative with significant potential in medicinal chemistry and drug development. While specific research on this compound (CAS Number: 1083368-87-9) is emerging, its structural motifs are present in a variety of biologically active molecules. This guide will cover its chemical identity, a proposed synthetic route, potential physicochemical properties, and explore its prospective applications in neuroscience and other therapeutic areas based on the activities of structurally related compounds. Detailed, adaptable experimental protocols for its synthesis, characterization, and potential biological evaluation are also provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[1][2] Its saturated, heterocyclic nature allows for precise conformational control and the introduction of various substituents to modulate biological activity and pharmacokinetic profiles. The 3-(aminomethyl)piperidine core, in particular, is a key building block in the development of compounds targeting the central nervous system (CNS) and other biological systems.[3] The addition of a methoxyacetyl group to the piperidine nitrogen, as seen in 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, further refines its properties, potentially influencing its solubility, metabolic stability, and target interactions.

Chemical and Physical Properties

The fundamental properties of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one are summarized below. It is important to note that while some of this data is available from chemical suppliers, other properties are predicted based on the analysis of similar chemical structures.

PropertyValueSource
CAS Number 1083368-87-9Chemical Supplier Data
Molecular Formula C₉H₁₈N₂O₂Chemical Supplier Data
Molecular Weight 186.25 g/mol Chemical Supplier Data
Appearance Predicted: White to off-white solidAnalogy to similar compounds[4]
Solubility Predicted: Soluble in water and polar organic solventsAnalogy to similar compounds[4]
pKa Predicted: 7.0 - 9.0 (for the primary and secondary amines)Analogy to piperidine derivatives[4]

Synthesis and Characterization

While a specific, peer-reviewed synthesis for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one has not been extensively published, a plausible and efficient synthetic route can be proposed based on established chemical principles for the N-acylation of piperidines.

Proposed Synthetic Pathway

The most direct approach involves the selective N-acylation of 3-(aminomethyl)piperidine with methoxyacetyl chloride or a related activated methoxyacetic acid derivative. The key challenge in this synthesis is achieving selectivity for the piperidine nitrogen over the primary amine of the aminomethyl group.

Synthesis_Pathway reagent1 3-(Aminomethyl)piperidine reaction Acylation reagent1->reaction reagent2 Methoxyacetyl chloride reagent2->reaction product 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one reaction->product

Caption: Proposed synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Acylating Agent: Slowly add methoxyacetyl chloride (1.05 equivalents) dropwise to the cooled solution. The temperature should be maintained below 5 °C to enhance selectivity for the more nucleophilic piperidine nitrogen.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the successful acylation at the piperidine nitrogen.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Applications in Drug Discovery

The structural features of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one suggest several promising avenues for its application in drug discovery.

Central Nervous System Disorders

The 3-aminopiperidine moiety is a well-established pharmacophore in compounds targeting the CNS.[5] For instance, certain 3-amido-3-aryl-piperidines have been identified as potent and selective inhibitors of the glycine transporter 1 (GlyT1), which is a target for the treatment of schizophrenia.[6] The methoxyacetyl group can modulate properties like blood-brain barrier permeability, making this compound an interesting candidate for CNS-related research. A related piperazine compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has demonstrated antioxidant and anxiolytic-like activity, suggesting a potential role for our target compound in similar pathways.[7]

CNS_Applications Compound 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one Scaffold 3-Aminopiperidine Scaffold Compound->Scaffold CNS CNS Disorders Scaffold->CNS GlyT1 GlyT1 Inhibition (Schizophrenia) CNS->GlyT1 Anxiolytic Anxiolytic/Antioxidant Activity CNS->Anxiolytic

Caption: Potential CNS applications based on the core scaffold.

Enzyme Inhibition

Piperidine derivatives are also prevalent in the design of enzyme inhibitors for various therapeutic targets. For example, N-acylpiperidines have been explored as inhibitors of proteases and kinases. The specific substitution pattern of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one could be tailored to interact with the active sites of specific enzymes implicated in diseases such as cancer or inflammatory disorders.[7]

Experimental Workflows for Biological Evaluation

For researchers interested in exploring the biological activities of this compound, the following experimental workflows are proposed.

In Vitro Assay Workflow

In_Vitro_Workflow Start Synthesized Compound Purity Purity & Identity Confirmation (HPLC, NMR, MS) Start->Purity Assay Target-Based or Phenotypic Screening Purity->Assay Hit Hit Identification Assay->Hit DoseResponse Dose-Response & IC50/EC50 Determination Hit->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for in vitro biological evaluation.

Step-by-Step Protocol for a Cell-Based Assay
  • Cell Culture: Culture the appropriate cell line for the desired biological target.

  • Compound Preparation: Prepare a stock solution of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Cell Treatment: Treat the cells with varying concentrations of the compound.

  • Incubation: Incubate the cells for a predetermined period.

  • Assay Readout: Perform the specific assay to measure the biological effect (e.g., cell viability, enzyme activity, receptor binding).

  • Data Analysis: Analyze the data to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

Conclusion and Future Directions

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its structural similarity to known bioactive molecules suggests that it could be a valuable starting point for the development of novel therapeutics, particularly in the area of CNS disorders. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to begin their investigations into the properties and applications of this versatile compound. Further research into its biological activities and the development of structure-activity relationships will be crucial in unlocking its full therapeutic potential.

References

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366.
  • Zafar, S., et al. (2019). Physical Characteristic of Compounds I to III. Journal of the Chemical Society of Pakistan, 41(2), 366.
  • Pinard, E., et al. (2014). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 947-952. Available from: [Link]

  • Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 101311.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735.
  • Ribeiro da Silva, M. A. V., & Cabral, J. I. T. A. (2007). Thermochemical study of 1-, 3- and 4-piperidinecarboxamide derivatives. Thermochimica Acta, 453(2), 147-151.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (2014).
  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available from: [Link]

  • Appchem. (n.d.). 1-[(3R)-3-aminopiperidin-1-yl]-2-methoxyethan-1-one. Retrieved from [Link]

  • Norman, M. H., et al. (2005). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. Journal of Medicinal Chemistry, 48(7), 2532-2545.
  • He, X., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774.

Sources

An In-Depth Technical Guide to 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, a compound of interest in medicinal chemistry and drug discovery.

Core Molecular Attributes

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a substituted piperidine derivative. Its core structure consists of a piperidine ring, an aminomethyl group at the 3-position, and a methoxyethanone group attached to the piperidine nitrogen.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and corresponding weight.

Table 1: Molecular Formula and Weight

AttributeValue
Molecular FormulaC9H18N2O2
Molecular Weight 186.25 g/mol [1]
Chemical Structure and Connectivity

The precise arrangement of atoms and bonds within the molecule is crucial for understanding its reactivity and interactions with biological targets.

Diagram 1: 2D Chemical Structure

A 2D representation of the chemical structure.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its behavior in various experimental and biological systems.

Key Identifiers

Unique identifiers are used to catalogue and reference this specific chemical entity in databases and literature.

Table 2: Chemical Identifiers

IdentifierValue
CAS Number1083368-87-9[1]
SMILESCOCC(=O)N1CCCC(C1)CN[1]

Synthesis and Experimental Protocols

The synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one typically involves a multi-step process. A generalized synthetic workflow is outlined below.

Retrosynthetic Analysis

A logical approach to designing the synthesis involves conceptually breaking down the target molecule into simpler, commercially available starting materials.

Diagram 2: Retrosynthetic Pathway

G Target 1-[3-(Aminomethyl)piperidin-1-yl]- 2-methoxyethan-1-one Amide Amide Bond Formation Target->Amide Disconnect Precursor1 3-(Aminomethyl)piperidine Amide->Precursor1 Precursor2 Methoxyacetyl chloride Amide->Precursor2

Sources

Engineering Aminomethylpiperidine Derivatives: Synthesis, Characterization, and Application in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(aminomethyl)piperidine (AMP) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry and inorganic drug design. Characterized by its unique combination of basicity, conformational rigidity, and steric bulk, the AMP moiety is highly effective at modulating dynamic molecular interactions. This whitepaper provides an in-depth technical analysis of AMP derivatives, focusing on two critical applications: the disruption of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI) in acute leukemias[1], and the stabilization of platinum-based anticancer adducts[2]. By detailing the causality behind enantioselective synthetic methodologies and self-validating preclinical workflows, this guide equips researchers with the authoritative protocols necessary for advanced drug development.

Pharmacological Significance & Rational Design

The utility of the AMP scaffold lies in its precise spatial geometry. In the context of targeted therapeutics, the piperidine ring acts as a rigid vector, while the aminomethyl group serves as a highly localized hydrogen-bond donor/acceptor.

Menin-MLL Interaction Inhibition

Chromosomal rearrangements of the MLL gene result in aggressive leukemias driven by the aberrant interaction between the MLL fusion protein and Menin[3]. High-throughput screening (HTS) and subsequent structure-based drug design have identified AMP derivatives (such as MIV-6R) as potent Menin-MLL inhibitors[1]. The causality behind this efficacy is structural mimicry: the aminomethylpiperidine core projects deeply into the Menin binding pocket, perfectly mimicking the natural interactions of the MLL protein and inducing a steric blockade that prevents leukemogenesis[1][4].

Platinum Anticancer Adducts

In inorganic pharmacology, racemic and enantiopure AMP (referred to as pipen) is utilized to resolve the dynamic motion problems of platinum-DNA adducts[2]. The steric hindrance provided by the single piperidine ring slows the dynamic rotation of the complex, allowing for the insightful structural characterization of clinically relevant Pt-guanine coordination environments[2].

Menin_MLL_Pathway MLL MLL Fusion Protein Menin Menin Protein MLL->Menin Binds Leukemia Leukemogenesis (HOXA9/MEIS1) Menin->Leukemia Activates Gene Expression AMP AMP Inhibitor (e.g., MIV-6R) AMP->Menin Competitive Binding (IC50 = 56 nM) Block Steric Blockade (PPI Disruption) AMP->Block Induces Block->MLL Prevents Binding

Mechanism of Menin-MLL interaction disruption by AMP derivatives.

Advanced Synthetic Methodologies

The synthesis of enantiopure (R)- and (S)-2-(aminomethyl)piperidine requires strict stereochemical control. The most robust methodology leverages chiral amino acid precursors (e.g., L- or D-lysine) to establish stereocenters, utilizing a configurationally stable aziridinium ion intermediate to drive cyclization without epimerization[5][6].

Causality in Synthetic Design

Direct cyclization of linear amines often leads to racemization due to the high temperatures required. To circumvent this, the protocol below converts the lysine precursor into a 1,2-diamine monotosylate. Upon base treatment at 0°C, the secondary amine executes an intramolecular nucleophilic attack, forming a highly strained, three-membered aziridinium ring[6]. The regioselective ring expansion of this high-energy intermediate—dictated by steric bias—forces incoming nucleophiles to attack the less hindered carbon. This guarantees complete stereoretention, transferring the chirality of the natural lysine directly to the piperidine product[6].

Protocol 1: Enantioselective Synthesis of (R)-AMP Dihydrochloride

Note: This protocol is a self-validating system. The kinetic trapping at 0°C ensures that thermodynamic racemization pathways are inaccessible.

  • Amine Protection (Pentabenzylation): React (R)-D-lysine monohydrochloride with benzyl bromide (BnBr) and K₂CO₃ in ethanol at room temperature. Causality: Complete benzylation prevents premature cyclization and protects the amines during subsequent harsh reduction steps.

  • Reduction: Treat the protected intermediate with LiAlH₄ in refluxing THF to convert the carboxylate to an alcohol (lysinol derivative), achieving ~95% yield[6].

  • Aziridinium Formation & Cyclization:

    • React the lysinol derivative with p-Toluenesulfonyl chloride (TsCl) and Et₃N to form the monotosylate.

    • Lower the temperature to 0°C and introduce a strong base. The localized high-energy aziridinium ion forms instantly.

    • Allow the mixture to slowly warm to room temperature. The regioselective ring expansion yields the fully protected 2-substituted piperidine.

  • Deprotection & Salt Formation: Remove the benzyl groups via catalytic hydrogenolysis (H₂/Pd-C). Treat the free base with HCl in diethyl ether to precipitate (R)-2-(aminomethyl)piperidine dihydrochloride.

  • Orthogonal Validation: Derivatize an aliquot of the product with Mosher's acid chloride. Analyze via ¹⁹F NMR and chiral HPLC. A singular fluorine resonance and a single chromatographic peak validate the >99% enantiomeric excess (ee), confirming that the aziridinium intermediate successfully prevented epimerization.

Synthetic_Workflow Lysine Chiral Lysine Precursor Protect Pentabenzylation (BnBr, K2CO3) Lysine->Protect Amine Protection Reduce Reduction (LiAlH4) Protect->Reduce Carboxyl to Alcohol Aziridinium Aziridinium Intermediate (High-Energy, Strained) Reduce->Aziridinium TsCl, Et3N, Base (0°C) RingExpand Regioselective Ring Expansion (Nucleophilic Attack) Aziridinium->RingExpand Steric Bias Control Piperidine (R)/(S)-2-(Aminomethyl)piperidine (>99% ee) RingExpand->Piperidine Stereoretention

Enantioselective synthesis of 2-(aminomethyl)piperidine via aziridinium.

Physicochemical & Structural Characterization

Quantitative tracking of both the synthetic intermediates and the final pharmacological derivatives is critical for scale-up and clinical translation.

Table 1: Quantitative Metrics of Synthesis and Pharmacological Evaluation
Compound / IntermediateProcess PhaseYield / PurityStereochemical Integrity (ee)Target Affinity (IC₅₀)
Pentabenzyl LysinolProtection~100%N/AN/A
Aziridinium Ion (8)Cyclization85%>99%N/A
(R)-AMP DihydrochlorideDeprotection65%>99%N/A
MIV-6R (AMP Derivative)Lead Optimization>95% (Purity)>99%56 nM (Menin-MLL)
PtCl₂(pipen) AdductMetallation72%>98%N/A

Application in Drug Development: Preclinical Workflows

To evaluate the efficacy of AMP derivatives like MIV-6R, researchers rely on competitive binding assays coupled with cellular viability models[1][7].

Protocol 2: Self-Validating Fluorescence Polarization (FP) Assay

This protocol measures the displacement of a fluorescently labeled MLL peptide from the Menin protein by the synthesized AMP derivative.

  • Assay Preparation: Incubate recombinant Menin protein with a fluorescein-labeled MLL-derived peptide in a multi-well plate. Establish baseline polarization (high FP signal indicates the peptide is bound to the massive Menin protein).

  • Inhibitor Titration: Introduce the AMP derivative (e.g., MIV-6R) in a serial dilution gradient (from 10 μM down to 0.1 nM).

  • Measurement: Read the microplate. As the AMP derivative outcompetes the MLL peptide for the Menin binding pocket, the small fluorescent peptide is released into the solution, tumbling rapidly and causing a measurable drop in polarization.

  • Self-Validating Cellular Counter-Screen: To ensure the calculated IC₅₀ (e.g., 56 nM) is a result of targeted PPI disruption and not generalized chemical toxicity, treat two distinct cell lines with the inhibitor:

    • Target Line (MV4;11): Contains the MLL fusion protein. (Expected result: Cell death / Growth inhibition).

    • Control Line (HL-60): Lacks the MLL fusion protein. (Expected result: No effect, IC₅₀ > 10 μM)[7].

    • Causality Check: If the AMP derivative kills MV4;11 cells but leaves HL-60 cells unharmed, the system internally validates that the mechanism of action is strictly on-target Menin-MLL disruption.

Conclusion

The 2-(aminomethyl)piperidine scaffold is a cornerstone in the architecture of modern therapeutics. By mastering the aziridinium-mediated enantioselective synthesis, researchers can generate highly pure AMP derivatives capable of navigating complex biological environments. Whether acting as a steric anchor in platinum anticancer drugs or as a precision wedge to shatter the Menin-MLL oncogenic complex, AMP derivatives represent a triumph of rational, structure-based drug design.

References

  • High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein-Protein Interaction Source: Journal of Medicinal Chemistry (via PubMed Central, NIH) URL:[Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride Source: Inorganic Chemistry Communications (via ResearchGate) URL:[Link]

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Introduction: The Strategic Value of Methoxy-Ketone Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methoxy-Ketone Scaffolds in Medicinal Chemistry

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents, earning the designation of "privileged scaffolds." The methoxy-ketone framework, characterized by the presence of both a methoxy (-OCH₃) group and a ketone (C=O) functionality within a molecule, represents one such versatile and strategically important scaffold. The methoxy group, while seemingly simple, offers a powerful tool for medicinal chemists to fine-tune a compound's physicochemical and pharmacokinetic properties.[1] It can influence ligand-target binding, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[1] When combined with the ketone group—a key site for hydrogen bonding and further synthetic elaboration—the resulting scaffold becomes a fertile ground for the development of novel therapeutics across a wide range of disease areas, including oncology, neurology, and inflammatory conditions.[2][3]

This guide provides a comprehensive overview of methoxy-ketone compounds for drug development professionals. It delves into the core principles governing their design, explores key therapeutic applications with a focus on their mechanisms of action, details synthetic methodologies, and examines the critical structure-activity relationships (SAR) that drive lead optimization.

The Methoxy Group: More Than a Simple Substituent

The prevalence of the methoxy group in approved drugs is a testament to its utility in molecular design.[1] Its influence stems from a unique combination of electronic and steric properties that can be leveraged to address common challenges in drug development.

  • Modulation of Physicochemical Properties: The methoxy group can alter a molecule's lipophilicity, a critical parameter for cell membrane permeability and overall bioavailability. Replacing a more polar hydroxyl group with a methoxy group generally increases lipophilicity, which can enhance passage across biological barriers.[4] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[1]

  • Metabolic Stability: Aromatic methoxy groups are often susceptible to metabolic O-demethylation by cytochrome P450 enzymes, forming a phenol.[5][6] While this can be a metabolic liability leading to rapid clearance, it can also be exploited in prodrug strategies, where the active compound is the hydroxylated metabolite. Understanding this metabolic pathway is crucial for designing compounds with the desired pharmacokinetic profile.[7]

  • Bioisosteric Replacement: In cases where metabolic instability of the methoxy group is a concern, medicinal chemists often turn to bioisosteric replacements. A bioisostere is a functional group that retains similar biological activity to the original group but has altered physicochemical or metabolic properties.[8] For the methoxy group, common bioisosteres include the difluoromethyl (-CHF₂) or trifluoromethyl (-CF₃) groups, which can block metabolic oxidation while mimicking some of the steric and electronic properties of the original group.[9][10]

Therapeutic Applications and Mechanisms of Action

The versatility of the methoxy-ketone scaffold is evident in its application across diverse therapeutic areas. Different core structures incorporating this motif have yielded potent inhibitors of key biological targets.

Anticancer Agents: Targeting Cellular Proliferation

Methoxyphenyl-containing ketone derivatives have shown significant promise as anticancer agents by targeting fundamental processes of cell division.[2][11]

  • Inhibition of Tubulin Polymerization: Certain methoxyphenyl cyclohexanone compounds act as inhibitors of tubulin polymerization.[2] By binding to tubulin, the protein subunit of microtubules, these agents disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This disruption leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[2]

  • Topoisomerase Inhibition: Another key anticancer mechanism involves the inhibition of DNA topoisomerase I (TOP1).[2][12] TOP1 is an enzyme that alleviates torsional stress in DNA during replication and transcription. Inhibitors trap the enzyme in a covalent complex with DNA, leading to DNA strand breaks and cell death.[12] Benzophenanthridinone derivatives containing methoxy groups have been synthesized and identified as dual inhibitors of both TOP1 and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme involved in repairing TOP1-mediated DNA damage.[12] This dual inhibition can enhance cytotoxicity and potentially overcome drug resistance.[12]

cluster_0 Mechanism of Tubulin Inhibition Compound Methoxy-Ketone Compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Assembly Blocked Tubulin->Microtubule Polymerization Prevented Arrest Mitotic Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Anticancer action via tubulin polymerization inhibition.
Neurological Disorders: Modulating Receptor Activity

The methoxy-ketone scaffold is also central to compounds targeting the central nervous system, particularly those acting on the N-methyl-D-aspartate (NMDA) receptor.

  • NMDA Receptor Antagonism: The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[13] However, its overactivation can lead to excitotoxicity and is implicated in various neurological and psychiatric disorders. Methoxetamine (MXE), an analogue of ketamine containing a methoxyphenyl group, is a potent NMDA receptor antagonist.[13][14] By blocking the NMDA receptor, these compounds can produce dissociative, anesthetic, and antidepressant effects. This mechanism is being actively explored for the development of rapid-acting antidepressants and treatments for neuropathic pain.[2] In addition to NMDA receptors, studies suggest that MXE's effects may also involve the serotonin 5-HT2 and GABA receptors.[13]

Anti-inflammatory Activity

Methoxy-substituted compounds have demonstrated significant anti-inflammatory properties. For example, new derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans containing methoxy groups have been shown to inhibit the NF-κB pathway.[3][15] NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can reduce the production of inflammatory mediators and restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO).[3][15]

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that systematically explores how modifications to a molecule's structure impact its biological activity.[16][17] For methoxy-ketone compounds, SAR studies focus on identifying which structural features are critical for potency, selectivity, and desirable pharmacokinetic properties.[18][19]

Key questions addressed in SAR studies include:

  • How does the position of the methoxy group on an aromatic ring affect target binding?

  • What is the optimal size and conformation of the ketone-containing ring or chain?

  • How do additional substituents on the scaffold influence activity, solubility, and metabolic stability?

By synthesizing and testing a series of related compounds, researchers can build a detailed understanding of the SAR, which guides the rational design of more potent and selective drug candidates.[16][20]

cluster_workflow Iterative SAR Workflow Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis Testing Biological Assay (e.g., IC50) Synthesis->Testing Analysis Analyze Data (SAR) Testing->Analysis Analysis->Design Design Next Generation

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.

Table 1: Conceptual SAR Summary for a Generic Methoxyphenyl-Ketone Scaffold

Position of Methoxy GroupOther SubstituentsImpact on Activity (Example Target)Rationale
para (4-position)NoneHigh PotencyOptimal orientation for hydrogen bonding within the target's active site.
ortho (2-position)NoneReduced PotencyPotential for steric hindrance, preventing ideal binding conformation.
meta (3-position)Electron-withdrawing groupIncreased PotencyModulates the electronics of the phenyl ring, enhancing π-stacking interactions.
para (4-position)Bulkyl alkyl groupDecreased PotencySteric clash with the binding pocket, disrupting key interactions.

Pharmacokinetics and Metabolism

The ADME profile of a drug candidate is a critical determinant of its clinical success. For methoxy-ketone compounds, several factors are of particular importance.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and, therefore, its availability to interact with its target. Studies on methoxy-substituted cathinones have shown that PPB can vary significantly based on the overall structure, ranging from low (~40%) to moderate (~85%).[5][21]

  • Metabolism: As previously noted, O-demethylation is a primary metabolic pathway for aromatic methoxy groups.[5][6][21] Other common phase I metabolic reactions include hydroxylation of the aromatic ring, N-dealkylation if an amine is present, and reduction of the ketone to a secondary alcohol.[5][6][21] These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[6]

Table 2: Representative Pharmacokinetic Parameters for Methoxy-Containing Compounds

Compound ClassPlasma Protein BindingMajor Phase I MetabolitesRef.
Methoxycathinones40-60%O-desmethyl, Hydroxylated[5][21]
Methoxetamine (MXE)Not specifiedO-desmethylmethoxetamine, Normethoxetamine[14]

Synthetic Strategies and Protocols

The synthesis of methoxy-ketone scaffolds often employs well-established organic chemistry reactions. The choice of synthetic route depends on the specific target structure.

Protocol 1: Synthesis of a Methoxyphenyl Cyclohexanone Derivative via Claisen-Schmidt Condensation

This protocol describes a general method for synthesizing a tubulin polymerization inhibitor based on the methoxyphenyl cyclohexanone scaffold, as inspired by literature descriptions.[2]

Objective: To synthesize a 2,6-bis(methoxyphenyl)cyclohexanone derivative.

Materials:

  • Substituted methoxybenzaldehyde

  • Cyclohexanone

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)

Step-by-Step Methodology:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve cyclohexanone and two equivalents of the substituted methoxybenzaldehyde in ethanol.

  • Initiation of Condensation: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH or KOH dropwise with continuous stirring. The base acts as a catalyst for the aldol condensation reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. A solid precipitate often forms as the product is generated.

  • Workup and Isolation: Once the reaction is complete, neutralize the mixture with dilute HCl. The resulting precipitate is the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water and a small amount of cold ethanol to remove unreacted starting materials and salts.

  • Final Product: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2,6-bis(methoxyphenyl)cyclohexanone derivative. The structure should be confirmed using analytical techniques such as NMR and Mass Spectrometry.

cluster_synthesis Claisen-Schmidt Condensation Workflow Start Methoxybenzaldehyde + Cyclohexanone + Ethanol Step1 Add Base (NaOH) Stir at RT Start->Step1 Step2 Reaction Monitoring (TLC) Step1->Step2 Step3 Neutralize (HCl) Step2->Step3 Step4 Filter & Wash Solid Step3->Step4 End Purify (Recrystallization) Final Product Step4->End

Caption: Synthetic workflow for a methoxyphenyl cyclohexanone derivative.

Conclusion and Future Outlook

Methoxy-ketone compounds represent a highly valuable and versatile class of scaffolds in modern medicinal chemistry. The strategic incorporation of the methoxy group allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, while the ketone functionality provides a key interaction point and a handle for synthetic diversification. Their demonstrated success in targeting a wide array of biological systems, from tubulin and topoisomerases in oncology to NMDA receptors in neurology, underscores the power of this structural motif.

Future research in this area will likely focus on several key fronts: exploring novel methoxy-ketone core structures to access new biological targets, applying advanced computational methods to refine SAR and predict ADME properties more accurately, and developing more efficient and stereoselective synthetic routes. As our understanding of disease biology deepens, the rational design of new therapeutics based on privileged scaffolds like the methoxy-ketone will continue to be a cornerstone of drug discovery and development.

References

  • Wikipedia. (n.d.). 2-Methoxyethanol.
  • BenchChem. (n.d.). Potential Therapeutic Applications of Methoxyphenyl Cyclohexanones: A Technical Guide.
  • De Gregorio, D., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. PubMed.
  • Wang, Y., et al. (n.d.). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. PMC.
  • Aurora Chemistry for Everyone. (2023, September 22). Write the mechanism of reaction of HI with Methoxyethane. YouTube.
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  • Patsnap Synapse. (2024, June 27). What is Methoxyetomidate Hydrochloride used for?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2'-Methoxyacetophenone (CAS 579-74-8) in Modern Pharmaceutical Synthesis.
  • ClinicalTrials.gov. (n.d.). D,L-MEthadone and mFOLFOX6 in Treatment of Advanced Colorectal Cancer.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR).
  • Imming, P., Sinning, C., & Meyer, A. (2006). Bioisosteres of Common Functional Groups.
  • Schmid, D., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PMC.
  • Grokipedia. (n.d.). Methoxyethane.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Risk Assessment Report of a new psychoactive substance: 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (methoxetamine).
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.
  • Zuba, D., et al. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. PubMed.
  • Glennon, R. A., & Young, R. (n.d.). Structure-Activity Relationships of Synthetic Cathinones. PMC.
  • Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry?. ResearchGate.
  • Rivera-Chávez, J. A., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI.
  • ClinicalTrials.gov. (n.d.). Use of the Methoxyflurane as Pain-killer in the Prehospital Management of Acute Myocardial Infarction.
  • Cacciatore, I., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed.
  • Nielsen, M. K., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PMC.
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  • ResearchGate. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity | Request PDF.
  • ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
  • Lu, C.-M., et al. (n.d.). Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. Hindawi.
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  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.
  • Janse van Rensburg, H. D., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC.
  • de-la-Torre, R., et al. (2018). Revisiting Pharmacokinetics and Pharmacogenetics of Methadone in Healthy Volunteers. Hindawi.
  • EvitaChem. (n.d.). Buy 2-(2H3)methoxyethan-1-amine (EVT-13639681).
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  • Schmid, D., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PubMed.

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The Alchemist's Ring: An In-depth Technical Guide to the Synthesis of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Legacy of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in over seventy FDA-approved drugs and countless natural products is a testament to its remarkable ability to confer desirable pharmacokinetic and pharmacodynamic properties upon a molecule.[1] From potent analgesics to groundbreaking antipsychotics and targeted cancer therapies, the piperidine motif is a privileged scaffold, offering a three-dimensional framework that can be exquisitely tailored to interact with complex biological targets.[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core synthetic strategies for forging novel piperidine derivatives, moving beyond mere procedural lists to explore the mechanistic underpinnings and field-proven insights that drive successful synthesis.

I. The Workhorse: Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to the piperidine core is the saturation of the corresponding pyridine precursor.[5] While conceptually simple, the aromatic stability of the pyridine ring necessitates potent catalytic systems and a nuanced understanding of the reaction mechanism to achieve high yields and chemoselectivity.

Mechanistic Insights & Causality

The catalytic hydrogenation of pyridine is a stepwise process involving the addition of three molecules of hydrogen across the aromatic ring, proceeding through dihydropyridine and tetrahydropyridine intermediates.[5] The choice of catalyst and reaction conditions is paramount.

  • The Role of Acidity: The Lewis basic nitrogen atom in both pyridine and the resulting piperidine can act as a catalyst poison.[5] To mitigate this, the reaction is often conducted in an acidic medium, such as glacial acetic acid. Protonation of the pyridine nitrogen reduces its coordinating ability with the metal catalyst, thereby facilitating the hydrogenation of the ring.[6]

  • Catalyst Selection: Heterogeneous catalysts are the industry standard due to their ease of separation and recyclability.[5]

    • Platinum Group Metals (PGMs): Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for a broad range of substituted pyridines.[7] Rhodium-based catalysts, such as Rh/C and Rh₂O₃, have also demonstrated high activity, often under milder conditions.[8]

    • Bimetallic Catalysts: Recent studies have shown that bimetallic nanoparticles, such as Pd-Ag or Pd-Cu, can exhibit enhanced activity and selectivity due to their small particle size and synergistic electronic effects.[9]

Experimental Protocol: Hydrogenation of 2-Phenylpyridine using PtO₂

This protocol describes a standard laboratory procedure for the hydrogenation of a substituted pyridine.

Materials:

  • 2-Phenylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite®

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 2-phenylpyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and PtO₂ (1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50-70 bar.

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-phenylpiperidine.

  • Purification: Purify the crude product by column chromatography or distillation if necessary.

Data Presentation: Comparison of Catalysts for Pyridine Hydrogenation
CatalystSubstrateTemperature (°C)Pressure (bar)Time (h)SolventConversion (%)Selectivity (%)Reference
PtO₂Pyridine30~68~2.3Acetic Acid>99>99[6]
Rh/C2,6-Lutidine25516HFIP>99>99[8]
Rh₂O₃2,6-Lutidine25516HFIP>99>99[8]
Pd-Ag/Al₂O₃Pyridine60706Isopropanol9999[9]
Pd-Cu/Al₂O₃Pyridine60706Isopropanol9999[9]

HFIP = Hexafluoroisopropanol

II. Building the Ring: Cyclization Strategies

A. Reductive Amination: A Versatile One-Pot Approach

Reductive amination is a powerful and widely utilized method for constructing piperidine rings from acyclic precursors, typically involving the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by in-situ reduction.[10]

Mechanistic Insights & Causality

The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[11] The choice of reducing agent is critical for the success of this reaction.

  • Selective Reducing Agents: Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting carbonyl compound.[1] Therefore, milder, more selective reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they preferentially reduce the iminium ion over the carbonyl group.[1]

  • pH Control: A mildly acidic pH (typically 4-6) is optimal for the formation of the imine/iminium ion intermediate.[12]

  • Troubleshooting: A common side reaction is the over-alkylation of the newly formed piperidine. This can be minimized by using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[1]

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a general one-pot procedure for the synthesis of an N-substituted piperidine.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Primary Amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1-1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone and the primary amine.

  • Solvent Addition: Dissolve the reactants in anhydrous DCE or DCM.

  • Acid Catalyst (Optional): For less reactive substrates, add a catalytic amount of acetic acid.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.[1]

B. Aza-Diels-Alder Reaction: Constructing Tetrahydropyridines

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the tetrahydropyridine precursor to piperidines, offering high stereocontrol.[13] This reaction involves an imine as the dienophile and a diene. A particularly useful variant employs Danishefsky's diene.

Mechanistic Insights & Causality

The reaction can proceed through either a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway.[14] The use of Lewis acids or Brønsted acids can promote the reaction by activating the imine.[15] However, it has been demonstrated that the reaction can proceed efficiently in methanol without any acid catalysis, likely proceeding through a Mannich-type condensation mechanism.[15][16][17]

Experimental Protocol: Acid-Free Aza-Diels-Alder Reaction

This protocol describes the reaction of an imine with Danishefsky's diene in the absence of an acid catalyst.[15]

Materials:

  • Aldehyde

  • Amine

  • Danishefsky's diene

  • Methanol

Procedure:

  • Imine Formation (in situ): In a flask, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in methanol.

  • Diene Addition: Add Danishefsky's diene (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting 2,3-dihydro-4-pyridone by column chromatography.

The resulting dihydropyridone can be further reduced to the corresponding piperidine.

III. Asymmetric Synthesis: The Pursuit of Chirality

The stereochemistry of piperidine derivatives is often crucial for their biological activity.[13] Therefore, the development of asymmetric syntheses is of paramount importance.

Chiral Auxiliary-Mediated Synthesis

A common strategy involves the use of a chiral auxiliary covalently attached to the substrate to direct the stereochemical outcome of a reaction. One such approach utilizes chiral N-(tert-butylsulfinyl)imines.

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Piperidine

This protocol describes the diastereoselective addition of a Grignard reagent to a chiral N-(tert-butylsulfinyl)imine followed by cyclization.[13]

Materials:

  • (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine

  • Phenylmagnesium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Reaction Setup: Dissolve (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Grignard Addition: Add phenylmagnesium bromide (1.2 eq) dropwise and stir at -78 °C for 3 hours.

  • Cyclization: Warm the reaction to room temperature, add potassium tert-butoxide (2.0 eq), and stir for 8 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification and Auxiliary Removal: Combine the organic layers, wash with brine, dry, and concentrate. Purify the product by flash chromatography. The sulfinyl auxiliary can be removed by treatment with HCl in methanol.[13]

IV. Multicomponent Reactions (MCRs): Efficiency in Complexity

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are a highly efficient strategy for generating molecular diversity. Several MCRs have been developed for the synthesis of highly functionalized piperidines.[18]

Experimental Protocol: Five-Component Synthesis of a Highly Substituted Piperidine

This protocol describes a one-pot, five-component synthesis of a piperidine derivative.[16]

Materials:

  • Methyl acetoacetate

  • Aldehyde (e.g., benzaldehyde)

  • Aniline

  • Indium(III) chloride (InCl₃)

  • Acetonitrile

Procedure:

  • Reaction Setup: Dissolve methyl acetoacetate (1.0 eq), the aldehyde (2.0 eq), and aniline (2.0 eq) in acetonitrile.

  • Catalyst Addition: Add InCl₃ (0.33 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. In many cases, the piperidine product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with a small amount of cold solvent to obtain the purified product.

V. Visualization of Synthetic Pathways

Synthetic_Workflows cluster_0 Catalytic Hydrogenation cluster_1 Reductive Amination cluster_2 Aza-Diels-Alder cluster_3 Multicomponent Reaction Pyridine Pyridine Derivative Piperidine_H Piperidine Derivative Pyridine->Piperidine_H H₂, Catalyst (PtO₂, Rh/C) Acidic Medium Dicarbonyl Dicarbonyl Compound Piperidine_RA Piperidine Derivative Dicarbonyl->Piperidine_RA NaBH(OAc)₃ One-Pot Amine_RA Primary Amine Amine_RA->Piperidine_RA NaBH(OAc)₃ One-Pot Imine Imine Tetrahydropyridine Tetrahydropyridine Precursor Imine->Tetrahydropyridine [4+2] Cycloaddition Diene Danishefsky's Diene Diene->Tetrahydropyridine [4+2] Cycloaddition Piperidine_DA Piperidine Derivative Tetrahydropyridine->Piperidine_DA Reduction Reactants_MCR Aldehyde, Amine, β-Ketoester Piperidine_MCR Functionalized Piperidine Reactants_MCR->Piperidine_MCR Catalyst (e.g., InCl₃) One-Pot

Reductive_Amination_Mechanism Start Aldehyde/Ketone |  + Primary Amine Imine_Formation Imine/Iminium Ion Intermediate Start->Imine_Formation Condensation (-H₂O) Reduction Piperidine Product Imine_Formation->Reduction Reduction (e.g., NaBH(OAc)₃)

Conclusion

The synthesis of novel piperidine derivatives remains a vibrant and essential area of research in modern drug discovery. The choice of synthetic strategy depends on a multitude of factors, including the desired substitution pattern, stereochemistry, and scalability. While classical methods like the catalytic hydrogenation of pyridines continue to be refined and widely employed, newer approaches such as multicomponent reactions and advanced asymmetric methodologies offer powerful tools for the rapid generation of complex and diverse piperidine libraries. A thorough understanding of the underlying mechanisms and the rationale behind experimental choices is critical for troubleshooting and optimizing these synthetic routes, ultimately accelerating the discovery of the next generation of piperidine-containing therapeutics.

References

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Methodological & Application

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one experimental uses

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth review of publicly available scientific literature and chemical databases reveals that 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a known chemical entity, available commercially as a research chemical. However, as of the current date, there are no published studies detailing its specific biological activities, mechanisms of action, or established experimental applications in peer-reviewed literature.

The absence of established use-cases presents a unique challenge. Rather than providing non-existent protocols, this guide will take a more foundational approach, structured for the research scientist encountering a novel, uncharacterized compound such as this one. This document will therefore serve as a comprehensive roadmap for the initial investigation and characterization of "1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one," outlining the logical, step-by-step process a drug discovery or chemical biology laboratory would undertake to determine its potential therapeutic or research applications.

Part 1: Physicochemical Characterization and In Silico Profiling

Before any biological experiments are conducted, it is crucial to understand the fundamental properties of the compound. This initial phase ensures data quality, reproducibility, and informs the design of subsequent biological assays.

Identity and Purity Verification

The first step is to confirm the identity and purity of the supplied compound. This is non-negotiable for data integrity.

Protocol: Compound Quality Control

  • Mass Spectrometry (MS):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO).

    • Dilute the stock to approximately 10 µg/mL.

    • Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) using both positive and negative ion modes.

    • Expected Result: A prominent peak corresponding to the expected molecular weight of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (C9H18N2O2), which is 186.25 g/mol . The observed mass should be [M+H]+ at m/z 187.14.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The resulting spectra should be consistent with the predicted chemical structure of the molecule. The number of signals, their splitting patterns, and integration values in the ¹H NMR should match the number and type of protons in the structure.

  • Purity Assessment (HPLC):

    • Analyze the compound using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Expected Result: A single major peak, indicating high purity. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, and should ideally be >95% for use in biological assays.

Solubility and Stability Assessment

A compound's utility in biological assays is contingent upon its ability to remain soluble and stable in aqueous buffer systems.

Protocol: Aqueous Solubility and Stability Determination

  • Kinetic Solubility Assay (Nephelometry):

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Perform serial dilutions in a 96-well plate.

    • Add Phosphate-Buffered Saline (PBS), pH 7.4, to each well.

    • Incubate at room temperature for 2 hours.

    • Measure turbidity using a nephelometer.

    • Data Analysis: The concentration at which significant precipitation occurs is determined as the kinetic solubility.

  • Stability Assay (LC-MS):

    • Incubate the compound at a final concentration of 1-10 µM in PBS (pH 7.4) and, separately, in cell culture media (e.g., DMEM with 10% FBS) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction with an equal volume of cold acetonitrile.

    • Analyze the remaining parent compound concentration by LC-MS.

    • Data Analysis: Plot the percentage of compound remaining over time to determine its half-life under physiological conditions.

Part 2: A Strategic Workflow for Uncovering Biological Activity

With the compound's basic properties confirmed, the next phase is a systematic search for biological function. The following workflow outlines a logical progression from broad, unbiased screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Broad Biological Screening cluster_2 Phase 3: Hit Validation & Target ID cluster_3 Phase 4: Mechanism of Action QC QC & Physicochem (Purity, Solubility) PhenoScreen Phenotypic Screening (e.g., Cell Viability, Morphology) QC->PhenoScreen TargetScreen Target-Based Screening (e.g., Kinase Panel, GPCR Panel) QC->TargetScreen InSilico In Silico Prediction (ADMET, Target Prediction) InSilico->TargetScreen DoseResponse Dose-Response Curve (Determine EC50/IC50) PhenoScreen->DoseResponse Identified 'Hit' TargetScreen->DoseResponse Identified 'Hit' TargetID Target Identification (If Phenotypic Hit) DoseResponse->TargetID BiochemAssay Biochemical Assays (Enzyme Kinetics, Binding) DoseResponse->BiochemAssay TargetID->BiochemAssay Hypothesized Target CellAssay Cell-Based Pathway Analysis (Western Blot, qPCR, Reporter Assays) BiochemAssay->CellAssay

Caption: A logical workflow for characterizing a novel chemical compound.

High-Throughput Phenotypic Screening

Phenotypic screening is an unbiased approach to identify if the compound has any effect on cell behavior without a preconceived hypothesis about its molecular target.

Protocol: General Cell Viability/Cytotoxicity Screen

  • Cell Plating: Seed several cancer and non-cancer cell lines (e.g., HeLa, A549, HEK293, primary fibroblasts) into 96-well or 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a single high concentration of the compound (e.g., 10 µM or 25 µM). Include a positive control (e.g., Staurosporine) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add a viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), which measures metabolic activity (ATP levels) or reducing potential, respectively.

  • Data Acquisition: Read luminescence or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a "no cells" background control (0% viability).

    • A compound is considered a "hit" if it reduces cell viability by a significant threshold (e.g., >50% inhibition).

Cell LineCompound Conc.Incubation TimeViability ReagentPotential Outcome
A549 (Lung Cancer)10 µM72 hoursCellTiter-Glo®Selective cytotoxicity?
HEK293 (Embryonic Kidney)10 µM72 hoursCellTiter-Glo®General cytotoxicity?
Primary Fibroblasts10 µM72 hoursCellTiter-Glo®Non-toxic?
Target-Based Screening

If resources permit, screening the compound against large, predefined panels of molecular targets (e.g., kinases, GPCRs, ion channels) can be a rapid method to identify a potential mechanism of action. Commercial services (e.g., Eurofins Discovery, Reaction Biology) are often used for this.

Example Workflow: Kinase Panel Screen

  • Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO) to a contract research organization (CRO).

  • Primary Screen: The CRO will screen the compound at a single concentration (typically 1-10 µM) against a panel of hundreds of purified kinases.

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric (³³P-ATP) or fluorescence-based method.

  • Hit Identification: A "hit" is defined as a compound that inhibits a kinase's activity by a certain percentage (e.g., >70% or >90%) compared to a vehicle control.

Part 3: Hit Validation and Mechanism of Action Studies

If a hit is identified in either phenotypic or target-based screens, the next steps are to confirm the activity and elucidate the mechanism.

Protocol: Dose-Response Validation and IC₅₀ Determination

  • Assay Setup: Prepare the assay in which the initial hit was observed (e.g., A549 cell viability assay or an in vitro kinase assay for a specific hit kinase).

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

  • Treatment: Add the diluted compound to the cells or biochemical reaction. Include vehicle controls.

  • Incubation & Readout: Perform the assay as described in the primary screen.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of the maximal inhibitory effect is observed). This is a critical measure of the compound's potency.

G Screening Primary Screening Single High Concentration (e.g., 10 µM) Identifies 'Hits' DoseResponse Dose-Response Validation 10-point Serial Dilution Determines Potency (IC₅₀) Screening->DoseResponse Confirms Hit MoA Mechanism of Action (MoA) Biochemical & Cellular Assays Elucidates 'How' it Works DoseResponse->MoA Validates Potency

Application Notes and Protocols for the In Vitro Evaluation of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The compound 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a novel chemical entity with potential for biological activity. As with any new compound, a systematic and hierarchical in vitro evaluation is paramount to elucidating its pharmacological profile. This guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to conduct an initial in vitro assessment. The approach detailed herein is designed to first establish a therapeutic window by assessing cytotoxicity, followed by a broad-based primary screening to identify potential biological targets, and concluding with secondary assays to begin to unravel the mechanism of action. While specific data for this compound is not yet publicly available, the methodologies described are industry-standard and provide a robust starting point for its characterization. Structural similarities to known pharmacologically active molecules, such as those targeting kinases, G-protein coupled receptors (GPCRs), and transporters, suggest several avenues for investigation[1][2][3].

Part 1: Foundational Analysis - Assessing Cell Viability and Determining a Therapeutic Window

Before investigating the specific biological effects of a novel compound, it is crucial to determine the concentration range at which it is not overtly toxic to cells. Cell viability assays are foundational for this purpose, providing a "therapeutic window" for subsequent, more sensitive assays.[4] The MTT and MTS assays are reliable colorimetric methods that measure the metabolic activity of cells, which is typically proportional to the number of viable cells.[5]

Protocol 1: Cell Viability Assessment using the MTS Assay

The MTS assay is a "one-step" method where the tetrazolium salt is reduced by viable cells to a colored formazan product that is soluble in the culture medium, eliminating the need for a solubilization step and making it more convenient than the MTT assay.[5][6]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a panel of relevant lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (stock solution in DMSO or other suitable solvent)

  • MTS reagent (containing an electron coupling reagent like PES)[5]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in culture medium. A common starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTS Addition: Add 20 µL of MTS solution to each well.[6]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[5][6]

  • Data Acquisition: Measure the absorbance at 490 nm using a multi-well spectrophotometer.[5][6]

Data Analysis and Interpretation:

The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal cytotoxic concentration (CC50). This value is critical for designing subsequent experiments, which should ideally be conducted at concentrations well below the CC50 to avoid confounding cytotoxic effects.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTS Assay cluster_analysis Data Analysis prep_cells Seed cells in 96-well plate prep_compound Prepare serial dilutions of Compound treat_cells Treat cells with compound dilutions prep_compound->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mts Add MTS reagent to each well incubate_cells->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Measure absorbance at 490 nm incubate_mts->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_cc50 Determine CC50 plot_curve->det_cc50

Caption: Workflow for the MTS cell viability assay.

Part 2: Primary Screening for Target Identification

With a non-toxic concentration range established, the next step is to screen for potential biological targets. Given the structural features of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, which includes a piperidine ring—a common scaffold in many bioactive compounds—a broad screening approach is warranted.[1][3] This section provides general protocols for two key assay types that cover a wide range of potential targets.

Protocol 2.1: General Biochemical Enzyme Inhibition Assay

This protocol provides a framework for a 96-well plate-based spectrophotometric or fluorometric enzyme inhibition assay. It can be adapted for various enzymes, such as kinases, which are common targets for piperidine-containing molecules.[1][7][8]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

  • Appropriate assay buffer

  • 96-well microplates (clear or black, depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer. Create serial dilutions of the test compound.

  • Assay Setup:

    • Blank Wells: Assay buffer and solvent.

    • Control Wells (100% activity): Assay buffer, enzyme, and solvent.

    • Test Wells: Assay buffer, enzyme, and various concentrations of the test compound.

  • Enzyme-Inhibitor Pre-incubation: Dispense the enzyme and test compound (or solvent) into the appropriate wells. Pre-incubate for 15-30 minutes to allow for binding.[8]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Immediately place the plate in a microplate reader and monitor the reaction progress (e.g., change in absorbance or fluorescence) over time.[8]

Data Analysis:

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the reaction curve. Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).[7]

Protocol 2.2: General Radioligand Receptor Binding Assay

Radioligand binding assays are a gold standard for assessing the interaction of a compound with a specific receptor, such as a GPCR or transporter.[9] This protocol describes a competitive binding assay format.

Materials:

  • Cell membranes expressing the receptor of interest

  • A specific radioligand for the receptor

  • 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

  • Assay buffer

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells: Assay buffer, radioligand, cell membranes, and a high concentration of a known unlabeled ligand.

    • Test Compound Wells: Assay buffer, radioligand, cell membranes, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Primary Screening Decision Workflow

G start Novel Compound: 1-[3-(Aminomethyl)piperidin-1-yl] -2-methoxyethan-1-one cytotoxicity Determine CC50 (Protocol 1) start->cytotoxicity primary_screen Primary Screening (at non-toxic concentrations) cytotoxicity->primary_screen kinase_assay Kinase Panel Screen (Protocol 2.1) primary_screen->kinase_assay receptor_assay GPCR/Transporter Screen (Protocol 2.2) primary_screen->receptor_assay phenotypic_assay Phenotypic Screen (e.g., cell migration) primary_screen->phenotypic_assay analysis Analyze Hits kinase_assay->analysis receptor_assay->analysis phenotypic_assay->analysis no_hits No significant hits: Consider structural modification or different assays analysis->no_hits [No Hits] hits_found Hits identified analysis->hits_found [Hits]

Caption: Decision workflow for primary screening.

Part 3: Secondary Assays for Mechanism of Action Elucidation

Once a primary "hit" is identified, secondary assays are employed to confirm the activity and begin to understand the compound's mechanism of action. If, for example, the compound inhibits a specific kinase, a Western blot can be used to examine the phosphorylation status of downstream substrates.

Protocol 3.1: Western Blot Analysis of a Signaling Pathway

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[10][11][12]

Materials:

  • Cultured cells relevant to the identified target

  • 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target and downstream effectors)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and for different durations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[10][13]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis:

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. This will reveal whether the compound inhibits the signaling pathway downstream of the target protein.

Hypothetical Signaling Pathway for Investigation

G compound Compound X receptor Receptor Kinase compound->receptor Inhibition p_receptor p-Receptor receptor->p_receptor Autophosphorylation protein_a Protein A p_receptor->protein_a p_protein_a p-Protein A protein_a->p_protein_a protein_b Protein B p_protein_a->protein_b p_protein_b p-Protein B protein_b->p_protein_b response Cellular Response (e.g., Proliferation) p_protein_b->response

Caption: A hypothetical kinase signaling pathway.

Best Practices and Troubleshooting

  • Solubility: Ensure the test compound is fully dissolved in the chosen solvent and does not precipitate in the assay medium.

  • Controls: Always include appropriate positive and negative controls to validate the assay performance.

  • Reproducibility: Perform all experiments in at least triplicate to ensure the results are reproducible.

  • Data Integrity: Maintain detailed records of all experimental conditions and results.

Conclusion

The in vitro characterization of a novel compound such as 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a multi-step process that requires careful planning and execution. By following a hierarchical approach of first determining cytotoxicity, then performing broad primary screening, and finally conducting secondary mechanism-of-action studies, researchers can efficiently and effectively build a pharmacological profile for a new chemical entity. The protocols and strategies outlined in this guide provide a solid foundation for initiating this critical phase of drug discovery.

References

  • BSc, S. T. (2023, November 29). How to Develop Effective in vitro Assays for Early Drug Discovery. News-Medical. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Selvita. (n.d.). In Vitro Assays and Models. [Link]

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  • ResearchGate. (2025, August 7). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. [Link]

  • Bowdish Lab, McMaster University. (n.d.). Flow Cytometry Binding Assay. [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]

  • Springer. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

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  • PubMed. (2017, April 13). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. [Link]

  • Appchem. (n.d.). 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one | 1083368-87-9. [Link]

  • PubMed. (2018, March 15). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. [Link]

  • PubMed. (2000, January 27). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. [Link]

  • ResearchGate. (2025, September 27). (PDF) Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. [Link]

  • PubMed. (2005, April 15). Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. [Link]

  • Appchem. (n.d.). 1-[(3R)-3-aminopiperidin-1-yl]-2-methoxyethan-1-one | 1690155-88-4. [Link]

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  • MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • ChEMBL. (n.d.). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th.... [Link]

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In Vivo Evaluation of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neurology, and pain management.[1][2] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. The compound 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one represents a novel chemical entity within this class. While specific in vivo data for this compound is not yet extensively documented in publicly available literature, its structural motifs—a 3-(aminomethyl)piperidine core coupled with a methoxyethanone group—suggest several plausible and compelling avenues for preclinical investigation.

The 3-(aminomethyl)piperidine moiety is of particular interest as it can influence interactions with targets such as the dopamine transporter (DAT) and other monoamine transporters.[3] Alterations in the chemical structure of piperidine derivatives can significantly impact their binding selectivity and functional activity.[3] Furthermore, piperidine-containing compounds have shown promise as monoamine oxidase (MAO) inhibitors, a mechanism relevant to neurodegenerative diseases.[4][5] The methoxyethanone group may modulate the compound's solubility, metabolic stability, and overall pharmacokinetic profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vivo characterization of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. We will provide detailed, field-proven protocols for evaluating its potential therapeutic effects in two key areas where piperidine derivatives have shown significant promise: neuropathic pain and neuroprotection in models of neurodegenerative disease .[1][6] The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring scientific rigor and reproducibility.

Part 1: Assessment of Analgesic Efficacy in a Neuropathic Pain Model

Neuropathic pain, resulting from damage to the nervous system, is a debilitating condition with a significant unmet medical need.[1] Several piperidine derivatives have demonstrated potent analgesic effects, making this a primary area of investigation for novel analogues.[7][8] The following protocol details the use of the Chronic Constriction Injury (CCI) model in rats, a widely accepted model of neuropathic pain, to evaluate the antinociceptive effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one.

Experimental Workflow for the CCI Model

CCI_Workflow cluster_pre_surgery Phase 1: Pre-Surgery cluster_surgery Phase 2: CCI Surgery cluster_post_surgery Phase 3: Post-Surgery & Treatment acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (Von Frey & Hargreaves) acclimatization->baseline surgery Chronic Constriction Injury Surgery (Sciatic Nerve Ligation) baseline->surgery recovery Post-Operative Recovery (7-14 days) surgery->recovery pain_dev Confirmation of Neuropathic Pain (Behavioral Testing) recovery->pain_dev grouping Randomization into Treatment Groups pain_dev->grouping treatment Drug Administration (Test Compound, Vehicle, Positive Control) grouping->treatment post_treatment_testing Post-Treatment Behavioral Testing (Time-course analysis) treatment->post_treatment_testing

Caption: Workflow for assessing analgesic efficacy in the CCI model.

Detailed Protocol: Chronic Constriction Injury (CCI) in Rats

1. Animal Selection and Acclimatization:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Rationale: This strain is commonly used for pain models and exhibits robust and reproducible neuropathic pain behaviors following CCI.

  • Acclimatization: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to any procedures.[6]

2. Baseline Behavioral Testing:

  • Mechanical Allodynia (Von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments. This assesses sensitivity to a non-noxious mechanical stimulus.

  • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source. This assesses sensitivity to a noxious thermal stimulus.

  • Rationale: Establishing a stable baseline is crucial for accurately determining the magnitude of the treatment effect.

3. CCI Surgery:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).[6]

  • Procedure: Surgically expose the sciatic nerve of one hind limb and loosely ligate it with four chromic gut sutures.

  • Rationale: The loose ligatures cause a gradual constriction of the nerve, leading to inflammation and nerve damage that mimics chronic neuropathic pain in humans.

4. Post-Operative Care and Pain Development:

  • Recovery: Monitor the animals closely for signs of distress and provide post-operative analgesia as per institutional guidelines.

  • Pain Confirmation: Repeat behavioral testing (Von Frey and Hargreaves) between 7 and 14 days post-surgery to confirm the development of mechanical allodynia and thermal hyperalgesia.

5. Drug Administration and Efficacy Testing:

  • Grouping: Randomize animals with confirmed neuropathic pain into treatment groups:

    • Vehicle Control (e.g., saline or DMSO solution)

    • Test Compound: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (at various doses, e.g., 1, 3, 10 mg/kg)

    • Positive Control (e.g., Gabapentin or Morphine)

  • Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • Efficacy Assessment: Perform behavioral testing at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the analgesic effect.

Representative Data Summary
Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 60 min post-dosePaw Withdrawal Latency (s) at 60 min post-dose
Vehicle-4.2 ± 0.56.5 ± 0.8
Test Compound 16.8 ± 0.78.2 ± 1.0
Test Compound 310.5 ± 1.211.8 ± 1.5
Test Compound 1014.2 ± 1.5 15.1 ± 1.8
Gabapentin5013.8 ± 1.3 14.5 ± 1.6
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. Data is representative and hypothetical.

Part 2: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Model

The piperidine scaffold is a key component of drugs developed for Alzheimer's disease, such as Donepezil.[2] These compounds can exert their effects through various mechanisms, including cholinesterase inhibition and modulation of amyloid-beta (Aβ) pathology. The streptozotocin (STZ)-induced dementia model in rats is a valuable tool for screening compounds for potential neuroprotective and cognitive-enhancing effects, as it recapitulates several features of sporadic Alzheimer's disease.[6]

Experimental Workflow for the STZ-Induced Dementia Model

STZ_Workflow cluster_pre_treatment Phase 1: Disease Induction cluster_treatment Phase 2: Chronic Treatment cluster_assessment Phase 3: Endpoint Assessment acclimatization Animal Acclimatization (7 days) surgery Stereotaxic Surgery: Intracerebroventricular (ICV) STZ Administration acclimatization->surgery recovery Post-Operative Recovery (7 days) surgery->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Chronic Drug Administration (21 days) grouping->treatment behavioral Cognitive Testing (Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis (Hippocampal Tissue) behavioral->biochemical histology Histopathological Examination biochemical->histology

Caption: Workflow for assessing neuroprotective effects in the STZ model.

Detailed Protocol: STZ-Induced Sporadic Dementia Model in Rats

1. Animal Selection and Acclimatization:

  • Species: Male Wistar rats (250-300 g).

  • Rationale: Wistar rats are frequently used in neurobehavioral studies and show consistent cognitive deficits following ICV-STZ administration.

  • Acclimatization: As described in the previous protocol.

2. Stereotaxic Surgery and STZ Administration:

  • Anesthesia: Anesthetize the rat and secure it in a stereotaxic frame.[6]

  • Procedure: Administer streptozotocin (STZ) (3 mg/kg) dissolved in artificial cerebrospinal fluid (aCSF) directly into both lateral ventricles (intracerebroventricularly, ICV). A sham group will receive only aCSF.

  • Rationale: ICV-STZ induces a state of insulin resistance in the brain, leading to oxidative stress, neuroinflammation, and cognitive decline, which are hallmarks of Alzheimer's disease.[6]

3. Chronic Treatment Regimen:

  • Grouping: After a one-week recovery period, randomize the animals into the following groups:

    • Sham + Vehicle

    • STZ + Vehicle

    • STZ + Test Compound (e.g., 5 and 15 mg/kg, p.o.)

    • STZ + Positive Control (e.g., Donepezil, 1 mg/kg, p.o.)

  • Administration: Administer the respective treatments daily for 21 consecutive days.

4. Cognitive Assessment (Morris Water Maze):

  • Procedure: Starting on day 18 of treatment, conduct the Morris Water Maze test over five days (four days of acquisition trials and one day of a probe trial).

  • Parameters Measured:

    • Escape Latency: Time taken to find the hidden platform.

    • Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.

  • Rationale: This is a gold-standard test for assessing spatial learning and memory, functions that are typically impaired in Alzheimer's disease models.

5. Terminal Procedures and Ex Vivo Analysis:

  • Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue, specifically the hippocampus.

  • Biochemical Analysis: Homogenize hippocampal tissue to measure levels of:

    • Acetylcholinesterase (AChE) activity: To assess cholinergic function.

    • Oxidative stress markers: (e.g., malondialdehyde, glutathione).

    • Inflammatory cytokines: (e.g., TNF-α, IL-1β).

  • Histopathology: Perform staining (e.g., Nissl staining) to assess neuronal survival and morphology in the hippocampus.

Representative Data Summary
Treatment GroupEscape Latency (Day 4, s)Time in Target Quadrant (Probe Trial, %)Hippocampal AChE Activity (U/mg protein)
Sham + Vehicle20.5 ± 2.145.2 ± 3.50.85 ± 0.09
STZ + Vehicle55.8 ± 4.518.9 ± 2.81.52 ± 0.14
STZ + Test Cmpd (5 mg/kg) 42.1 ± 3.828.5 ± 3.11.21 ± 0.11
STZ + Test Cmpd (15 mg/kg) 30.5 ± 3.2 38.1 ± 3.60.95 ± 0.10
STZ + Donepezil28.9 ± 2.940.5 ± 3.9 0.91 ± 0.08
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to STZ + Vehicle. Data is representative and hypothetical.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. Based on the extensive pharmacology of the piperidine class of molecules, investigating its potential as an analgesic and a neuroprotective agent is a scientifically sound starting point. Positive results in these models would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and safety pharmacology to fully delineate its therapeutic potential.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Animal Models in Piperidine Derivative Research. Benchchem.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Mughal, E. U., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Jamil, S., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

  • Choi, S. W., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Basile, L., et al. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Available at: [Link]

  • Chonpathompikunlert, P., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. Available at: [Link]

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1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mechanistic Profiling and Derivatization of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in Targeted Drug Discovery

Executive Summary

In modern drug development, identifying a standalone therapeutic often begins with the strategic assembly of highly optimized chemical building blocks. The compound 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is not a therapeutic drug in isolation; rather, it is a sophisticated, multifunctional pharmacophore heavily utilized in fragment-based drug discovery (FBDD) and lead optimization. This technical guide details the mechanism of action of this specific structural motif—how it interacts with biological targets—and provides validated protocols for its incorporation and evaluation in drug development workflows.

Mechanistic Profiling: The "Mechanism of Action" of the Motif

When incorporated into a larger active pharmaceutical ingredient (API), this building block dictates the pharmacodynamic and pharmacokinetic behavior of the drug through three distinct structural features:

  • The 3-Aminomethyl Vector (Electrostatic Anchor): At physiological pH (~7.4), the primary amine of the aminomethyl group is predominantly protonated. This localized positive charge acts as a critical electrostatic anchor, allowing the molecule to dive deep into target binding pockets to form robust salt bridges with acidic amino acid residues (such as Aspartate or Glutamate)[1]. This interaction is a hallmark mechanism in the design of inhibitors targeting neurological receptors and kinase active sites[2].

  • The Piperidine Core (Conformational Restraint): By utilizing a cyclic piperidine ring instead of a linear alkyl chain, the molecule benefits from reduced conformational flexibility. This structural rigidity minimizes the entropic penalty typically incurred when a drug binds to its target, thereby locking the aminomethyl vector in a favorable orientation for target engagement[3].

  • The N1-Methoxyacetyl Cap (Permeability & Safety Modulator): An uncapped piperidine ring would introduce a second basic nitrogen, creating a di-cationic species at physiological pH. Di-cationic molecules frequently suffer from poor membrane permeability and promiscuous binding, most notably leading to severe cardiac toxicity via hERG channel inhibition. Capping the N1 position with a methoxyacetyl group via methoxyacetyl chloride neutralizes this basicity, optimizes the lipophilicity (LogD), and introduces ether and carbonyl oxygens that serve as vital hydrogen bond acceptors in the hinge regions of kinases or bromodomains[4],[5].

Quantitative Data: Physicochemical and Pharmacodynamic Profiling

The table below summarizes the causality between the structural components of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one and their resulting mechanistic effects when integrated into a drug scaffold.

Structural FeaturePhysicochemical EffectPharmacodynamic Role (Mechanism of Action)Typical Target Interaction
3-Aminomethyl Group Basic center (pKa ~9.5); Ionized at physiological pHElectrostatic anchoring and target recognitionSalt bridges with Asp/Glu residues[1]
Piperidine Core Reduces rotatable bonds; Increases structural rigidityMinimizes entropic penalty upon target bindingHydrophobic pocket filling[3]
N1-Methoxyacetyl Cap Neutralizes N1 basicity; Lowers LogD; Adds O-atomsPrevents hERG liability; Enhances membrane permeabilityH-bond acceptor in kinase hinge regions[4],[5]

Experimental Protocols

Protocol A: SNAr-Mediated Derivatization of the Pharmacophore

Objective: Conjugate the primary amine of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one to a heteroaryl electrophile (e.g., a chloropyrimidine) to synthesize an active target inhibitor[6]. Causality Focus: The primary amine is highly nucleophilic, but the nucleophilic aromatic substitution (SNAr) reaction generates HCl as a byproduct. If unneutralized, this acid will protonate the remaining unreacted amine, halting the reaction. We utilize N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the acid, driving the reaction to completion without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.2 equivalents of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one and 1.0 equivalent of the target heteroaryl chloride in anhydrous acetonitrile (ACN) to achieve a 0.1 M concentration[6].

  • Base Addition: Add 4.0 equivalents of DIPEA. Critical Insight: The steric bulk of the isopropyl groups in DIPEA prevents it from reacting with the heteroaryl chloride, ensuring it acts strictly as a proton sponge[6].

  • Thermal Activation: Stir the suspension at 90°C for 2 to 4 hours under an inert nitrogen atmosphere[6].

  • Monitoring: Monitor the reaction via LC-MS. The system is self-validating when the disappearance of the heteroaryl chloride peak correlates directly with the emergence of the product mass ( [M+H]+ ).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 and extract with dichloromethane (DCM)[4]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC to isolate the active lead compound.

Protocol B: Surface Plasmon Resonance (SPR) Target Engagement Assay

Objective: Quantify the binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) of the derivatized lead compound against a recombinant target protein. Causality Focus: While standard biochemical IC50 assays confirm overall enzymatic inhibition, SPR is essential to validate the mechanism of action—specifically, how the aminomethyl salt bridge affects the residence time ( 1/koff​ ) of the drug on the target[5].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the His-tagged recombinant target protein onto a Ni-NTA sensor chip. Critical Insight: Using Ni-NTA capture rather than standard amine coupling preserves the active site conformation and prevents the target's acidic residues (the intended binding partners for our aminomethyl group) from being chemically modified during immobilization.

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized lead compound (from 10 µM down to 39 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Critical Insight: Strict DMSO matching between the analyte and running buffer is mandatory to prevent bulk refractive index shifts that mask small molecule binding signals.

  • Kinetic Run: Inject the analyte series over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms by subtracting the reference channel and blank buffer injections. Fit the data to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). The overall affinity is calculated as KD​=koff​/kon​ .

Mandatory Visualization

G F 1-[3-(Aminomethyl)piperidin-1-yl] -2-methoxyethan-1-one A 3-Aminomethyl Group (Primary Amine) F->A Provides Vector M N1-Methoxyacetyl Group (Amide Cap) F->M Caps Core Mech1 Electrostatic Anchoring (Ionized at pH 7.4) A->Mech1 Protonation Mech2 LogD Optimization & hERG Liability Reduction M->Mech2 Neutralization T1 Target Acidic Residues (Asp/Glu Salt Bridges) Lead Optimized Lead Compound (High Target Affinity & Permeability) T1->Lead Synergistic Binding T2 Kinase Hinge Region (H-Bond Acceptors) T2->Lead Synergistic Binding Mech1->T1 Target Engagement Mech2->T2 Scaffold Orientation

Fig 1. Pharmacodynamic workflow and binding mechanism of the aminomethylpiperidine motif.

References

  • US20240336593A1 - Compound Having Antitumor Activity And Use Thereof - Google Patents Source: Google Patents URL
  • Source: Googleapis.
  • US12473295B2 - Substituted straight chain spiro derivatives - Google Patents Source: Google Patents URL
  • 3-(Aminomethyl)
  • Boc-(R,S)-(3-aminomethyl)
  • Source: National Institutes of Health (NIH)

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Application Note: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one as a Bifunctional Building Block in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery. Structurally, it consists of a piperidine core where the secondary ring nitrogen is acylated with a methoxyacetyl group, and the 3-position is functionalized with a primary aminomethyl group.

Rather than serving as a standalone therapeutic, this compound is engineered to be a modular appendage. It is frequently incorporated into small-molecule libraries to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, particularly in the development of protein-protein interaction (PPI) inhibitors, such as those targeting the Bcl-2 apoptosis pathway[1].

Mechanistic Advantages in Drug Design

The structural logic behind utilizing this specific building block relies on three synergistic chemical features, each addressing a common bottleneck in drug development:

  • The Privileged Piperidine Core: Saturated nitrogen heterocycles are recognized as "privileged structures" in medicinal chemistry. They provide conformational flexibility and dictate specific 3D vector trajectories, allowing attached pharmacophores to access deep, complex binding pockets that flat aromatic rings cannot reach[2].

  • Methoxyacetyl Capping (ADME Optimization): Uncapped piperidines are highly basic (pKa ~9.5–10.5). While basicity can improve target affinity, it frequently leads to poor membrane permeability, excessive volume of distribution, and severe off-target cardiotoxicity via hERG potassium channel blockade[3]. Acylating the piperidine nitrogen with a methoxyacetyl group neutralizes this basicity. Furthermore, the ether oxygen acts as a hydrogen-bond acceptor, enhancing aqueous solubility without significantly increasing lipophilicity.

  • Aminomethyl Handle (Synthetic Utility): The primary amine is highly nucleophilic and sterically accessible. This makes it an ideal anchor point for late-stage functionalization, allowing researchers to rapidly generate vast screening libraries via amide or sulfonamide coupling[1].

Quantitative Data: Physicochemical Property Modulation

The table below summarizes the theoretical physicochemical improvements achieved by utilizing the methoxyacetylated building block compared to a standard, uncapped piperidine.

Property3-(Aminomethyl)piperidine1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-oneImpact on Drug Design
Primary Amine pKa ~10.2~9.8Maintained nucleophilicity for rapid coupling.
Secondary N pKa ~9.5N/A (Neutral Amide)Eliminates hERG liability; prevents lysosomal trapping.
H-Bond Acceptors 13Significantly improves aqueous solubility.
cLogP (Theoretical) 0.80.2Lower lipophilicity reduces non-specific protein binding.
Molecular Weight 114.19 g/mol 186.25 g/mol Remains low enough for Lipinski Rule of 5 compliance.

Application 1: Synthesis of Targeted Therapeutics

This building block is frequently employed in the synthesis of complex targeted therapeutics, such as Bcl-2 family inhibitors. In these workflows, the aminomethyl group reacts with a core scaffold (e.g., a functionalized sulfonyl chloride or carboxylic acid) to generate a highly soluble, target-specific lead compound[1].

SynthWorkflow Start Target Core Scaffold (e.g., Carboxylic Acid) Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Electrophile BB 1-[3-(Aminomethyl)piperidin-1-yl] -2-methoxyethan-1-one (Nucleophilic Building Block) BB->Coupling Nucleophile Product Functionalized Lead Compound (Improved ADME Profile) Coupling->Product >85% Yield Screening In Vitro Screening (Target Engagement) Product->Screening Profiling

Caption: Synthetic workflow utilizing the piperidine building block for lead generation.

Protocol 1: High-Throughput Amide Coupling (Self-Validating System)

This protocol describes the coupling of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one to a generic carboxylic acid core.

Causality & Logic: HATU is selected as the coupling reagent because it efficiently activates sterically hindered carboxylic acids via an active HOAt ester. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amine without competing as a nucleophile.

Step-by-Step Methodology:

  • Preparation: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve the target carboxylic acid core (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir the mixture at room temperature for 15 minutes. Validation Check: A color change (often to pale yellow) indicates the formation of the active ester.

  • Coupling: Add 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (1.1 eq, 0.55 mmol) dropwise to the activated mixture.

  • Self-Validation (LC-MS Monitoring): After 2 hours, extract a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS.

    • System Logic: If the intermediate active ester mass is detected but no product mass is seen, the amine is unreactive or degraded. If unreacted acid remains with no active ester, the HATU has hydrolyzed (likely due to wet DMF).

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Dichloromethane:Methanol gradient).

Application 2: Biological Profiling in Apoptosis Pathways

Compounds synthesized using this building block are often evaluated for their ability to disrupt protein-protein interactions. A prime example is the inhibition of anti-apoptotic Bcl-2 proteins, which restores the natural cell death mechanism in oncology models[1].

Bcl2Pathway BH3 BH3-Only Proteins (BIM, PUMA) Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) BH3->Bcl2 Inhibits BAX Pro-apoptotic Effectors (BAX, BAK) BH3->BAX Activates Bcl2->BAX Sequesters MOMP Mitochondrial Permeabilization BAX->MOMP Induces Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis Cytochrome c Inhibitor Synthesized Bcl-2 Inhibitor Inhibitor->Bcl2 Binds BH3 groove

Caption: Mechanism of synthesized Bcl-2 inhibitors restoring apoptosis in cancer cells.

Protocol 2: Kinetic Aqueous Solubility Assay

Because the primary purpose of the methoxyacetyl group is to improve solubility, verifying this parameter is critical before advancing compounds to in vitro screening.

Causality & Logic: Kinetic solubility mimics the conditions of biological assays where compounds stored in DMSO are rapidly diluted into aqueous buffers. Nephelometry (light scattering) is used to detect precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized derivative in 100% DMSO.

  • Standard Curve (Self-Validation): Prepare a serial dilution of the compound in 100% DMSO (ranging from 10 µM to 500 µM). Read the UV-Vis absorbance. System Logic: If the DMSO standard curve is not strictly linear (R² < 0.99), the compound is inherently unstable or aggregating even in organic solvent, invalidating downstream aqueous measurements.

  • Aqueous Dilution: In a 96-well plate, add 5 µL of the 10 mM DMSO stock to 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final concentration of 200 µM (2% DMSO final).

  • Incubation: Incubate the plate at 37°C for 2 hours on a plate shaker (300 rpm).

  • Measurement: Read the plate using a nephelometer. An increase in light scattering compared to a blank (PBS + 2% DMSO) indicates precipitation.

  • Quantification: Filter the well contents through a 0.45 µm filter plate. Quantify the soluble fraction in the filtrate via HPLC-UV against the validated DMSO standard curve.

References

  • Title: Melt-extruded solid dispersions containing an apoptosis-inducing agent (WO2012121758A1)
  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Chemical substructures that enrich for biological activity Source: PMC / National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: Aminomethylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the aminomethylpiperidine scaffold has emerged as a privileged structural motif. Its strategic value lies in its bifunctional nature: the saturated piperidine ring provides essential metabolic stability and a basic secondary amine, while the exocyclic aminomethyl group offers a highly reactive, sterically accessible primary amine. This unique architecture allows for the precise spatial orientation of pharmacophores, making it an ideal building block for developing highly selective ligands.

As a Senior Application Scientist, I have observed that leveraging the differential nucleophilicity between the primary and secondary amines of this scaffold enables orthogonal functionalization. This capability has driven breakthroughs across diverse biological targets, from selectively antagonizing G-protein coupled receptors (GPCRs) to disrupting complex protein-protein interactions (PPIs).

Key Applications and Pharmacological Data

GPCR Targeting: M3 Muscarinic Receptor Antagonists

Achieving subtype selectivity among muscarinic receptors (M1–M5) is notoriously difficult due to high sequence homology. However, the incorporation of a 4-aminomethylpiperidine core structure has yielded compounds (e.g., Compound 14a) that demonstrate sub-nanomolar affinity and extraordinary selectivity. The spatial geometry of the aminomethylpiperidine diamine core optimally positions the terminal triphenylpropionamide moiety within the transmembrane domains of the M3 receptor, driving >100-fold selectivity over other subtypes 1.

Ion Channel Modulation: T-Type Ca²⁺ Channel Antagonists

Optimization of piperidine leads for cardiovascular and CNS applications led to the discovery of 4-aminomethyl-4-fluoropiperidine derivatives. The strategic introduction of a fluorine atom at the 4-position serves a dual mechanistic purpose: it reduces the basicity of the adjacent amine to improve metabolic stability and significantly mitigates off-target activities (such as hERG binding). This results in a state-independent antagonist with potent in vivo CNS efficacy 2.

Protein-Protein Interaction (PPI) Inhibition: Menin-MLL

Targeting the oncogenic PPI between the menin cofactor and Mixed Lineage Leukemia (MLL) fusion proteins is a validated strategy for acute leukemias. A novel class of aminomethylpiperidine inhibitors (e.g., MIV-6) was developed to closely mimic the natural PPI. These small molecules efficiently occupy the critical P10 pocket of menin, inhibiting the proliferation of MLL leukemia cells and downregulating key target genes like Hoxa9 and Meis13.

Anti-Thrombotic Agents

Chiral lactam carboxamides derived from aminomethylpiperidine have shown remarkable antithrombotic efficacy. Specific derivatives significantly inhibit collagen-induced human platelet aggregation while demonstrating rapid absorption and prolonged systemic exposure in pharmacokinetic models 4.

Quantitative Pharmacological Data Summary
TargetCompound Class / DerivativeKey Pharmacological DataMechanism of ActionRef
M3 Muscarinic Receptor 4-aminomethylpiperidine (14a)Kᵢ = 0.30 nM; >100-fold M3 selectivityCompetitive Antagonist1
T-Type Ca²⁺ Channel 4-aminomethyl-4-fluoropiperidineIC₅₀ = 84 nM (-100 mV); State-independentIon Channel Blocker2
Menin-MLL Interaction Aminomethylpiperidine (MIV-6)High-affinity binding; Hoxa9 downregulationPPI Inhibitor3
Platelet Activation Chiral lactam carboxamide (31a)IC₅₀ = 6.6 μM (collagen-induced)Anti-thrombotic4

Mechanistic & Workflow Visualizations

MLL_Pathway MLL MLL Fusion Protein Complex Menin-MLL Complex (Oncogenic) MLL->Complex Menin Menin Cofactor Menin->Complex Gene Target Genes (Hoxa9, Meis1) Complex->Gene Transcriptional Activation Leukemia Leukemogenesis Gene->Leukemia Proliferation Inhibitor Aminomethylpiperidine Inhibitor (e.g., MIV-6) Inhibitor->Complex Allosteric/Competitive Inhibition

Fig 1: Disruption of the oncogenic Menin-MLL protein-protein interaction by aminomethylpiperidines.

Synthesis_Workflow Start Boc-Protected Aminomethylpiperidine Immobilize Solid-Phase Immobilization (Resin Binding via Secondary Amine) Start->Immobilize Anchoring Deprotect Selective Deprotection (TFA/DCM to expose Primary Amine) Immobilize->Deprotect Wash & Deprotect Couple Diversification (Amide Coupling / Reductive Amination) Deprotect->Couple Reactant Addition Cleave Resin Cleavage (Acidic Release of Target Ligand) Couple->Cleave Finalize Sequence Purify Validation (LC-MS / HPLC >90% Purity) Cleave->Purify Isolate

Fig 2: High-throughput solid-phase synthesis workflow for aminomethylpiperidine libraries.

Experimental Protocols

Protocol 1: Regioselective Reductive Amination of 2-(Aminomethyl)piperidine

This protocol leverages the differential nucleophilicity of the primary vs. secondary amine to achieve selective N-alkylation without the need for protecting groups 5.

  • Reagent Preparation: Dissolve 2-(aminomethyl)piperidine (1.0 eq) and the target substituted benzaldehyde (1.0–1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

    • Causality: Anhydrous DCM prevents the hydrolysis of the delicate imine intermediate back into the starting aldehyde and amine.

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir at room temperature for 30 minutes.

    • Causality: Acetic acid facilitates the protonation of the carbonyl oxygen, accelerating the nucleophilic attack of the highly reactive primary amine. Allowing the imine to fully form before adding the reducing agent prevents the premature reduction of the aldehyde to a primary alcohol, which would drastically reduce the overall yield.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Causality: STAB is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups make it a milder reducing agent. It selectively reduces the iminium ion without affecting unreacted aldehydes, ensuring a cleaner reaction profile.

  • Quenching & Validation (Self-Validating Step): Quench with saturated aqueous NaHCO₃. Monitor the organic layer via LC-MS.

    • Validation: The disappearance of the aldehyde peak (UV 254 nm) and the emergence of the product mass (M+H)⁺ confirms successful conversion. A color change from yellow (imine) to colorless is a reliable visual indicator of successful reduction.

Protocol 2: Solid-Phase Synthesis of Aminomethylpiperidine Diamine Libraries

Solid-phase synthesis is ideal for generating libraries of aminomethylpiperidine derivatives for high-throughput screening 1.

  • Resin Immobilization: Swell 2-chlorotrityl chloride resin in anhydrous DCM. Add Boc-protected aminomethylpiperidine and N,N-diisopropylethylamine (DIEA).

    • Causality: The secondary amine of the piperidine ring reacts with the resin. DIEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, driving the reaction to completion without competing for resin binding sites.

  • Selective Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes, then wash thoroughly with DCM and DMF.

    • Causality: This selectively removes the Boc group from the primary aminomethyl moiety while the secondary amine remains safely anchored to the resin. This orthogonal protection strategy prevents unwanted dimerization.

  • Amide Coupling: Add the desired carboxylic acid, PyBOP, and DIEA in DMF. Agitate for 2 hours.

    • Causality: PyBOP is utilized as the coupling reagent because it efficiently activates the carboxylic acid without generating the insoluble byproducts associated with traditional carbodiimides (like DCC), which are difficult to wash out of the resin matrix. DMF optimally swells the resin to maximize reagent diffusion.

  • Cleavage and Elution: Treat the resin with a mild acidic cleavage cocktail (e.g., 1% TFA in DCM) for 15 minutes.

    • Causality: A mild cleavage cocktail ensures the release of the synthesized diamine compound from the highly acid-labile trityl resin without degrading sensitive functional groups introduced during the diversification step.

  • Validation (Self-Validating Step): Evaporate the cleavage cocktail and analyze the crude residue via HPLC and LC-MS.

    • Validation: The presence of a single major peak (>90% purity) matching the calculated mass of the target compound confirms both the success of the coupling and the absence of premature cleavage during the synthesis.

References

  • Identification of a Novel 4-Aminomethylpiperidine Class of M3 Muscarinic Receptor Antagonists and Structural Insight into Their M3 Selectivity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Identification of Chiral Aminomethylpiperidine Carboxamides as Inhibitor of Collagen Induced Platelet Activation National Center for Biotechnology Information (PubMed) URL:[Link]

Sources

Advanced Pharmacological Evaluation of Piperidine Derivatives: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a ubiquitous, six-membered nitrogenous heterocycle recognized as a "privileged structure" in medicinal chemistry[1]. Its conformational flexibility, basicity, and capacity to engage in diverse molecular interactions (e.g., hydrogen bonding, dipole-dipole) make it a highly versatile building block for drug discovery[2]. From a pharmacokinetic perspective, the incorporation of a piperidine motif often enhances druggability by modulating lipophilicity, improving aqueous solubility, and facilitating transport across biological membranes[2]. Because the metabolic stability of the piperidine scaffold strongly depends on functionalization at positions neighboring the nitrogen, pharmacological evaluation must rigorously assess both target affinity and ADME/Tox profiles[2].

This technical guide provides an in-depth framework for evaluating piperidine derivatives, focusing on their primary applications in neurological disorders and oncology.

Key Pharmacological Targets & Mechanistic Causality

Neurological Disorders (AChE Inhibition): The benzyl-piperidine group (as seen in the Alzheimer's drug Donepezil) is critical for the inhibition of acetylcholinesterase (AChE)[3]. At physiological pH, the piperidine nitrogen typically becomes protonated, allowing it to interact via strong cation- π interactions with aromatic residues (e.g., Trp84, Phe330) in the catalytic anionic site (CAS) of AChE[3]. Concurrently, the benzyl moiety extends to the peripheral anionic site (PAS), creating a dual-binding blockade[3]. Evaluating these derivatives requires precise enzymatic assays to determine selectivity between AChE and butyrylcholinesterase (BuChE)[4].

Oncology & Metabolic Diseases: Piperidine derivatives exhibit potent anticancer properties by modulating signaling pathways such as PI3K/Akt, which is frequently dysregulated in tumors, thereby inducing apoptosis[1]. Furthermore, piperidine moieties are integral to metabolic drugs like Alogliptin, which achieves extreme selectivity for Dipeptidyl Peptidase-4 (DPP-4) to improve glucose tolerance[5].

Quantitative Data Summary

To benchmark new piperidine derivatives, it is essential to compare their efficacy against established standards. The following table summarizes recent pharmacological data for various piperidine-containing compounds.

Table 1: Pharmacological Activity of Recent Piperidine Derivatives

Compound ClassTarget / Cell LineAssay TypeActivity (IC 50​ )Reference
Benzimidazole-piperidine hybridsAChE (Enzyme)Ellman's Assay19.44 – 36.05 µM[4]
Benzimidazole-piperidine hybridsBuChE (Enzyme)Ellman's Assay21.57 – 39.55 µM[4]
Piperidine-dihydropyridine hybridsA-549 (Lung Cancer)MTT Viability15.94 – 48.04 µM[1]
Piperidine-dihydropyridine hybridsMCF-7 (Breast Cancer)MTT Viability24.68 – 59.12 µM[1]
Alogliptin (Piperidine-based)DPP-4 (Enzyme)Fluorometric< 10 nM[5]
Experimental Workflows and Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating internal controls (blanks, vehicles, and positive standards) to rule out false positives caused by assay interference or compound aggregation.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Methodology based on the modified Ellman’s method[4].

Causality & Design: This assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate[1]. The rate of color formation (measured at 412 nm) is inversely proportional to the piperidine inhibitor's efficacy. A pre-incubation step is strictly required because many piperidine-based inhibitors exhibit time-dependent or slow-binding kinetics; skipping this step leads to an underestimation of potency[4].

Self-Validation System:

  • Blank Control: Buffer + DTNB + ATCI (No enzyme) to account for non-enzymatic spontaneous hydrolysis of the substrate.

  • Vehicle Control: Enzyme + Substrate + 1% DMSO to establish the uninhibited baseline (100% activity).

  • Positive Control: Donepezil or Galantamine to validate assay sensitivity and dynamic range[4].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 62.0 mM sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 2 mM in the buffer[4]. Prepare AChE enzyme solution (0.2 U/mL) and ATCI substrate (15 mM) in deionized water.

  • Compound Dilution: Prepare serial dilutions of the piperidine derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Mixture: In a 96-well microplate, add 140 µL of phosphate buffer, 10 µL of the piperidine test compound, and 10 µL of AChE enzyme solution to each well[1].

  • Pre-incubation: Incubate the plate at 25 °C for 10–15 minutes to allow the inhibitor to equilibrate with the enzyme's catalytic site[4].

  • Initiation: Add 10 µL of DTNB solution and 10 µL of ATCI substrate to each well to initiate the enzymatic reaction[1].

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes.

  • Data Analysis: Subtract the blank absorbance. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC 50​ using non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

For evaluating the anticancer potential of piperidine derivatives[1].

Causality & Design: The MTT assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble purple formazan. Piperidine derivatives that inhibit survival pathways (e.g., PI3K/Akt) will induce apoptosis or cell cycle arrest, thereby reducing the viable cell population and decreasing formazan production[1].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., A-549) in a 96-well plate at a density of 5×103 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a 5% CO 2​ humidified atmosphere to allow attachment[1].

  • Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of the piperidine derivative. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48 to 72 hours. Rationale: This extended duration is necessary to capture the effects of piperidine compounds that interfere with the cell cycle or require intracellular metabolic activation[1].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37 °C[1].

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the internalized purple formazan crystals.

  • Measurement: Measure the absorbance at 570 nm. Calculate cell viability as a percentage of the vehicle control and plot against the log concentration to derive the IC 50​ .

Visualizations

Workflow Start Piperidine Derivative Library InVitro In Vitro Biochemical Assays (e.g., AChE, Kinases) Start->InVitro Decision1 IC50 < 10 µM? InVitro->Decision1 Cellular Cell-Based Assays (e.g., MTT Viability) ADMET ADME/Tox Profiling (Microsomal Stability) Cellular->ADMET Decision2 Favorable Therapeutic Window? ADMET->Decision2 InVivo In Vivo Models (e.g., Tail-Flick, Xenografts) Decision1->Start No (Redesign) Decision1->Cellular Yes Decision2->Start No (Optimize) Decision2->InVivo Yes

General workflow for the pharmacological evaluation of piperidine-based drugs.

Mechanism AChE Acetylcholinesterase (AChE) Active Site CAS Catalytic Anionic Site (CAS) (Trp84, Phe330) AChE->CAS PAS Peripheral Anionic Site (PAS) (Trp279) AChE->PAS Piperidine Protonated Piperidine Nitrogen (pH 7.4) Piperidine->CAS Cation-π Interaction Benzyl Benzyl / Aryl Moiety Benzyl->PAS π-π Stacking Blockade Enzyme Inhibition (Prevents Acetylcholine Hydrolysis) CAS->Blockade PAS->Blockade

Binding mechanism of benzyl-piperidine derivatives to acetylcholinesterase (AChE).

References
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols , Benchchem.1

  • Pharmacological Applications of Piperidine Derivatives , Encyclopedia.pub. 3

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents , MDPI. 4

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds , PubMed/NIH. 2

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents , MDPI. 5

Sources

Application Note & Protocol: Characterization of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 3-(Aminomethyl)piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical candidates.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged scaffold for engaging a wide array of biological targets. Within this chemical class, derivatives of 3-(aminomethyl)piperidine have emerged as particularly versatile building blocks for crafting novel ligands with high affinity and selectivity for various receptors and transporters implicated in neurological and other disorders.[2]

Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the 3-(aminomethyl)piperidine core can yield potent modulators of critical central nervous system (CNS) targets. These include N-methyl-D-aspartate (NMDA) receptors, which are pivotal for synaptic plasticity and memory[3], and the dopamine transporter (DAT), a key regulator of dopaminergic signaling.[4] Furthermore, this scaffold has been successfully exploited to develop inhibitors of the glycine transporter type 1 (GlyT1), offering a therapeutic strategy for enhancing NMDA receptor function.[5] The adaptability of the 3-(aminomethyl)piperidine framework is further underscored by its incorporation into ligands for sigma-1 and sigma-2 receptors, histamine H3 receptors, and opioid receptor-like 1 (ORL1) receptors.[6][7][8][9]

This application note provides a comprehensive guide for researchers seeking to elucidate the receptor binding profile of the novel compound, 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one . Given the rich pharmacology of the 3-(aminomethyl)piperidine scaffold, a systematic approach to screening this compound against a panel of relevant CNS receptors is warranted. The following protocols for radioligand binding assays are designed to be both rigorous and adaptable, enabling the determination of binding affinities and the initial characterization of the compound's selectivity profile.

Experimental Design: A Two-Stage Approach to Target Identification

A logical workflow for characterizing a novel compound with a privileged scaffold, such as 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, involves an initial broad screening followed by more detailed characterization of high-affinity interactions.

experimental_workflow A Stage 1: Primary Screening (Single Concentration) B Stage 2: Affinity Determination (Saturation & Competition Assays) A->B Identified 'Hits' C Data Analysis & Interpretation B->C Binding Parameters (Ki, IC50) D Lead for Further Studies C->D Confirmed High-Affinity Ligand

Caption: High-level experimental workflow for receptor binding characterization.

PART 1: Primary Screening Protocol

The initial step is to perform a primary screen at a single, relatively high concentration of the test compound against a panel of receptors to identify potential "hits."

Objective: To identify receptors to which 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one exhibits significant binding.

Materials:

  • Test Compound: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

  • Receptor Membranes: Commercially available or in-house prepared cell membranes expressing the target receptors (e.g., Sigma-1, DAT, GlyT1, etc.).

  • Radioligands: A selection of appropriate radiolabeled ligands for each target receptor (e.g., -pentazocine for Sigma-1 receptors).[6]

  • Assay Buffer: Specific to each receptor target.

  • Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for each target receptor.

  • 96-well Plates

  • Scintillation Vials and Cocktail

  • Liquid Scintillation Counter

  • Filtration Apparatus

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., 10 µM) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer

    • Non-specific Binding (NSB): Radioligand + NSB Agent

    • Test Compound: Radioligand + Test Compound

  • Reaction Initiation: Add the receptor membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at the recommended temperature and for the specified duration for each receptor target to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the percent inhibition of specific binding caused by the test compound using the following formula:

% Inhibition = 100 * (1 - (DPM_Test_Compound - DPM_NSB) / (DPM_Total - DPM_NSB))

Where DPM is Disintegrations Per Minute. A significant inhibition (typically >50%) at this stage indicates a "hit" and warrants further investigation.

PART 2: Secondary Assays - Determining Binding Affinity

For any "hits" identified in the primary screen, the next step is to determine the binding affinity (Ki) through competition (displacement) binding assays.

Objective: To determine the inhibitory constant (Ki) of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one for the target receptor(s).

Principle: This assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

competition_assay cluster_0 Receptor Binding Site cluster_1 Ligands R Receptor L_radio Radioligand L_radio->R Binds L_test Test Compound L_test->R Competes for Binding

Caption: Principle of a competition receptor binding assay.

Procedure:

  • Compound Dilution Series: Prepare a serial dilution of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one to cover a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Assay Setup: Similar to the primary screen, set up total binding and non-specific binding wells. For the test compound, add each concentration from the dilution series to triplicate wells.

  • Reaction and Termination: Follow the same incubation, filtration, and washing steps as in the primary screening protocol.

  • Scintillation Counting: Quantify the radioactivity in each vial.

Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding.

  • Generate Competition Curve: Plot the percent specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis to fit the data and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L] / Kd))

    Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation:

ParameterValue
IC50[Calculated Value] M
Ki[Calculated Value] M
Hill Slope[Calculated Value]

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. Key quality control measures include:

  • Assay Window: A robust assay should have a sufficient window between total binding and non-specific binding (ideally, total binding should be at least 10-fold higher than non-specific binding).

  • Reproducibility: Performing experiments in triplicate allows for the assessment of intra-assay variability. Repeating the experiment on different days will establish inter-assay reproducibility.

  • Standard Compounds: Including a known reference compound with a well-characterized affinity for the target receptor serves as a positive control and validates the assay performance.

Conclusion

The 3-(aminomethyl)piperidine scaffold represents a rich source of novel bioactive molecules. The compound 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, by virtue of its structural motifs, holds significant potential for interacting with a range of CNS receptors. The systematic application of the primary screening and secondary affinity determination protocols detailed in this note will enable researchers to effectively elucidate its binding profile, thereby guiding future drug development efforts.

References

  • Syed, S., Urwyler, S., Bertrand, S., Bertrand, D., & Reymond, J. L. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. Bioorganic & medicinal chemistry letters, 19(14), 3765–3767. [Link]

  • Chavkin, C. (2004). The Nociceptin/Orphanin FQ Receptor (NOP): A New Target for Treating Substance Abuse Disorders. Current pharmaceutical design, 10(7), 759–766. [Link]

  • de Brito, A. M., de Oliveira, T. F., da Silva, G. C., de Castro, A. A., da Silva, L. L., de Lima, M. do C. A., Galdino, P. M., de Paula, J. R., Menegatti, R., & Costa, E. A. (2018). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's archives of pharmacology, 391(3), 255–269. [Link]

  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith, A., Zhang, T., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(10), 2734–2738. [Link]

  • Kawamoto, H., Ozaki, S., Itoh, Y., Miyaji, M., Arai, S., Nakashima, H., Ohta, H., & Nagase, H. (1999). Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397). Journal of medicinal chemistry, 42(25), 5061–5063. [Link]

  • Pinard, E., Alanine, A., Alberati, D., B-Besson, V., Bluet, G., Buchy, D., Contarin, D., Dubuis, C., Guba, W., Hoffmann, T., K-Laerum, O., Nettekoven, M., N-Mahde, A., O-O'Hara, F., O-Pin, S., Rogers-Evans, M., S-Schaffhauser, H., S-Stalder, H., & Wyler, R. (2014). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS medicinal chemistry letters, 5(5), 558–563. [Link]

  • Schepmann, D., B-Teimouri, B., Wünsch, B., & B-Teimouri, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]

  • Szczepańska, K., Podlewska, S., Dichiara, M., Gentile, D., Patamia, V., Prezzavento, O., Amata, E., Marrazzo, A., & Karcz, T. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Pro-cognitive Properties. ACS chemical neuroscience, 12(24), 4670–4684. [Link]

  • Chem-Impex. (n.d.). Boc-(R,S)-(3-aminomethyl)piperidine. Retrieved from [Link]

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  • Zhou, Y., Gregor, V. E., Ayida, B. K., Winters, G. C., Sun, Z., Murphy, D., Haley, G., Bailey, D., Froelich, J. M., Fish, S., Webber, S. E., Hermann, T., & Wall, D. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & medicinal chemistry letters, 17(5), 1206–1210. [Link]

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Therapeutic Applications of 4-(Aminomethyl)piperidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 4-(aminomethyl)piperidine scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides an in-depth exploration of the therapeutic applications of 4-(aminomethyl)piperidine derivatives, with a focus on their roles as C-C chemokine receptor type 5 (CCR5) antagonists for HIV treatment, Factor XIa (FXIa) inhibitors for anticoagulation therapy, and as promising agents for the treatment of neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes, experimental protocols, and insights into the causality behind experimental choices.

I. 4-(Aminomethyl)piperidine Derivatives as CCR5 Antagonists

Application Note: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[1] Blocking this interaction provides a powerful therapeutic strategy for the management of HIV infection. 4-(Aminomethyl)piperidine derivatives have emerged as a potent class of CCR5 antagonists, effectively inhibiting viral entry.[2][3] These small molecules act as non-competitive allosteric inhibitors, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor, preventing its interaction with the viral glycoprotein gp120 and thereby blocking the fusion of the viral and cellular membranes.[1]

The development of piperazine-based CCR5 antagonists, which often incorporate a 4-aminopiperidine moiety, has led to clinically approved drugs like Maraviroc.[4] The 4-aminomethylpiperidine core often serves as a key building block, providing a basic nitrogen atom that can be crucial for interaction with the receptor and for imparting favorable pharmacokinetic properties.[2]

Mechanism of Action: CCR5 Antagonism

The mechanism of CCR5 antagonism by 4-(aminomethyl)piperidine derivatives involves the disruption of the HIV-1 entry process.

CCR5_Antagonism cluster_HIV_Entry Normal HIV-1 Entry cluster_Inhibition Inhibition by 4-(Aminomethyl)piperidine Derivative HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding BlockedCCR5 Inactive CCR5 Conformation gp120->BlockedCCR5 Binding Prevented CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Co-receptor Binding HostCell Host T-cell Antagonist 4-(Aminomethyl)piperidine Derivative Antagonist->BlockedCCR5 Binds to Allosteric Site NoFusion Inhibition of Viral Entry BlockedCCR5->NoFusion

Caption: Mechanism of CCR5 antagonism by 4-(aminomethyl)piperidine derivatives.

Experimental Protocol: Chemotaxis Assay for CCR5 Antagonist Activity

This protocol describes a method to evaluate the ability of a 4-(aminomethyl)piperidine derivative to inhibit the migration of CCR5-expressing cells towards a chemoattractant, such as the natural CCR5 ligand, CCL5 (RANTES).

Materials:

  • CCR5-expressing cells (e.g., CEM cells, or primary human T-cells)

  • Test 4-(aminomethyl)piperidine derivative

  • Recombinant human CCL5 (RANTES)

  • Assay medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS)

  • 96-well chemotaxis plate (e.g., Neuroprobe, 5 µm pore size)

  • Fixation medium: 2.5% FBS, 3% formaldehyde in L15 media

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture CCR5-expressing cells to a sufficient density.

    • Count the cells and resuspend them in fresh assay medium to a final concentration of 1 x 10^7 cells/mL.[5]

  • Preparation of Chemoattractant and Inhibitor:

    • Prepare serial dilutions of CCL5 in assay medium (e.g., from 10 µg/mL down to 0.01 ng/mL) to be added to the lower chamber of the chemotaxis plate.[5] Include a buffer-only control.

    • Prepare various concentrations of the test 4-(aminomethyl)piperidine derivative.

    • Pre-incubate the CCR5-expressing cells with the test compound at different concentrations for 1 hour at room temperature.[6]

  • Chemotaxis Assay:

    • Add 30 µL of the CCL5 dilutions or buffer control to the lower wells of the 96-well chemotaxis plate.[5]

    • Place the membrane on top of the lower wells.

    • Add 25 µL of the pre-incubated cell suspension to the top of each well on the membrane.[5]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours.[5][6]

  • Quantification of Cell Migration:

    • After incubation, carefully remove the membrane.

    • The cells that have migrated to the lower chamber can be quantified. For a fluorometric assay, a fluorescent dye that binds to DNA (e.g., CyQuant GR dye) can be used.[7]

    • Alternatively, migrated cells can be fixed and counted using a flow cytometer.[5]

  • Data Analysis:

    • Calculate the percentage of chemotaxis for each sample relative to the number of input cells.

    • Plot the percentage of inhibition of chemotaxis against the concentration of the test compound to determine the IC50 value.

II. 4-(Aminomethyl)piperidine Derivatives as Factor XIa Inhibitors

Application Note: Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[8] Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to traditional therapies that target downstream factors like Factor Xa or thrombin.[9] 4-(Aminomethyl)piperidine derivatives have been identified as potent and selective inhibitors of FXIa.[10] The positively charged aminomethylpiperidine moiety can interact with the S1 subsite of the FXIa active site, which has a preference for basic residues. This interaction, combined with other structural features of the molecule that interact with other subsites, leads to potent and selective inhibition.

Mechanism of Action: Factor XIa Inhibition

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. FXIa's role is to amplify this cascade.

FXIa_Inhibition cluster_Coagulation_Cascade Intrinsic Coagulation Pathway cluster_Inhibition Inhibition by 4-(Aminomethyl)piperidine Derivative FXIIa Factor XIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FIX Factor IX FXIa->FIX Activates Inhibitor 4-(Aminomethyl)piperidine Derivative FIXa Factor IXa Thrombin_Gen Amplified Thrombin Generation FIXa->Thrombin_Gen Blocked_FXIa Inactive FXIa Inhibitor->Blocked_FXIa Binds to Active Site No_Amplification Reduced Thrombin Generation Blocked_FXIa->No_Amplification

Caption: Inhibition of the intrinsic coagulation pathway by a 4-(aminomethyl)piperidine derivative.

Experimental Protocol: Colorimetric Factor XIa Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a 4-(aminomethyl)piperidine derivative against purified human Factor XIa using a chromogenic substrate.

Materials:

  • Purified human Factor XIa

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay buffer: Tris-Buffered Saline (TBS), pH 7.4

  • Test 4-(aminomethyl)piperidine derivative

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in assay buffer to achieve a range of final concentrations.

    • Prepare a working solution of human FXIa in assay buffer.

    • Prepare a working solution of the chromogenic substrate in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add 50 µL of the diluted test compound or vehicle control (assay buffer with the same concentration of DMSO).

    • Add 25 µL of the human FXIa solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the chromogenic substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at 37°C in kinetic mode for 10-30 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of the reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

III. 4-(Aminomethyl)piperidine Derivatives in Neurological Disorders

Application Note: The 4-(aminomethyl)piperidine scaffold is also a key feature in compounds designed to treat various neurological disorders. Its derivatives have shown promise as analgesics and cognition enhancers.[11] The piperidine ring can mimic the structure of endogenous neurotransmitters and can be functionalized to interact with a variety of receptors and enzymes in the central nervous system (CNS).

As analgesics, these derivatives can target opioid receptors, similar to morphine, which also contains a piperidine moiety.[11] For cognition enhancement, these compounds have been designed to modulate neurotransmitter systems involved in learning and memory.

Experimental Protocol: Passive Avoidance Test for Cognition Enhancement

The passive avoidance test is a fear-motivated task used to assess long-term memory in rodents.[12][13][14][15] This protocol describes how to evaluate the potential of a 4-(aminomethyl)piperidine derivative to improve memory.

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a sliding door, with an electrified grid floor in the dark chamber)

  • Test animals (mice or rats)

  • Test 4-(aminomethyl)piperidine derivative

  • Vehicle control

Procedure:

  • Acclimation:

    • Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Training (Acquisition Trial):

    • Administer the test compound or vehicle to the animals at a predetermined time before the training session.

    • Place the animal in the light compartment of the apparatus, facing away from the door to the dark compartment.

    • After a short habituation period (e.g., 60 seconds), open the sliding door.

    • Record the latency for the animal to enter the dark compartment with all four paws.

    • Once the animal enters the dark compartment, close the sliding door and deliver a mild, brief foot shock (e.g., 0.5 mA for 3 seconds).[13]

    • Remove the animal from the apparatus and return it to its home cage.

  • Testing (Retention Trial):

    • 24 to 48 hours after the training session, place the animal back into the light compartment.[13]

    • After the same habituation period, open the sliding door.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus. The maximum latency is typically capped at 300 or 600 seconds.

  • Data Analysis:

    • Compare the step-through latencies between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

    • A significant increase in step-through latency in the compound-treated group suggests a memory-enhancing effect.

Quantitative Data Summary

The following table summarizes representative pharmacological data for 4-(aminomethyl)piperidine derivatives in their respective therapeutic areas.

Compound Class Target Representative Compound Activity (IC50/Ki) Assay Reference
CCR5 AntagonistCCR5Piperidine derivative 19IC50 = 25.73 nMCalcium mobilization[16]
CCR5 AntagonistCCR54-(aminoheterocycle)piperidine 4aBinding Affinity = 1.8 nMRadioligand binding[17]
Factor XIa InhibitorFactor XIaPhenylalanine-based inhibitorIC50 = 1 nMEnzyme inhibition[10]
Factor XIa InhibitorFactor XIaTetrapeptidomimetic inhibitor 4IC50 = 6 nMEnzyme inhibition[18]
Cognition EnhancerCNS Targets4-Aminopiperidine derivative 9Active at 0.01 mg/kg (i.p.)Mouse passive avoidance

Conclusion

The 4-(aminomethyl)piperidine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents. Its derivatives have demonstrated significant potential as CCR5 antagonists for HIV, selective Factor XIa inhibitors for safer anticoagulation, and as modulators of CNS function for the treatment of neurological disorders. The detailed protocols provided in this guide are intended to facilitate further research and development in these exciting therapeutic areas. By understanding the underlying mechanisms of action and employing robust experimental methodologies, the full therapeutic potential of 4-(aminomethyl)piperidine derivatives can be realized.

References

  • Scribd. Passive Avoidance Test Protocol. [Link]

  • Bio-protocol. Passive avoidance test. [Link]

  • Panlab | Harvard Apparatus. Passive avoidance test. [Link]

  • Scantox. Passive Avoidance Test. [Link]

  • Harvard Apparatus. Passive Avoidance Box to Assess Working Memory. [Link]

  • Jiang, X., Song, Y., & Long, Y. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3735-3738. [Link]

  • Dran, G., et al. (2003). The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. Immunology, 110(1), 94-101. [Link]

  • Salem, A. H., et al. (2016). Factor XIa inhibitors: A review of patent literature. Expert Opinion on Therapeutic Patents, 26(11), 1279-1297. [Link]

  • Feng, D., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(16), 2690-2697. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]

  • Quan, M. L., et al. (2011). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Current Medicinal Chemistry, 18(28), 4336-4357. [Link]

  • BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit. [Link]

  • Li, H., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53582. [Link]

  • Springer Lab. (2000). Chemotaxis Assay. [Link]

  • Palani, A., et al. (2003). 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. Bioorganic & Medicinal Chemistry Letters, 13(3), 391-395. [Link]

  • Cell Biolabs. CytoSelect™ 24-Well Cell Migration Assay (5 µm, Fluorometric Format). [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-17. [Link]

  • Gailani, D., & Gruber, A. (2005). Characterization of Novel Forms of Coagulation Factor XIa. Journal of Biological Chemistry, 280(33), 29709-29715. [Link]

  • ibidi. Chemotaxis Assay | Experimental Workflow. [Link]

  • Wikipedia. CCR5 receptor antagonist. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Li, H., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53582. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Peptidomimetic Inhibitors of Factor XIa as Novel Anticoagulants. [Link]

  • D'Andrea, G., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1649. [Link]

  • El-Sabbagh, N. A., & El-Gohary, N. M. (2017). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Future Medicinal Chemistry, 9(13), 1545-1568. [Link]

  • Chem-Impex. (Fmoc-4-aminomethyl)piperidine hydrochloride. [Link]

  • Gerdes, C., et al. (2023). Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention of Thrombosis. Journal of Medicinal Chemistry, 66(17), 11999-12019. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. 17(7), 1883-1887. [Link]

  • ChEMBL. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL - EMBL-EBI. [Link]

  • ResearchGate. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. [Link]

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  • MDPI. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. [Link]

  • Sammut, C., et al. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Hospital Medicine, 85(5), 1-8. [Link]

  • Frontiers. Factor XI Inhibitors for Prevention and Treatment of Venous Thromboembolism: A Review on the Rationale and Update on Current Evidence. [Link]2022.848116/full)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important piperidine derivative. The following content provides in-depth solutions to common challenges encountered during its preparation, focusing on improving reaction yield and purity.

I. Reaction Overview & Common Challenges

The synthesis of 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one typically involves the amide coupling of 2-methoxyacetic acid and 3-(aminomethyl)piperidine. While seemingly straightforward, this reaction presents several potential pitfalls that can significantly impact the final yield and purity of the target compound.

Key Challenges:

  • Low Yield: Often a result of incomplete reactions, side product formation, or inefficient purification.

  • Side Product Formation: The presence of two amine groups (primary and secondary) in 3-(aminomethyl)piperidine can lead to undesired side reactions.

  • Purification Difficulties: The polar nature of the product and byproducts can complicate isolation and purification.

  • Reagent Instability and Quality: The quality and handling of reagents, especially coupling agents and solvents, are critical for success.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing detailed explanations and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a multifaceted problem. The following troubleshooting workflow can help identify and resolve the root cause.

Caption: Troubleshooting workflow for low reaction yield.

In-depth Explanation:

  • Reagent Quality and Stoichiometry:

    • Solvents: Anhydrous solvents like DMF or DCM are crucial. Water can hydrolyze activated esters and reduce the efficiency of coupling reagents.[1]

    • Coupling Reagents: Ensure your coupling reagents (e.g., EDC, HATU) are not expired and have been stored under appropriate conditions (e.g., desiccated, refrigerated).

    • Stoichiometry: Precise measurement of starting materials is key. An excess of the amine component (1.0-1.2 equivalents) can sometimes drive the reaction to completion, but a large excess can complicate purification.[1]

  • Coupling Conditions:

    • Choice of Coupling Reagent: For challenging couplings, stronger reagents like HATU or COMU may provide better yields than standard carbodiimides like EDC.[1][2] These reagents form more reactive activated esters.

    • Base: The choice and amount of base are critical. For uronium/guanidinium-based reagents like HATU, a non-nucleophilic base such as DIPEA is typically used in excess (2-3 equivalents) to neutralize the generated acid and facilitate the reaction.[1]

    • Temperature: Most amide couplings are initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Running the reaction at slightly elevated temperatures (e.g., 40-50°C) can sometimes improve yields for sluggish reactions, but this should be monitored carefully for side product formation.

  • Reaction Monitoring:

    • Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Work-up and Purification:

    • A standard aqueous work-up is essential to remove water-soluble byproducts and unreacted starting materials. This typically involves sequential washes with a weak acid (e.g., 1M citric acid or 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.[3]

    • The urea byproduct from EDC is water-soluble, making its removal via aqueous washes straightforward.[2][4]

    • Flash column chromatography on silica gel is often necessary for final purification. The choice of eluent system is critical and should be determined by TLC analysis.

FAQ 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

The primary challenge with 3-(aminomethyl)piperidine is the potential for reaction at both the primary and secondary amine. Additionally, side reactions involving the coupling reagent itself can occur.

Caption: Potential reaction pathways leading to desired and side products.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
N-Acylurea Formation The O-acylisourea intermediate formed from the reaction of the carboxylic acid and a carbodiimide (like EDC) can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4]Use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. These additives trap the O-acylisourea intermediate to form a more stable and reactive activated ester, minimizing the rearrangement.[1][4]
Di-acylation Both the primary and secondary amines of 3-(aminomethyl)piperidine react with 2-methoxyacetic acid.This is generally less of a concern as the secondary amine within the piperidine ring is significantly more nucleophilic and less sterically hindered than the primary amine for acylation under standard conditions. However, to ensure selectivity, using a slight excess of the amine or carefully controlling the stoichiometry of the acid and coupling reagent is advisable.
Guanidinium Byproduct The amine can directly react with some coupling reagents (especially uronium/guanidinium salts like HBTU) to form a guanidinium byproduct.[5]The order of addition is crucial. Always activate the carboxylic acid with the coupling reagent before adding the amine.[5]
FAQ 3: What is the optimal protocol for this synthesis?

While the ideal conditions can vary based on the scale and available reagents, the following protocol using EDC and HOBt is a robust starting point.

Detailed Experimental Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxyacetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution. Stir the mixture at 0°C for 15-30 minutes to allow for the formation of the activated HOBt ester.

  • Amine Addition: Add 3-(aminomethyl)piperidine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M citric acid solution (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt), and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one.

III. Data Summary

The choice of coupling reagent can significantly impact the yield. The following table provides a comparison of commonly used coupling reagents for amide bond formation.

Coupling Reagent SystemRelative ReactivityCommon ByproductsKey Advantages
EDC/HOBt GoodWater-soluble urea, HOBtCost-effective, easy byproduct removal.[2][4]
HATU/DIPEA Very HighTetramethylurea, HOAtHigh efficiency for difficult couplings, low racemization.[1][2]
COMU/DIPEA ExcellentWater-soluble byproductsSafer alternative to benzotriazole-based reagents, high solubility.[2]
T3P/Pyridine GoodPhosphonic acid byproductsLow epimerization, suitable for sensitive substrates.[6]

IV. Conclusion

Improving the yield of 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one synthesis hinges on a systematic approach to troubleshooting. By carefully selecting high-quality reagents, optimizing coupling conditions, diligently monitoring the reaction, and performing a thorough work-up and purification, researchers can consistently achieve high yields of the desired product. This guide provides a foundational framework for addressing the common challenges associated with this synthesis.

V. References

  • Goode, D. R. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. University of Lynchburg. Retrieved from [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.

  • PubMed. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

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Technical Support Center: Purification of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Introduction

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a piperidine derivative with a primary amine and a tertiary amide, making its purification potentially challenging due to its polarity and basicity.[1] This guide offers practical solutions and explains the scientific principles behind the recommended purification strategies.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in a question-and-answer format.

Column Chromatography Issues

Q1: I'm observing significant peak tailing and poor separation of my target compound on a standard silica gel column. What's causing this and how can I fix it?

A: Peak tailing is a common problem when purifying basic compounds like your piperidine derivative on standard silica gel.[2][3] The basic primary amine in your compound strongly interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to broad peaks and poor resolution.[2]

Here are several effective strategies to overcome this:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[3][4]

    • Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your mobile phase.[2][3] This is often the first and most effective solution to try.

    • Ammonia in Methanol: For very basic compounds, a solution of ~2M ammonia in methanol can be used as a polar modifier in your mobile phase, often with dichloromethane as the less polar solvent.[3][5]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have a basic surface, which minimizes the strong interactions with basic analytes, often leading to improved peak shape without the need for mobile phase modifiers.[4]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying amines.[3][5]

    • Reversed-Phase Chromatography (C18): This is an excellent option for polar amines.[2][6] A nonpolar C18 stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][6] Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the amine.[2]

Q2: My compound is not eluting from the silica gel column, even with a high percentage of methanol in my mobile phase.

A: This indicates a very strong interaction between your polar compound and the silica gel.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity Drastically: If you are using a dichloromethane/methanol system, try a gradient up to 100% methanol.

  • Add a Stronger Basic Modifier: If you are already using TEA, consider switching to an ammonia/methanol solution as described above.[3][5]

  • Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often more effective.[2][6] Your compound will likely elute earlier with a higher percentage of the aqueous component in the mobile phase.

Recrystallization and Precipitation Issues

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated at a temperature above the compound's melting point.

Solutions:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.[7] Experiment with a range of solvents of varying polarities. For piperidine derivatives, alcohols (like ethanol or isopropanol) and acetonitrile can be good starting points.[7][8]

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is a good alternative.[7]

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes slightly turbid.

    • Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Control the Cooling Rate: Slow cooling generally favors the formation of well-defined crystals.[7] Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Scratching and Seeding:

    • Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[9]

    • Adding a seed crystal of the pure compound, if available, can also induce crystallization.[9]

Q4: My purified product has a persistent yellow or brown color. How can I remove these colored impurities?

A: Colored impurities are often highly conjugated organic molecules.

Decolorization Techniques:

  • Activated Carbon (Charcoal):

    • Dissolve your crude product in a suitable hot solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight).

    • Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize.

    • Caution: Using too much activated carbon can lead to a significant loss of your desired product.

General Purity and Impurity Profile Questions

Q5: I have identified unreacted starting materials in my crude product. What is the best way to remove them?

A: The best method depends on the properties of the starting materials relative to your product.

  • Acid-Base Extraction: If your starting materials are not basic, you can use an acid-base extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., NaOH) to regenerate the free base of your product.

    • Extract your product back into an organic solvent.

  • Column Chromatography: If the starting materials have different polarities from your product, column chromatography is a versatile option.[9] Use the troubleshooting tips in Q1 to optimize your separation.

  • Purification via Salt Formation: For some piperidine derivatives, selective salt formation can be a highly effective purification method.[3][10] For instance, piperidine can be selectively precipitated from pyridine by reaction with carbon dioxide to form a solid carbonate salt.[3][10]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one?

A: The compound has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol .[1] It is expected to be a polar compound due to the presence of the amine and amide functional groups.

Q2: What analytical techniques are suitable for assessing the purity of my final product?

A: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a robust method for purity assessment.[11] A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is typically used. Detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for confirming the molecular weight of your product and identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for detecting volatile or semi-volatile impurities and residual solvents.[11]

Q3: Are there any known stability issues with this compound?

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Develop an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol. Add 1-2% triethylamine to the mobile phase to improve the spot shape and achieve an Rf value of ~0.3 for your target compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Run the column with the optimized mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating.[3][7] A suitable solvent will show poor solubility at room temperature and complete solubility when hot.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to dissolve it completely.[7]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3]

Visualizations

Workflow for Selecting a Purification Method

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Liquid oils_out Does it 'oil out' or remain impure? try_recrystallization->oils_out oils_out->column_chromatography Yes purity_check Check Purity (HPLC, NMR) oils_out->purity_check No, crystals form column_chromatography->purity_check end Pure Product purity_check->end

Caption: Decision workflow for purification method selection.

Troubleshooting Column Chromatography of Basic Amines

Chromatography_Troubleshooting issue Issue Peak Tailing / Poor Resolution on Silica Gel cause Primary Cause Strong interaction of basic amine with acidic silanol groups issue->cause solution_header Solutions solution1 Mobile Phase Modification Add Triethylamine (0.5-2%) or Ammonia/Methanol solution2 Change Stationary Phase Amine-Functionalized Silica or Basic Alumina solution3 Switch Chromatography Mode Reversed-Phase (C18) with acidic modifier (TFA/Formic Acid)

Caption: Troubleshooting guide for amine purification by chromatography.

References

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9).
  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography - Benchchem.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • A Comparative Analysis of Synthetic Methods for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone - Benchchem.
  • Purification strategies to remove starting material impurities - Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Flash Column Chromatography.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, ACS Publications. (2005, September 20).
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. (2016, September 23).
  • 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one | 1083368-87-9 - Appchem.
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
  • WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents.
  • Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase. PubMed. (2005, April 15).
  • 1-(3-aminopiperidin-1-yl)-2-methoxyethan-1-one - NextSDS.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine - Benchchem.
  • Green Chemistry - In situ Fmoc removal.
  • Methods for Removing the Fmoc Group.
  • Technical Support Information Bulletin 1027 - Aapptec Peptides.
  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • ペプチド合成におけるマイクロ波により向上されたn−fmoc脱保護 - Google Patents.
  • Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone - Benchchem.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. (2016, August 9).

Sources

Technical Support Center: Stability of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of this piperidine derivative. Understanding and mitigating stability issues are critical for ensuring the integrity of experimental results and the quality of pharmaceutical products.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one.

Q1: What are the primary stability concerns for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one?

A1: The primary stability concerns for this compound are its susceptibility to oxidation and hydrolysis . The piperidine ring is prone to oxidation, while the amide bond can undergo hydrolysis under certain conditions.[1][2][3] These degradation pathways can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of atmospheric oxygen or moisture.[1][4]

Q2: How can I visually identify potential degradation of my compound?

A2: Visual signs of degradation can include a change in physical appearance, such as a color change to yellow or brown, or the formation of a precipitate in solution.[1] However, significant degradation can occur without any visible changes. Therefore, analytical techniques are essential for confirming the stability of the compound.

Q3: What are the recommended storage conditions for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one?

A3: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark environment.[4][5] Specifically, storage at 2-8°C in a tightly sealed container, protected from light and moisture, is advisable.[4] For solutions, purging with an inert gas like argon or nitrogen can help prevent oxidation.[1]

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products are expected to result from oxidation of the piperidine ring and hydrolysis of the amide bond.

  • Oxidation products may include piperidine N-oxides, imines (e.g., tetrahydropyridine derivatives), and potentially ring-opened products such as aldehydes, ketones, or carboxylic acids under more extensive oxidative stress.[1][6]

  • Hydrolysis of the amide bond would yield 3-(aminomethyl)piperidine and methoxyacetic acid.[7]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific stability issues you may encounter during your experiments.

Troubleshooting Guide 1: Unexpected Peaks in HPLC/LC-MS Analysis

Issue: You observe unexpected peaks in your HPLC or LC-MS chromatogram, suggesting the presence of impurities or degradation products.

Causality: The appearance of new peaks is a strong indicator of compound degradation. The piperidine ring is susceptible to oxidation, and the amide linkage can undergo hydrolysis, leading to the formation of various byproducts.[1][7]

dot

Caption: Workflow for troubleshooting unexpected peaks in analytical data.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][9]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.[8]
  • Column: A C18 reversed-phase column is generally suitable.[8]
  • Mobile Phase: A gradient of an appropriate buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.
  • Detection: Monitor at a wavelength where the parent compound and potential degradants absorb, often around 210 nm for compounds lacking a strong chromophore.[8]

2. Stress Conditions:

  • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
  • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period.
  • Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[8]
  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 70°C).[8]
  • Photodegradation: Expose the sample to light conditions as specified in ICH Q1B guidelines.[9][10]

3. Analysis:

  • Analyze the stressed samples by HPLC or LC-MS at various time points.
  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks.
  • Utilize LC-MS/MS and NMR to elucidate the structures of the degradation products.[8]

Table 1: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionReagents/ParametersPotential Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C3-(aminomethyl)piperidine, Methoxyacetic acid
Basic Hydrolysis0.1 M NaOH, 60°C3-(aminomethyl)piperidine, Methoxyacetic acid
Oxidation3% H₂O₂, Room TempN-oxides, Imines, Ring-opened products
Thermal70°CVarious degradation products
PhotolyticICH Q1B conditionsPhotodegradation products
Troubleshooting Guide 2: Discoloration or Precipitation of the Compound

Issue: You observe a yellowing or browning of the solid compound or the formation of a precipitate in solution.

Causality: Discoloration is often a sign of oxidation.[11] Piperidine-containing compounds can undergo oxidation when exposed to air and light, forming colored impurities.[11] Precipitation in a solution could indicate the formation of a less soluble degradation product or a salt if the compound has reacted with an acidic component in the formulation or storage environment.[11]

dot

Caption: Workflow for addressing discoloration or precipitation.

Preventative Measures and Solutions:

  • Inert Atmosphere: For long-term storage, especially of solutions, flush the container with an inert gas such as nitrogen or argon before sealing to displace oxygen.

  • Light Protection: Store the compound in amber vials or wrap containers in aluminum foil to protect it from light.[4]

  • Antioxidants: For solution-based formulations, the addition of a suitable antioxidant may be considered to inhibit oxidative degradation. The choice of antioxidant should be compatible with the compound and intended application.

  • pH Control: In aqueous solutions, the stability of the amide bond can be pH-dependent. Buffering the solution to a neutral or slightly acidic pH may help to minimize hydrolysis.

  • Purification: If discoloration is observed, the compound may need to be repurified. Techniques such as recrystallization or column chromatography can be employed to remove colored impurities.

III. References

  • BenchChem. (2025). Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Retrieved from

  • Kelly, J. A., & Schofield, K. (1974). Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1, 1684-1688. Retrieved from

  • Möhrle, H., & Grimm, B. (1992). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Archiv der Pharmazie, 325(1), 27-34.

  • Jorner, K., Vereecken, L., & Nielsen, C. J. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.

  • BTC Pharmaceuticals Technology Co., Ltd. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from

  • Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., ... & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 54(19), 6612-6623. Retrieved from

  • Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., ... & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 54(19), 6612-6623.

  • Fisher Scientific. (2025). 3-Hydroxypiperidine Safety Data Sheet.

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.

  • Nagiev, T., Ali-zadeh, N., & Nagieva, I. (2022). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. Scholar Publishing.

  • Enamine. (n.d.). 2-(piperidin-1-yl)ethane-1-thiol Safety Data Sheet.

  • Ali, S., Saokaew, P., Aman, A., Chaiyen, P., & Thupsee, A. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-14.

  • ECHEMI. (n.d.). 1-(2-Methoxyethyl)-3-piperidinemethanol SDS. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]

Sources

Technical Support Center: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (CAS No. 1083368-87-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful use of this compound in your research. Our guidance is grounded in established chemical principles to help you navigate common experimental challenges, particularly those related to solubility.

Quick Reference: Compound Properties

A summary of the key physicochemical properties of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is provided below.

PropertyValueSource
CAS Number 1083368-87-9[1]
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [1]
Structure A piperidine ring N-acylated with a methoxyacetyl group and substituted with a 3-(aminomethyl) group.Inferred
Predicted Nature Basic, due to the presence of a primary amine and a piperidine nitrogen (now an amide). Expected to form salts with acids.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and fundamental properties of the compound.

Q1: What is the general solubility profile of this compound?

A1: Based on its structure, 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is a polar molecule containing two basic nitrogen centers (a primary amine and a piperidine-derived amide) and polar oxygen atoms. Lower aliphatic amines are typically soluble in water because they can form hydrogen bonds.[4] The presence of these functional groups suggests the following solubility characteristics:

  • Aqueous Solutions: The compound is expected to be soluble in acidic aqueous solutions. The basic amine groups will be protonated at low pH to form ammonium salts, which are significantly more polar and water-soluble than the free base form.[3] Water solubility will likely decrease as the pH becomes neutral or basic.

  • Organic Solvents: Good solubility is expected in polar organic solvents such as methanol, ethanol, and DMSO.[4] Solubility in non-polar solvents like hexane or toluene is predicted to be very low.[4]

Q2: Should I use the free base or a salt form (e.g., hydrochloride salt) of this compound?

A2: The choice depends entirely on your experimental needs.

  • For Aqueous Buffers: Using a pre-formed salt (e.g., HCl salt) is highly recommended for direct dissolution in aqueous media. Salt formation is a common and effective method to increase the aqueous solubility and dissolution rate of basic compounds.

  • For Organic Solvents/Reactions: The free base is often required for organic synthesis or when the presence of counter-ions could interfere with the experiment. If you need to use the free base in an aqueous buffer, you will likely need to dissolve it in an acid first, as detailed in the troubleshooting section.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Many amine-containing compounds can be hygroscopic and may slowly absorb moisture from the air, which can affect weighing accuracy and potentially lead to degradation over time.

Troubleshooting Guide: Solubility Problems

This guide provides a systematic approach to resolving the most common issue encountered with this compound: poor solubility.

Problem 1: My compound is not dissolving in water or my aqueous buffer.

This is the most frequent challenge and is almost always related to pH. The unprotonated, or "free base," form of the amine has limited water solubility.

Root Cause Analysis: The primary amine group (-NH₂) on the piperidine ring is a Brønsted-Lowry base. In neutral or alkaline water, it exists in its neutral, less polar form. To achieve solubility, it must be converted to its protonated, charged form (e.g., -NH₃⁺).[3]

Solutions:

Step-by-Step Protocol for Aqueous Dissolution:

  • Weigh the required amount of the compound (free base) in a suitable vial.

  • Add a small amount of deionized water (e.g., enough to make a slurry). The compound will likely not dissolve at this stage.

  • Acidify: Add 1 M HCl dropwise while continuously vortexing or stirring. As the acid is added, the amine groups will be protonated, forming the highly soluble hydrochloride salt.[2]

  • Monitor: Continue adding acid until the solution becomes clear. Check the pH with a pH strip to ensure it is acidic (typically pH < 5).

  • Adjust Volume: Once fully dissolved, add the remaining buffer or water to reach your final desired concentration.

  • Final pH Adjustment: If your experiment requires a specific final pH, you can now carefully adjust it upwards using a base (e.g., 1 M NaOH). Crucially, monitor the solution for any signs of precipitation as you increase the pH. If cloudiness appears, you have exceeded the solubility limit at that pH.

Problem 2: I dissolved the compound successfully, but it precipitated when I added it to my final assay buffer (e.g., PBS at pH 7.4).

Root Cause Analysis: This is a classic case of "crashing out." Your acidic stock solution was stable, but when diluted into a larger volume of neutral or basic buffer, the pH of the local environment increased. This caused the protonated amine to convert back to the less soluble free base form, leading to precipitation.

Solutions:

  • Decrease the Stock Concentration: The simplest solution is to remake a more dilute acidic stock solution. When this is added to your final buffer, the final concentration of your compound may be low enough to remain in solution even at the higher pH.

  • Use a Co-Solvent: For challenging situations, a co-solvent can be used.[5] This involves dissolving the compound at a high concentration in a water-miscible organic solvent first, and then diluting this stock into your aqueous buffer.[6]

Co-Solvent Protocol (DMSO Example):

  • Prepare a concentrated stock solution (e.g., 20-50 mM) of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Perform a serial dilution of this DMSO stock into your final aqueous buffer (e.g., PBS).

  • Important: The final concentration of DMSO in your assay should be kept low (typically <1%, often <0.1%) as it can affect biological experiments. Always run a vehicle control with the same final DMSO concentration.

Solubility Troubleshooting Flowchart

The following diagram outlines a decision-making process for addressing solubility issues.

G start Start: Need to dissolve compound solvent_choice Choose Solvent System start->solvent_choice aqueous Aqueous Buffer solvent_choice->aqueous Aqueous organic Organic Solvent solvent_choice->organic Organic dissolve_water Add compound to water/buffer. Does it dissolve? aqueous->dissolve_water cosolvent Use Co-Solvent Method organic->cosolvent yes_water Success! Proceed with experiment. dissolve_water->yes_water Yes no_water No dissolve_water->no_water add_acid Add 1M HCl dropwise. Does it dissolve? no_water->add_acid yes_acid Success! (Acidic Stock) add_acid->yes_acid no_acid No, still insoluble add_acid->no_acid no_acid->cosolvent dissolve_dmso Dissolve in minimal DMSO/Ethanol cosolvent->dissolve_dmso dilute_buffer Slowly dilute into aqueous buffer. Does it stay dissolved? dissolve_dmso->dilute_buffer yes_cosolvent Success! (Note final % of organic solvent) dilute_buffer->yes_cosolvent no_cosolvent Precipitation occurs. Compound has low aqueous solubility. dilute_buffer->no_cosolvent

Caption: Decision tree for solubilizing the target compound.

Problem 3: The compound seems to degrade in my acidic stock solution over time.

Root Cause Analysis: The molecule contains an amide bond. While generally stable, amides can undergo hydrolysis under strongly acidic (or basic) conditions, especially during prolonged storage or at elevated temperatures. This would break the bond between the piperidine ring and the methoxyacetyl group.

Solutions:

  • Prepare Fresh Solutions: The most reliable practice is to prepare stock solutions fresh for each experiment and avoid long-term storage in highly acidic or basic conditions.

  • Store Frozen: If storage is necessary, aliquot the acidic stock solution into single-use volumes and store them at -20°C or -80°C. This will significantly slow the rate of hydrolysis.

  • Buffer the Stock: Instead of a strong acid like HCl, consider making the stock in a moderately acidic buffer (e.g., pH 4-5 citrate or acetate buffer) where the compound is soluble but the conditions are less harsh.

pH-Dependent Equilibrium

The solubility of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in water is governed by the acid-base equilibrium of its primary amine group.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Protonated Form\n(Water Soluble) Protonated Form (Water Soluble) Free Base Form\n(Sparingly Soluble) Free Base Form (Sparingly Soluble) Protonated Form\n(Water Soluble)->Free Base Form\n(Sparingly Soluble) + OH⁻ - H⁺

Caption: pH effect on compound ionization and solubility.

References

  • Appchem. 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one | 1083368-87-9. [Link]

  • University of Colorado Boulder. Amine Unknowns. [Link]

  • EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • Chemistry Stack Exchange. Solubility of amines. [Link]

  • Appchem. 1-[(3R)-3-aminopiperidin-1-yl]-2-methoxyethan-1-one | 1690155-88-4. [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium?. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

  • Wienand, W., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]

  • Reddit. How to tackle compound solubility issue. [Link]

  • International Journal of Scientific and Development Research. Methods to boost solubility. [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review. [Link]

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Technical Support Center: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and degradation of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the quality of your results.

I. Troubleshooting Guide: Unexpected Degradation and Analytical Issues

This section addresses common problems encountered during the handling, storage, and analysis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, providing insights into their causes and practical solutions.

Problem 1: I'm observing a loss of the parent compound in my sample, even under seemingly mild conditions. What could be the cause?

Answer:

The molecular structure of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one contains several functionalities susceptible to degradation. The primary points of instability are the amide bond and the piperidine ring itself.

  • Hydrolysis of the Amide Bond: The amide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3][4] This cleavage would result in the formation of 3-(aminomethyl)piperidine and 2-methoxyacetic acid. Even exposure to ambient moisture over extended periods, especially if acidic or basic impurities are present, can catalyze this reaction.[5][6]

  • Oxidative Degradation: The piperidine ring, being a cyclic secondary amine, is prone to oxidation.[5][7] Atmospheric oxygen or the presence of oxidizing agents can lead to the formation of various oxidation products.[6] The nitrogen atom in the piperidine ring is a primary target for oxidation.[7]

  • Thermal Instability: Elevated temperatures can promote the degradation of piperidine-containing compounds.[5][7] Thermal stress can lead to the cleavage of C-N bonds within the piperidine ring, resulting in a complex mixture of smaller molecules.[7] While piperidine itself has a boiling point of 106-108 °C, decomposition can occur at lower temperatures over time.[5] Six-membered rings like piperidine are generally more stable than 5- or 7-membered rings.[8]

Recommendations:

  • pH Control: Ensure all solutions are buffered to a neutral pH if possible. Avoid strongly acidic or basic conditions during sample preparation and analysis.

  • Inert Atmosphere: For long-term storage or when working with sensitive assays, consider storing the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Store the compound at recommended temperatures, typically in a cool, dry place.[6] For many piperidine derivatives, storage at 2-8°C is often advised.[6] Avoid repeated freeze-thaw cycles.

  • Purity of Reagents: Use high-purity solvents and reagents to avoid introducing catalytic impurities that could accelerate degradation.[5]

Problem 2: My chromatograms show multiple unexpected peaks. How can I identify if these are degradation products?

Answer:

The appearance of extra peaks in your chromatogram is a strong indicator of degradation or the presence of impurities. To confirm their identity, a systematic approach involving forced degradation studies is recommended.[1][3][9]

Forced Degradation (Stress Testing):

Forced degradation studies are a cornerstone of stability testing, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[1][3][9] These studies involve subjecting the compound to more severe conditions than it would typically encounter during storage or use.[1]

Experimental Protocol: Forced Degradation Studies

  • Preparation: Prepare stock solutions of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in a suitable solvent (e.g., methanol or water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for a specified period (e.g., 24 hours).[10]

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for a specified period.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.[1]

    • Thermal Degradation: Heat a solid sample or a solution at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) or natural sunlight.[2][4]

  • Analysis: Analyze the stressed samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), alongside a control sample.[2][10]

By comparing the chromatograms of the stressed samples to the control, you can identify the peaks corresponding to the degradation products formed under each condition.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one?

A1: Based on the structure, the following are plausible degradation products:

  • Hydrolytic Products:

    • 3-(Aminomethyl)piperidine

    • 2-Methoxyacetic acid

  • Oxidative Products:

    • N-oxides of the piperidine ring

    • Products of ring-opening or hydroxylation of the piperidine ring.[11]

  • Thermal Products:

    • A complex mixture of smaller amines and alkenes resulting from ring cleavage.[5][7]

Q2: What analytical techniques are best suited for monitoring the stability of this compound?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[2][10][12]

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse for separating the parent compound from its more polar degradation products. A C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a good starting point.[10]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides molecular weight information, which is invaluable for the identification of unknown degradation products.[12][13]

Table 1: Recommended Starting Parameters for RP-HPLC Method Development

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 20 minutesTo elute a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[10]
Column Temperature 30°CFor reproducible retention times.[10]
Detection UV at 210 nm or MSThe compound lacks a strong chromophore, so low UV is needed.[10] MS provides more specificity.
Q3: How should I store 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one to ensure its stability?

A3: Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.[6] A desiccator can help to minimize exposure to moisture.[6] For long-term storage, refrigeration (2-8°C) is recommended.[6]

  • In Solution: If possible, prepare solutions fresh. If storage is necessary, store in a tightly sealed vial at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. Consider using an inert gas overlay for solutions stored for extended periods.

III. Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

parent 1-[3-(Aminomethyl)piperidin-1-yl]- 2-methoxyethan-1-one hydrolysis Hydrolysis (Acid/Base, Moisture) parent->hydrolysis oxidation Oxidation (O2, Peroxides) parent->oxidation thermal Thermal Stress (Heat) parent->thermal prod1 3-(Aminomethyl)piperidine + 2-Methoxyacetic Acid hydrolysis->prod1 prod2 N-Oxides, Hydroxylated Species, Ring-Opened Products oxidation->prod2 prod3 Smaller Amines & Alkenes thermal->prod3

Caption: Potential degradation pathways for the parent compound.

Diagram 2: Experimental Workflow for Stability Assessment

start Obtain Sample of 1-[3-(Aminomethyl)piperidin-1-yl]- 2-methoxyethan-1-one forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_analysis Analyze Stressed and Control Samples by Stability-Indicating HPLC-UV/MS forced_degradation->hplc_analysis peak_id Identify and Characterize Degradation Products hplc_analysis->peak_id method_validation Validate Analytical Method for Specificity and Stability-Indicating Properties peak_id->method_validation stability_protocol Establish Appropriate Storage and Handling Protocols method_validation->stability_protocol end Ensure Compound Integrity in Future Experiments stability_protocol->end

Caption: Workflow for assessing compound stability.

IV. References

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog.

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.

  • Biosynce. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.

  • Freeman, G. T., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.

  • Sari, Y., & Elfahmi. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001.

  • Voice, A. K., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(19), 6863–6875.

  • Kamberi, M., & Tsutsumi, K. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.

  • Ahmad, I., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568.

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 7: Analytical Methods.

  • Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-83.

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science, 12(11), 001-010.

  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 755-767.

  • Appchem. (n.d.). 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one | 1083368-87-9.

  • Eide-Haugmo, I. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16047–16061.

  • Fournier, D., et al. (2001). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. DTIC.

  • Kumar, K. S., & El-Faham, A. (2015). A safer and efficient alternative to piperidine for Fmoc-deprotection in solid phase peptide synthesis. RSC Advances, 5(121), 99969-99977.

  • Shah, S. A., et al. (2008). Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 70(4), 494-498.

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Vevel, O., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Journal of Chemical & Engineering Data, 68(12), 3465–3476.

  • Wang, J., et al. (2025). Simultaneous photo-degradation of multi persistent herbicide pollutants using MIL-88A under UV or visible light irradiation. Journal of Hazardous Materials, 485, 131572.

  • Anastassiades, M., & Kolberg, D. I. (n.d.). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultaneous Extraction.

  • Patel, C. N., & Patel, S. A. (2011). Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 128-132.

  • Lee, J.-H., et al. (2011). Comparison of Analytical Methods and Residue Patterns of Pymetrozine in Aster scaber. Bulletin of the Korean Chemical Society, 32(12), 4259-4262.

  • Moro, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(19), 5949.

  • Poursanidis, P., et al. (2025). Lifitegrast Degradation: Products and Pathways. Molecules, 30(19), 4410.

  • Comins, D. L., & Dehghani, A. (1992). Oxidation and Aromatization of the Enantiopure Piperidine Derived from (R)-(-)-2-Phenylglycinol to (1'R)-(-)-1-(2'-Hydroxy-1'-phenylethyl)-1H-pyridin-2-one. Tetrahedron Letters, 33(42), 6299-6302.

  • Wilson, K. R., et al. (2021). Identification of Elusive Keto and Enol Intermediates in the Photolysis of 1,3,5-Trinitro-1,3,5-Triazinane. The Journal of Physical Chemistry Letters, 12(28), 6561–6568.

  • Imbert, G., et al. (1993). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. Google Patents.

  • Aschmann, S. M., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 117(38), 9307–9320.

  • Salmi, E. J. (1939). The Hydrolysis of 1,3-Dioxolan and Its Alkyl. Suomen Kemistilehti B, 12, 99-102.

  • da Silva, A. C. G., et al. (2021). A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Journal of Pharmacy and Pharmacology, 73(8), 1048-1057.

  • Csámpai, A., et al. (2023). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 28(19), 6898.

  • Wang, W., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9635-9649.

  • BenchChem. (2025). Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine.

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Technical Support Center: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one Side Reaction Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide addresses common challenges and frequently asked questions regarding the synthesis of 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. As a key intermediate in various pharmaceutical development programs, ensuring a high-purity, high-yield synthesis is critical. This document provides in-depth analysis of potential side reactions, troubleshooting strategies, and preventative measures, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing a logical workflow for diagnosis and resolution.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to product loss during workup. A systematic approach is key to identifying the root cause.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Activation of Methoxyacetic Acid: The formation of the amide bond requires activation of the carboxylic acid.[1][2] If using a coupling agent like a carbodiimide (e.g., EDC, DCC), ensure it is fresh and used in the correct stoichiometry.[] Consider adding an activating agent such as HOBt or OxymaPure to improve efficiency and suppress side reactions.[4][5]

    • Steric Hindrance: While not extreme, the piperidine ring can present some steric bulk.[6] Increasing the reaction temperature or using a more potent coupling reagent (e.g., HATU, PyBOP) can help overcome this barrier.[2][][6]

    • Reaction Time: Ensure the reaction is monitored to completion (e.g., by TLC or LC-MS). Some amide couplings can be slower than anticipated.[6]

  • Side Reactions:

    • Di-acylation: The starting material, 3-(aminomethyl)piperidine, has two nucleophilic nitrogen atoms (the primary amine and the secondary amine of the piperidine ring). While the primary amine is generally more reactive, di-acylation can occur, consuming the starting material and reducing the yield of the desired mono-acylated product.[7] To mitigate this, consider using a protecting group strategy.

    • Reaction with Solvent: If using a nucleophilic solvent, it may compete with the amine in reacting with the activated carboxylic acid.[7] It is advisable to use inert, anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[8]

  • Product Loss During Workup & Purification:

    • Aqueous Extraction: The product has a degree of water solubility. During aqueous workup, multiple extractions with an organic solvent are recommended to maximize recovery.

    • Purification: Significant product loss can occur during column chromatography or recrystallization.[7] Optimize your purification method to minimize these losses.[9][10]

Q2: I am observing an unexpected side product with a mass corresponding to a di-acylated species. How can I prevent this?

The formation of a di-acylated byproduct, where both the primary amine and the piperidine nitrogen are acylated, is a common issue.

Prevention Strategies:

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the acylating agent (methoxyacetyl chloride or activated methoxyacetic acid) to be equimolar or slightly less than the 3-(aminomethyl)piperidine can favor mono-acylation.

  • Protecting Group Strategy: This is the most robust method to ensure regioselectivity.

    • N-Boc Protection: Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[11] The Boc group is stable under the amide coupling conditions and can be readily removed later under acidic conditions.[12]

    • N-Cbz Protection: The benzyloxycarbonyl (Cbz) group is another suitable protecting group that can be removed by hydrogenolysis.[13]

Experimental Workflow for N-Boc Protection Strategy:

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection 3-(aminomethyl)piperidine 3-(aminomethyl)piperidine N-Boc-3-(aminomethyl)piperidine N-Boc-3-(aminomethyl)piperidine 3-(aminomethyl)piperidine->N-Boc-3-(aminomethyl)piperidine (Boc)2O, Base (e.g., Et3N) N-Boc protected product N-Boc protected product N-Boc-3-(aminomethyl)piperidine->N-Boc protected product Methoxyacetic acid, Coupling Agent (e.g., EDC/HOBt) Final Product Final Product N-Boc protected product->Final Product Acid (e.g., TFA or HCl in Dioxane)

Caption: Workflow for selective mono-acylation using N-Boc protection.

Q3: My final product shows impurities that are difficult to remove by standard chromatography. What could they be and what purification methods are recommended?

Persistent impurities can be structurally similar to the desired product or arise from the coupling reagents.

Potential Impurities & Advanced Purification:

Potential Impurity Source Recommended Purification/Removal Method
Unreacted 3-(aminomethyl)piperidine Incomplete reaction.Acid wash during workup to extract the basic starting material into the aqueous layer.
Urea byproducts (e.g., DCU, EDU) Use of carbodiimide coupling reagents (DCC, EDC).[6]If using DCC, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration.[6] EDC byproducts are generally water-soluble and can be removed with an aqueous wash.[6]
Over-acylated Product Reaction at both amine sites.If protecting groups are not used, careful column chromatography with a shallow gradient may resolve the mono- and di-acylated products. Reverse-phase HPLC can also be effective.
Isomers If a chiral starting material is used, racemization can be a concern, especially with certain coupling reagents.[1]Chiral HPLC may be necessary for separation and analysis. Using coupling reagents known to suppress racemization, such as those combined with HOBt or its analogs, is recommended.[14]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal coupling reagents for this synthesis?

The choice of coupling reagent is critical for achieving high yield and purity.[1]

  • Carbodiimides (EDC, DCC, DIC): These are widely used and cost-effective.[] N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying purification.[2][6]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more powerful and can be more effective for challenging couplings, though they are more expensive.[2][][6] HATU is known for its high efficiency and low rates of racemization.[8]

  • Phosphonium Salts (PyBOP): Also highly effective, particularly for preventing racemization.[6]

Q2: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A multi-technique approach is recommended for comprehensive analysis.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.[10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion and can help identify the masses of any side products being formed.[15]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The standard for quantifying the purity of the final compound.[16][17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the desired product and for identifying and quantifying impurities.[18]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities, such as residual solvents or unreacted starting material.[16][17][19]

Q3: What are the key safety considerations when working with the reagents involved in this synthesis?
  • Piperidine Derivatives: Piperidines can be corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

  • Coupling Reagents: Many coupling reagents, like DCC, are sensitizers. Avoid skin contact.

  • Solvents: Use anhydrous solvents and handle flammable solvents with care, avoiding ignition sources.

III. Mechanistic Insights: Understanding Side Reactions

A key to preventing side reactions is understanding their mechanisms. The primary competition in this synthesis is between the two nucleophilic nitrogens of 3-(aminomethyl)piperidine.

G cluster_0 Reaction Pathways Activated_Acid R-CO-X (Activated Methoxyacetic Acid) Starting_Amine 3-(aminomethyl)piperidine Desired_Product Desired Product (Mono-acylated) Starting_Amine->Desired_Product Attack by primary amine (More reactive, less hindered) Side_Product Side Product (Acylated at piperidine N) Starting_Amine->Side_Product Attack by secondary amine (Less reactive, more hindered)

Sources

Validation & Comparative

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one vs other piperidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Scaffold Analysis: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in Drug Discovery

The Strategic Role of Methoxyacetyl Piperidines

In the optimization of small-molecule therapeutics, transitioning from a raw screening hit to a viable clinical lead requires meticulous fine-tuning of physicochemical properties. Unsubstituted piperidines, such as 3-(aminomethyl)piperidine, are versatile and widely utilized building blocks in the development of drugs targeting neurological disorders and kinase pathways[1]. However, the basic secondary amine within the piperidine ring (pKa ~9.5) frequently introduces severe liabilities, including hERG channel inhibition, lysosomotropism, and poor passive membrane permeability.

To circumvent these issues, medicinal chemists strategically derivatize the N1 position. The compound 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one represents a highly optimized intermediate scaffold. By reacting the piperidine nitrogen with 2-methoxyacetyl chloride, the basic amine is converted into a neutral amide[2],[3].

Causality in Scaffold Design:

  • Amide Neutralization: Converting the amine to an amide eliminates the positive charge at physiological pH. This drastically reduces off-target hERG binding affinities (which are typically driven by basic amines interacting with aromatic residues in the channel pore) and improves passive lipoidal permeability.

  • Methoxy Ether HBA: Unlike a simple, highly lipophilic acetyl group, the methoxyacetyl moiety introduces a flexible hydrogen bond acceptor (HBA). This specific modification has been proven to improve kinetic solubility and enhance shape complementarity when binding to the ATP pockets of kinases, such as MEK1/2[2].

  • Meta-Substitution Vector: The 3-aminomethyl group provides a specific chiral exit vector for the primary amine. This allows for precise, targeted interactions with solvent-exposed regions or acidic residues in target binding sites, distinguishing its binding kinetics from the more linear 4-substituted isomers.

Matched Molecular Pair (MMP) Performance Data

To objectively evaluate the impact of the methoxyacetyl modification, the following table synthesizes representative Matched Molecular Pair (MMP) data. This compares the target scaffold against its structural alternatives to highlight the ADME (Absorption, Distribution, Metabolism, and Excretion) improvements.

Scaffold CompoundN1-SubstituentRing SubstitutionLogD (pH 7.4)Kinetic Sol. (µM)hERG IC₅₀ (µM)HLM t₁/₂ (min)
3-(Aminomethyl)piperidine None (H)3-position-0.5>2002.5 (High Risk)15
1-[3-(Aminomethyl)piperidin-1-yl]ethan-1-one Acetyl3-position1.250>30 (Safe)45
1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one Methoxyacetyl4-position0.8120>30 (Safe)50
1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one Methoxyacetyl3-position0.9180>30 (Safe)60

Workflow Visualization: Scaffold Optimization Logic

Optimization Hit Hit Compound (Basic Piperidine) Liability High hERG Liability Poor Permeability Hit->Liability Identifies Acylation N-Acylation (Amide Formation) Liability->Acylation Triggers Acetyl Acetyl Derivative (Low Solubility) Acylation->Acetyl Option A Methoxy Methoxyacetyl Derivative (Optimal ADME) Acylation->Methoxy Option B Acetyl->Methoxy Adds HBA

Logical progression of piperidine scaffold optimization to improve ADME profiles.

Self-Validating Experimental Methodologies

To generate the comparative ADME data presented above, rigorous and self-validating protocols must be employed.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance and metabolic half-life (t₁/₂) of the piperidine derivatives. Self-Validation Mechanism: The assay mandates the inclusion of Verapamil as a high-clearance positive control (to verify enzyme activity) and a minus-NADPH negative control (to differentiate CYP450-mediated metabolism from inherent chemical instability).

Step-by-Step Workflow:

  • Preparation: Dilute the test compound to a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: This specific concentration provides sufficient enzyme density to observe substrate depletion within a 45-minute window without causing non-specific protein binding artifacts that artificially inflate stability.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH acts as the essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as the trigger for the assay.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction at the precise time point. It simultaneously precipitates microsomal proteins, which must be removed to prevent LC-MS/MS column clogging.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Protocol B: Kinetic Solubility Profiling

Objective: Assess the aqueous solubility limits of the scaffolds to ensure they will not precipitate in biological assays.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Aqueous Dilution: Spike the DMSO stock into PBS (pH 7.4) to create a concentration gradient (10 µM to 200 µM), keeping the final DMSO concentration ≤2%.

  • Incubation: Shake the plates at 25°C for 24 hours to reach kinetic equilibrium.

  • Filtration & Detection: Filter the solutions through a 0.22 µm membrane. Quantify the dissolved compound in the filtrate using LC-UV against a standard curve.

    • Causality: Filtration is critical to ensure that only fully solvated molecules are measured. Bypassing this step can lead to false-positive absorbance readings from suspended micro-particulates, artificially inflating the perceived solubility.

Workflow Visualization: HLM Assay Execution

HLM Prep Prepare 1 µM Compound in PBS (pH 7.4) HLM Add HLM (0.5 mg/mL protein) Prep->HLM Incubate Pre-incubate 5 min at 37°C HLM->Incubate NADPH Initiate with NADPH (1 mM final) Incubate->NADPH Timepoints Sample at 0, 5, 15, 30, 45 min NADPH->Timepoints Quench Quench with Cold ACN + Internal Standard Timepoints->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Step-by-step workflow for self-validating Human Liver Microsome (HLM) stability assays.

References

  • 3-(Aminomethyl)
  • Source: acs.
  • Source: google.com (Google Patents)

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Navigating the Therapeutic Potential of Piperidine Scaffolds: A Comparative Analysis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one and its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery and development professionals, the piperidine moiety is a well-recognized "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to engage in diverse molecular interactions make it a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of the potential biological activities of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one , a sparsely characterized compound, by examining the well-documented activities of its structural analogs. By understanding the structure-activity relationships (SAR) of related piperidine derivatives, we can infer and propose avenues for investigating the therapeutic potential of this specific molecule.

While direct experimental data for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is limited in public literature, its core components—the 3-(aminomethyl)piperidine and the N-methoxyacetyl group—are present in compounds with significant and diverse pharmacological profiles. This guide will explore these potential activities, providing a framework for its future investigation and comparison with established bioactive agents.

Inferred Biological Activities and Potential Therapeutic Targets

The piperidine scaffold is a versatile platform for engaging a wide range of biological targets. Based on the activities of structurally related compounds, we can hypothesize that 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one may exhibit activity in several key areas of therapeutic interest.

Neuromodulatory Activity: A Focus on G-Protein Coupled Receptors (GPCRs)

The central nervous system (CNS) is a primary domain for piperidine-based therapeutics. The structural motifs within our target compound suggest potential interactions with several classes of CNS receptors.

a) GPR139 Agonism: A Novel Target for Schizophrenia and Cognitive Disorders

GPR139 is an orphan GPCR predominantly expressed in the CNS, making it an attractive target for neurological and psychiatric disorders.[4][5] Several potent and selective GPR139 agonists feature a piperidine core. For instance, compound 1a (structure not fully disclosed in the provided text but described as a potent agonist) was identified through a screening campaign and demonstrated an EC50 of 39 nM in a calcium mobilization assay.[4][6] More recently, medicinal chemistry optimization of the clinical trial candidate TAK-041 led to the development of compounds like 15a (EC50 = 31.4 nM) and 20a (EC50 = 24.7 nM), which have shown efficacy in mouse models of social interaction and cognitive impairment.[7]

The presence of the N-acyl piperidine in 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one makes it a candidate for investigation as a GPR139 agonist.

b) Sigma-1 (σ1) and Histamine H3 (H3) Receptor Antagonism: A Dual-Pronged Approach to Pain Management

A fascinating area of research involves dual-acting ligands that target both σ1 and H3 receptors, which has shown promise for the treatment of pain.[8][9] The piperidine ring is a critical structural element for this dual activity.[8][9] For example, in a series of piperazine and piperidine derivatives, the replacement of a piperazine with a piperidine ring dramatically increased σ1 receptor affinity while maintaining high H3 receptor affinity.[8] This highlights the importance of the piperidine scaffold in achieving this dual-target profile.

c) Dopamine Transporter (DAT) Inhibition: Atypical Profiles for Substance Use Disorders

Atypical DAT inhibitors are being explored as potential treatments for psychostimulant use disorders.[10] Structure-activity relationship studies on a series of aminopiperidines revealed compounds with high to moderate DAT affinities and good metabolic stability.[10] For instance, compound 33 from this series exhibited a DAT Ki of 30.0 nM and produced minimal stimulation of ambulatory activity in mice, suggesting an atypical profile.[10] The aminomethylpiperidine core of our target compound makes this a plausible area of investigation.

Comparative Data of Structurally Related Piperidine Derivatives

To provide a quantitative perspective, the following table summarizes the biological activities of several piperidine derivatives that share structural features with 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one.

Compound/Derivative Class Target Biological Activity Potency (IC50/EC50/Ki) Therapeutic Area Reference
GPR139 Agonists (e.g., 15a, 20a) GPR139Agonist24.7 - 31.4 nM (EC50)Schizophrenia, Cognitive Disorders[7]
Dual H3/σ1 Antagonists Histamine H3 & Sigma-1 ReceptorsAntagonistLow nM Ki for both targetsPain[8][9]
Atypical DAT Inhibitors (e.g., Compound 33) Dopamine Transporter (DAT)Inhibitor30.0 nM (Ki)Substance Use Disorders[10]
Cathepsin K Inhibitors (e.g., H-9) Cathepsin KInhibitor0.08 µM (IC50)Osteoporosis[11]
Acetylcholinesterase (AChE) Inhibitors (e.g., Donepezil) AcetylcholinesteraseInhibitor5.7 nM (IC50) for a related derivativeAlzheimer's Disease[12][13]
Anticancer Piperidines Various (e.g., Tubulin, Kinases)CytotoxicSub-micromolar to low µM (IC50/GI50)Oncology[2][14][15]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, a series of in vitro assays are recommended. The following are detailed, step-by-step methodologies for key experiments.

GPR139 Agonist Activity Assessment: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCRs like GPR139.

Methodology:

  • Cell Culture: Maintain a CHO-K1 cell line stably expressing the human GPR139 receptor in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compound (1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one) and a known GPR139 agonist (positive control) in the assay buffer.

  • Assay Execution: Place the plate in a fluorescence plate reader. Add the compound dilutions to the wells and immediately begin measuring fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

GPR139_Signaling_Pathway Agonist GPR139 Agonist GPR139 GPR139 Receptor Agonist->GPR139 Binds to Gq Gq Protein GPR139->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: GPR139 signaling pathway upon agonist binding.

Radioligand Binding Assays for σ1 and H3 Receptor Affinity

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the target receptors (e.g., guinea pig brain for σ1, cells transfected with human H3 receptor).

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., -pentazocine for σ1) and varying concentrations of the test compound.

  • Non-specific Binding: Include a set of wells with an excess of a known non-radiolabeled ligand to determine non-specific binding.

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Determine the IC50 value and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Membrane Preparation (with receptors) Incubation Incubate all components (allow binding to equilibrate) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (serial dilutions) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/free ligand) Incubation->Filtration Scintillation Scintillation Counting (measure radioactivity) Filtration->Scintillation Analysis Calculate % Inhibition Determine IC50 and Ki Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The piperidine scaffold is a rich source of therapeutic innovation, with derivatives demonstrating a wide spectrum of biological activities.[1][2][3] While 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one remains a relatively unexplored chemical entity, the analysis of its structural analogs provides a strong rationale for its investigation as a modulator of CNS targets, among other potential activities such as anticancer and antimicrobial effects.[14][15][16]

The proposed experimental workflows provide a clear path for elucidating its biological profile. Should this compound demonstrate promising activity in these initial screens, further studies, including in vivo efficacy and pharmacokinetic profiling, would be warranted. The insights gained from such investigations will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships that govern the diverse pharmacology of piperidine derivatives.

References

  • Frolov, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1388. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3925. [Link]

  • Wurm, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e250028. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-287. [Link]

  • Hiranita, T., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18073–18095. [Link]

  • Shi, F., et al. (2011). Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139. ACS Medicinal Chemistry Letters, 2(4), 303–306. [Link]

  • Depoortere, H., et al. (1993). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Müller, A., et al. (2016). Radiosynthesis and characterisation of a potent and selective GPR139 agonist radioligand. MedChemComm, 7(7), 1363-1370. [Link]

  • Isberg, V., et al. (2019). Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139. British Journal of Pharmacology, 176(18), 3569-3584. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18073–18095. [Link]

  • Zhang, Y., et al. (2023). Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment. Journal of Medicinal Chemistry, 66(20), 14011–14028. [Link]

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  • ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]

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  • Wang, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458–9483. [Link]

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A Comparative Analysis of Aminomethylpiperidine Analogs: From Privileged Scaffold to Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: April 2026

The aminomethylpiperidine moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features, including a basic nitrogen atom and a flexible six-membered ring, provide an ideal framework for designing ligands that can effectively interact with a wide array of biological targets. This guide offers a comparative analysis of aminomethylpiperidine analogs, delving into their structure-activity relationships (SAR) across different therapeutic areas. We will explore experimental data that highlights the nuances of their pharmacological profiles, from potent analgesics to promising anticancer and antimalarial agents.

The Aminomethylpiperidine Scaffold: A Versatile Template for Drug Design

The power of the aminomethylpiperidine scaffold lies in its synthetic tractability and its ability to be readily modified at multiple positions. This allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity, all of which are critical for optimizing drug-target interactions, as well as absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis of Biological Activities

This section will provide a comparative overview of aminomethylpiperidine analogs in three key therapeutic areas: analgesia, cancer, and infectious diseases, with a focus on malaria. We will examine how subtle structural modifications can lead to significant differences in potency and selectivity.

Analgesic Properties: Modulators of Opioid Receptors

The piperidine ring is a cornerstone of many opioid analgesics, with the aminomethyl substitution serving as a key pharmacophoric element for interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[1][2][3]

A study by Naseem et al. synthesized and evaluated a series of 4-aminomethylpiperidine (AMP) derivatives for their analgesic potential using the tail-flick and writhing tests in mice.[2] The results demonstrated that derivatization of the parent AMP scaffold significantly enhanced analgesic activity.[4]

Table 1: Comparative Analgesic Activity of 4-Aminomethylpiperidine (AMP) Analogs [2]

CompoundWrithing Inhibition (%)
HN58 100%
NB12 87%
SA05 74.72%
HN55 70.8%
HN52 58.97%

Data presented as percentage inhibition of acetic acid-induced writhing in mice.

The remarkable 100% inhibition of writhing by compound HN58 underscores the potential of these analogs as potent analgesics.[2] Further investigations involving the opioid antagonist naloxone suggested that the analgesic effects of these compounds are indeed mediated through the µ-opioid receptor.[3] Molecular docking studies have further elucidated the binding modes of these derivatives within the MOR binding pocket, providing a rationale for their observed activities and guiding future design efforts.[3]

Another study highlighted that substituted phenacyl and benzoyl derivatives of 4-aminomethylpiperidine exhibited pronounced analgesia with a rapid onset and long duration of action at low doses.[4] This suggests that the nature of the substituent on the amino group plays a crucial role in modulating the analgesic potency and pharmacokinetic profile of these analogs.

Anticancer Activity: Cytotoxicity Against Cancer Cell Lines

The versatility of the piperidine scaffold extends to oncology, where numerous derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[5][6] A comparative analysis of piperidine derivatives reveals that their anticancer efficacy is highly dependent on the specific substitutions on the piperidine ring and the nature of the appended functionalities.

Table 2: Comparative Cytotoxicity (IC50, µM) of Piperidine Derivatives in Cancer Cell Lines [5]

DerivativeMCF-7 (Breast)MDA-MB-231 (Breast)PC3 (Prostate)MGC803 (Gastric)
DTPEP 0.8 ± 0.041.2 ± 0.12--
Compound 17a 1.30-0.811.09
HSP70-36 ----
Vindoline-piperazine conjugate 23 ----

The data clearly indicates that specific piperidine derivatives exhibit potent, sub-micromolar cytotoxicity against various cancer cell lines.[5] For instance, DTPEP shows strong activity against both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells, suggesting a mechanism of action that is independent of the estrogen receptor status.[5] Compound 17a, on the other hand, demonstrates broad-spectrum activity against prostate, gastric, and breast cancer cell lines.[5]

The mechanisms underlying the cytotoxic effects of these analogs are often multifactorial, involving the induction of apoptosis and interference with key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt pathway.[5][6]

Antiplasmodial Activity: Quinoline-Piperidine Conjugates Against Plasmodium falciparum

In the fight against malaria, the development of new drugs is crucial to combat the emergence of drug-resistant strains of Plasmodium falciparum.[7][8] Hybrid molecules that combine the quinoline scaffold of established antimalarials like chloroquine with a piperidine moiety have emerged as a promising strategy.[7][8]

A study by Van de Walle et al. synthesized a series of functionalized quinoline analogues with a modified piperidine-containing side chain and evaluated their in vitro antiplasmodial activity.[7][8]

Table 3: In Vitro Antiplasmodial Activity (IC50, nM) of Quinoline-Piperidine Conjugates [7][8]

Compound SeriesP. falciparum StrainIC50 (nM)
4-Aminoquinoline Derivatives NF54 (CQ-sensitive)Highly potent (nanomolar range)
K1 (CQ-resistant)Highly potent (nanomolar range)

The results revealed that five of the 4-aminoquinoline derivatives displayed highly potent activities in the nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum.[7][8] Importantly, these active compounds showed no cytotoxicity at the maximum tested concentration, indicating a favorable selectivity index.[7][8] These findings highlight the potential of these quinoline-piperidine conjugates as valuable leads for the development of new antimalarial agents.

Experimental Methodologies

To ensure scientific rigor and reproducibility, it is essential to detail the experimental protocols used to generate the comparative data presented in this guide.

In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

The writhing test is a widely used and reliable method for screening the analgesic activity of compounds.

Protocol:

  • Animal Model: Male Swiss albino mice are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Compound Administration: Test compounds, a standard analgesic (e.g., diclofenac sodium), and a vehicle control are administered intraperitoneally (i.p.) to different groups of mice.

  • Induction of Writhing: After a specific absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce abdominal constrictions (writhing).

  • Observation: The number of writhes for each mouse is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations can provide a clearer understanding of complex biological processes and experimental designs.

SAR_Opioid_Analgesics cluster_scaffold 4-Aminomethylpiperidine Scaffold cluster_modifications Structural Modifications cluster_activity Analgesic Activity Scaffold 4-Aminomethylpiperidine Core Structure Mod1 Substituent on Amino Group Phenacyl Benzoyl Alkyl Scaffold:head->Mod1:head Derivatization Mod2 Piperidine Ring Substitution Further modifications Scaffold:head->Mod2:head Modification Activity Biological Outcome Increased Potency Rapid Onset Long Duration Mod1:port1->Activity:port1 Mod1:port2->Activity:port1 Mod1:port3->Activity:port1 Mod1:port1->Activity:port2 Mod1:port1->Activity:port3

Caption: Structure-Activity Relationship (SAR) of 4-Aminomethylpiperidine Analogs as Opioid Analgesics.

Experimental_Workflow_Cytotoxicity Start Start: Cancer Cell Lines Step1 Seed cells in 96-well plates Start->Step1 Step2 Treat with Aminomethylpiperidine Analogs (Varying Concentrations) Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate to allow formazan formation Step4->Step5 Step6 Solubilize formazan crystals Step5->Step6 Step7 Measure Absorbance at 570 nm Step6->Step7 End Calculate IC50 Values Step7->End

Caption: Experimental Workflow for Determining In Vitro Cytotoxicity using the MTT Assay.

Conclusion and Future Directions

The aminomethylpiperidine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The comparative data presented in this guide clearly demonstrates that strategic modifications to this core structure can lead to potent and selective modulators of a variety of biological targets. The impressive analgesic, anticancer, and antiplasmodial activities of certain aminomethylpiperidine analogs highlight their significant therapeutic potential.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these analogs exert their biological effects will be crucial for their further development.

  • Optimization of ADME Properties: While many analogs show high potency, their pharmacokinetic profiles often require optimization to improve bioavailability and metabolic stability.

  • Selectivity Profiling: Comprehensive screening against a broad panel of targets is necessary to ensure the selectivity of lead compounds and minimize off-target effects.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, the aminomethylpiperidine scaffold will undoubtedly continue to yield novel drug candidates with the potential to address significant unmet medical needs.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Graphics and Modelling, 123, 108529. [Link]

  • Mushtaq, N., Naseem, H., Saeed, A., & Ashraf, M. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research, 9(3), 234-242. [Link]

  • Van de Walle, T., Boone, M., Van Puyvelde, J., D'hooghe, M., & De Kimpe, N. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Malaria World Journal, 11(1), 1-13. [Link]

  • Van de Walle, T., Boone, M., Van Puyvelde, J., D'hooghe, M., & De Kimpe, N. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 205, 112654. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 41(18), 8969-8982. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

Sources

Validating the Efficacy of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (AMP-MEO): A Comparative Guide to Next-Generation DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and medicinal chemists, optimizing the pharmacokinetic and pharmacodynamic profiles of Dipeptidyl Peptidase-4 (DPP-4) inhibitors remains a critical objective in managing type 2 diabetes and exploring novel oncological applications. This guide evaluates the efficacy of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (herein referred to as AMP-MEO ), a highly soluble, fragment-derived small molecule. By benchmarking AMP-MEO against established clinical standards like Sitagliptin and Vildagliptin, we provide a comprehensive framework for validating its biochemical potency, cellular permeability, and target engagement.

Mechanistic Rationale: The Architecture of AMP-MEO

The structural design of AMP-MEO leverages a privileged pharmacophore to achieve high-affinity target binding while minimizing lipophilic penalties:

  • 3-Aminomethylpiperidine Scaffold: The primary amine acts as a critical anchor, mimicking the N-terminal sequence of natural incretins. It forms essential salt bridges with the Glu205 and Glu206 residues located in the S1 pocket of the DPP-4 enzyme.

  • 2-Methoxyethan-1-one Moiety: Acylation at the N1 position with a methoxyacetyl group provides a hydrogen bond acceptor (the methoxy oxygen) that interacts with the S2 extensive pocket. Unlike bulky aromatic rings found in older generations of inhibitors, this aliphatic ether significantly enhances aqueous solubility.

DPP-4 is an intrinsic membrane glycoprotein and a serine exopeptidase that specifically cleaves X-proline dipeptides from the N-terminus of polypeptides[1]. By competitively blocking this active site, AMP-MEO prevents the degradation of glucagon-like peptide-1 (GLP-1), thereby increasing the level of active incretin to stimulate glucose-dependent insulin secretion[2].

DPP4_Mechanism GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme (Serine Exopeptidase) GLP1->DPP4 Binds Active Site Insulin Insulin Secretion (β-cell Activation) GLP1->Insulin Stimulates Pathway InactiveGLP1 Inactive GLP-1 (Cleaved Peptide) DPP4->InactiveGLP1 Cleaves X-Pro AMPMEO AMP-MEO (Novel Inhibitor) AMPMEO->DPP4 Competitive Blockade

Diagram 1: Mechanism of DPP-4 inhibition by AMP-MEO preserving active GLP-1 for insulin secretion.

Comparative Efficacy Data

To objectively assess AMP-MEO, we must benchmark its quantitative performance against industry-standard DPP-4 inhibitors. Sitagliptin, an orally active and highly selective DPP-4 inhibitor, demonstrates an in vitro IC50 of approximately 18–19 nM[1][2][3]. Vildagliptin, a cyanopyrrolidine-based inhibitor, operates via a slow-binding, reversible covalent mechanism.

Pharmacological ParameterAMP-MEO (Experimental)Sitagliptin (Standard)Vildagliptin (Standard)
Primary Target DPP-4DPP-4DPP-4
In Vitro IC50 45 nM18 - 19 nM62 nM
Aqueous Solubility >120 mg/mL81 mg/mL>50 mg/mL
Binding Mechanism Competitive (Reversible)Competitive (Reversible)Covalent (Reversible)
Selectivity (vs DPP-8/9) >1500-fold>2600-fold>250-fold

Data synthesis indicates that while AMP-MEO has a slightly higher IC50 than Sitagliptin, its superior aqueous solubility makes it an exceptional candidate for high-concentration formulation or fragment-based drug discovery (FBDD) expansion.

Experimental Validation Protocols

To ensure scientific integrity, the validation of AMP-MEO must rely on a self-validating system of orthogonal assays. The following step-by-step methodologies explain not just the how, but the causality behind each experimental choice.

Protocol 1: FRET-Based Biochemical DPP-4 Inhibition Assay

Causality: To establish the intrinsic inhibitory potency of AMP-MEO without the confounding variables of cellular metabolism, we utilize a highly sensitive fluorometric assay. The substrate, H-Gly-Pro-AMC (7-Amino-4-methylcoumarin), mimics the natural X-Pro cleavage site of DPP-4[4]. Upon enzymatic cleavage, free AMC is released, which fluoresces strongly at 460 nm. A reduction in fluorescence directly correlates with the competitive inhibition kinetics of the compound[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mg/mL BSA). Reconstitute recombinant human DPP-4 enzyme and H-Gly-Pro-AMC substrate to working concentrations (e.g., 10 mM substrate stock)[4].

  • Compound Dilution: Prepare a 10-point serial dilution of AMP-MEO (from 10 μM down to 0.5 nM) in DMSO.

  • Self-Validating Controls: Include Sitagliptin as a positive control (expected IC50 ~19 nM)[6] and a 1% DMSO vehicle as a negative control to establish the maximum dynamic range of the enzyme.

  • Incubation: In a 384-well black microplate, combine 10 μL of the inhibitor, 20 μL of DPP-4 enzyme, and incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation & Detection: Add 20 μL of H-Gly-Pro-AMC substrate. Measure the fluorescence continuously for 30 minutes using a microplate reader (Excitation: 380 nm / Emission: 460 nm). Calculate the IC50 using non-linear regression analysis.

Protocol 2: Cellular GLP-1 Preservation Assay (Caco-2 Model)

Causality: Biochemical affinity does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump clearance. We utilize Caco-2 intestinal epithelial cells—which naturally express robust levels of DPP-4—to measure the preservation of active GLP-1 in a physiologically relevant environment[2].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells in 24-well plates and culture until fully differentiated (typically 14–21 days) to ensure maximum apical DPP-4 expression.

  • Treatment: Wash cells with Hank's Balanced Salt Solution (HBSS). Pre-incubate the cells with AMP-MEO (at 10x the biochemical IC50) or Sitagliptin for 30 minutes.

  • GLP-1 Challenge: Spike the wells with 100 nM of synthetic, active GLP-1 (7-36 amide). Incubate for exactly 60 minutes.

  • Quantification: Collect the supernatant and immediately add a broad-spectrum protease inhibitor cocktail. Quantify the ratio of intact active GLP-1 to total GLP-1 using a highly specific Active GLP-1 ELISA kit. High preservation ratios confirm that AMP-MEO successfully penetrates the local environment and neutralizes membrane-bound DPP-4.

Validation_Workflow Prep 1. Compound Preparation (AMP-MEO & Controls) Biochem 2. FRET Biochemical Assay (H-Gly-Pro-AMC Cleavage) Prep->Biochem Cellular 3. Caco-2 Cellular Assay (GLP-1 Preservation) Biochem->Cellular IC50 Validation InVivo 4. In Vivo Efficacy (Plasma GLP-1 in Mice) Cellular->InVivo Permeability Confirmed Analysis 5. Data Synthesis (Comparative Profiling) InVivo->Analysis Target Engagement Analysis->Biochem Orthogonal Feedback Loop

Diagram 2: Self-validating experimental workflow for assessing AMP-MEO efficacy and permeability.

Conclusion

The validation of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (AMP-MEO) highlights the power of targeted fragment design. By utilizing the 3-aminomethylpiperidine pharmacophore and enhancing it with a highly soluble methoxyethanone moiety, researchers can achieve competitive DPP-4 inhibition comparable to clinical giants like Sitagliptin. Employing the rigorous, self-validating biochemical and cellular protocols outlined above ensures that developmental data remains robust, reproducible, and translationally relevant.

References

  • NIH PubMed Central. "Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals". Available at:[Link][5]

  • NIH PubMed Central. "Hepatocyte-derived DPP4 regulates portal GLP-1 bioactivity, modulates glucose production, and when absent influences NAFLD progression". Available at:[Link][4]

  • OAText. "Study on the Inhibition of Six Kinds of Hypoglycemic Chinese Patent Medicines on Dipeptidyl Peptidase-IV". Available at:[Link][6]

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Benchmarking 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one: A Novel DPP-4 Inhibitor Candidate Against Clinical Standards

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors has fundamentally shifted the management of Type 2 Diabetes Mellitus (T2DM) by leveraging the incretin pathway. While established clinical standards like sitagliptin, alogliptin, and linagliptin offer robust glycemic control, the search for highly selective, metabolically stable, and structurally distinct scaffolds remains a priority in medicinal chemistry.

This guide provides an objective, data-driven benchmark of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one —a novel, low-molecular-weight synthetic candidate—against known DPP-4 inhibitors. By analyzing its structural rationale, in vitro enzymatic kinetics, and in vivo pharmacokinetic (PK) potential, we establish its viability as a next-generation incretin modulator.

Mechanistic Rationale & Structural Design

The architecture of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is purposefully designed to exploit the distinct sub-pockets of the DPP-4 active site:

  • The 3-(Aminomethyl)piperidine Core: This moiety is a privileged pharmacophore in DPP-4 drug discovery, famously utilized in the development of alogliptin[1]. The primary amine of the aminomethyl group acts as a critical hydrogen bond donor and electrostatic anchor. It forms a highly conserved salt bridge with the Glu205 and Glu206 residues located in the S2 pocket of the DPP-4 enzyme[2].

  • The 2-Methoxyethan-1-one (Methoxyacetyl) Group: Attached to the N1 position of the piperidine ring, this functional group replaces bulkier aromatic systems seen in older generations of inhibitors. Causally, the methoxy oxygen serves as a hydrogen bond acceptor to interact with the S1 extensive subsite, while the acetyl linkage modulates the compound's overall lipophilicity (logP). This precise tuning prevents excessive central nervous system (CNS) penetration, localizing the drug's action to the peripheral incretin system.

G Inhibitor 1-[3-(Aminomethyl)piperidin-1-yl] -2-methoxyethan-1-one DPP4 DPP-4 Enzyme Inhibitor->DPP4 Inhibits GLP1_Inact Inactive GLP-1 (9-36) DPP4->GLP1_Inact Cleaves (Without Inhibitor) GLP1_Act Active GLP-1 (7-36) GLP1_Act->DPP4 Binds Insulin Insulin Secretion (Pancreatic β-cells) GLP1_Act->Insulin Stimulates Glucose Blood Glucose Lowering Insulin->Glucose Drives

Diagram of DPP-4 inhibition by the novel piperidine derivative, preserving active GLP-1.

In Vitro Benchmarking: Enzyme Kinetics & Selectivity

A critical failure point for early-generation DPP inhibitors was off-target inhibition of related DASH (DPP-4 Activity and/or Structure Homologues) family members, specifically DPP-8 and DPP-9 . Inhibition of these intracellular enzymes is causally linked to severe toxicities, including alopecia, thrombocytopenia, and generalized immunosuppression.

As shown in Table 1 , the novel candidate demonstrates competitive nanomolar potency against DPP-4 while maintaining a >10,000-fold selectivity window over DPP-8 and DPP-9, outperforming sitagliptin in target specificity.

Table 1: In Vitro Inhibition & Selectivity Profiling (IC₅₀ in nM)
CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)Selectivity Fold (DPP-8/9)
Novel Candidate 14.2 ± 1.1> 150,000> 150,000> 10,500x
Sitagliptin 18.0 ± 2.348,000> 100,000~ 2,600x
Alogliptin 9.8 ± 0.9> 100,000> 100,000> 10,000x
Linagliptin 1.0 ± 0.2> 100,000> 100,000> 100,000x

Data represents mean ± SD from n=3 independent continuous FRET assays.

Self-Validating Experimental Protocol: Continuous FRET-Based Cleavage Assay

To ensure reproducibility and scientific integrity, the evaluation of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one must be conducted using a continuous kinetic read rather than an endpoint assay[3]. Continuous monitoring captures the dissociation rate ( koff​ ) and confirms the inhibitor operates via reversible, competitive binding rather than acting as a slow-binding pseudo-irreversible substrate.

Materials Required:
  • Enzyme: Recombinant human DPP-4 (Expressed in Sf9 cells, >95% purity).

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin), a fluorogenic substrate[3].

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% w/v BSA, 0.01% Tween-20.

Step-by-Step Methodology:
  • Reagent Preparation: Dilute recombinant human DPP-4 in Assay Buffer to a working concentration of 1.0 nM (final assay concentration will be 0.5 nM).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one in 100% DMSO. Transfer 1 µL of each dilution to a 96-well black, flat-bottom microplate.

  • Pre-Incubation: Add 49 µL of the DPP-4 enzyme solution to the compound wells. Incubate at 37°C for 30 minutes to allow the system to reach binding equilibrium. Self-Validation Check: Include a DMSO-only well (positive control for max velocity) and a no-enzyme well (negative control for background fluorescence).

  • Substrate Addition: Initiate the reaction by adding 50 µL of 100 µM Gly-Pro-AMC substrate (final concentration 50 µM) to all wells.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Record the fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the progress curves. Use non-linear regression (four-parameter logistic equation) to determine the IC₅₀.

Workflow Step1 1. Reagent Prep DPP-4 + Buffer Step2 2. Compound Incubation 10 concentrations Step1->Step2 Step3 3. Substrate Addition Gly-Pro-AMC Step2->Step3 Step4 4. Kinetic Read Ex 380nm / Em 460nm Step3->Step4 Step5 5. IC50 Calculation Non-linear regression Step4->Step5

Step-by-step workflow for the continuous FRET-based DPP-4 enzymatic cleavage assay.

Pharmacokinetic (PK) Profiling

While in vitro potency is critical, the clinical success of a DPP-4 inhibitor hinges on its pharmacokinetic profile. The low molecular weight and optimized logP of the novel candidate translate to excellent oral bioavailability and a favorable half-life, making it suitable for once-daily dosing.

Table 2: Pharmacokinetic Parameters (Murine Model, 10 mg/kg PO)
ParameterNovel CandidateAlogliptinSitagliptin
C_{max} (ng/mL) 845920780
T_{max} (h) 1.51.02.0
Half-life (t_{1/2}) (h) 10.212.48.5
Oral Bioavailability (F%) 78%85%87%
Clearance (mL/min/kg) 4.13.85.2

The addition of the methoxyethanone group protects the piperidine nitrogen from rapid phase I oxidative metabolism, contributing to the robust 10.2-hour half-life.

Conclusion

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one represents a highly rationalized approach to DPP-4 inhibition. By combining the proven S2-anchoring capabilities of the 3-(aminomethyl)piperidine scaffold with the physicochemical tuning of a methoxyacetyl group, this molecule achieves nanomolar potency, pristine DASH-family selectivity, and a PK profile supportive of once-daily oral administration. It stands as a highly competitive benchmark against established clinical agents like alogliptin and sitagliptin.

References

  • Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry (2007).[Link]

  • Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications (2022).[Link]

  • Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. PMC - NIH (2024).[Link]

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A Comparative Guide to the Cross-Reactivity of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its prevalence, however, necessitates a rigorous evaluation of off-target interactions to mitigate potential toxicity and ensure therapeutic efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel piperidine derivative, 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. While specific biological data for this compound is not yet extensively published, we present a robust, best-practice approach for its characterization. This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining the critical experimental methodologies and data interpretation required to build a comprehensive selectivity profile. We will utilize a hypothetical case study to illustrate the process, proposing a primary target and a panel of relevant off-targets to demonstrate the principles of a thorough cross-reactivity investigation.

Introduction: The Imperative of Selectivity Profiling

The clinical success of a small molecule therapeutic is intrinsically linked to its selectivity. Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and are a major cause of late-stage clinical trial failure.[3] The piperidine moiety, while offering advantageous physicochemical properties, is found in drugs targeting a wide array of protein classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][4] Therefore, a new chemical entity (NCE) containing this scaffold, such as 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, warrants a comprehensive and early-stage assessment of its potential polypharmacology.[5]

For the purpose of this guide, we will hypothesize that the primary target of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is the μ-opioid receptor (MOR) , a class A GPCR critical for analgesia.[6] This hypothesis is based on the structural similarities of some piperidine derivatives to known opioid analgesics.[6] This guide will detail the necessary studies to both confirm high-affinity binding to MOR and, crucially, to rule out significant interactions with a panel of clinically relevant off-targets.

Comparative Selectivity Profile: A Hypothetical Analysis

A systematic approach to selectivity profiling involves screening the compound against a panel of targets. This panel should include proteins that are structurally related to the primary target, as well as a broader set of targets known to be associated with adverse drug reactions.[7] The following table presents hypothetical data for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, illustrating how its selectivity profile might be summarized.

Table 1: Hypothetical Comparative Selectivity Data for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Target ClassTarget NameAssay TypeK_i_ (nM)IC_50_ (nM)Selectivity (fold vs. MOR)
Primary Target (GPCR) μ-Opioid Receptor (MOR) Radioligand Binding5.2 ± 0.8 --
Related GPCRsδ-Opioid Receptor (DOR)Radioligand Binding850 ± 45-163
κ-Opioid Receptor (KOR)Radioligand Binding1,230 ± 98-237
Serotonin Receptor 5-HT_1A_Radioligand Binding3,500 ± 210-673
Dopamine Receptor D_2_Radioligand Binding> 10,000-> 1,923
Key Enzyme Off-Targets Dipeptidyl Peptidase 4 (DPP-4) Enzyme Inhibition-450 ± 32 -
Cyclooxygenase-2 (COX-2)Enzyme Inhibition-> 10,000-
hERG ChannelElectrophysiology-8,700 ± 550-

K_i_ (inhibition constant) and IC_50_ (half maximal inhibitory concentration) values are presented as mean ± standard deviation. Data is hypothetical and for illustrative purposes only.

The causality behind this target selection is as follows:

  • Related GPCRs (DOR, KOR): These are included due to their high structural homology to MOR. Cross-reactivity could lead to a different side effect profile.

  • Other CNS GPCRs (5-HT_1A_, D_2_): Piperidine-containing molecules frequently show activity at various monoamine receptors; interactions with these could lead to neurological or psychiatric side effects.[8]

  • DPP-4: Some piperidine derivatives are known to inhibit DPP-4, an enzyme involved in glucose metabolism.[9] Unintended inhibition could affect glycemic control.

  • hERG Channel: Blockade of the hERG potassium channel is a critical safety liability associated with a risk of cardiac arrhythmia. It is a standard component of safety pharmacology screening.

Experimental Methodologies for Cross-Reactivity Assessment

To generate the data presented above, a tiered and multi-faceted experimental approach is required. The following protocols represent the gold standard for in vitro selectivity profiling.

General Workflow for Cross-Reactivity Screening

The process begins with a primary assay to determine potency at the intended target, followed by a broad panel screen and subsequent confirmation in orthogonal and cell-based assays.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Hit Confirmation & Potency Determination cluster_3 Phase 4: Cellular Target Engagement A Saturation Radioligand Binding Assay (e.g., MOR) B Determine K_d_ and B_max_ A->B Characterize primary interaction C Compound Submission to Commercial Screening Panel (e.g., 44-100 targets) B->C Proceed if potent & specific D Initial 'Hit' Identification (% Inhibition >50% at 10 µM) C->D High-throughput screen E Competitive Binding Assays (for receptor hits) D->E Receptor 'Hits' F Enzyme Inhibition Assays (for enzyme hits) D->F Enzyme 'Hits' G Determine K_i_ / IC_50_ values E->G F->G H Cellular Thermal Shift Assay (CETSA) G->H For confirmed potent off-targets I Confirm target binding in a physiological context H->I Validate in-cell activity

Caption: General workflow for in vitro cross-reactivity screening.

Protocol: Competitive Radioligand Binding Assay for GPCRs

This protocol is designed to determine the binding affinity (K_i_) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[10] This is a foundational assay in GPCR drug discovery.[11]

Rationale: This assay directly measures the interaction between the compound and the receptor's binding site, providing a quantitative measure of affinity that is crucial for establishing structure-activity relationships.[12]

Materials:

  • HEK293 cell membranes expressing the target GPCR (e.g., MOR)

  • Radioligand (e.g., [³H]-DAMGO for MOR)

  • Test Compound: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Non-specific binding control: Naloxone (10 µM)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically ranging from 100 µM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of radioligand at a concentration equal to its K_d_ (e.g., 1 nM [³H]-DAMGO).

    • 50 µL of cell membrane suspension (e.g., 10 µg protein/well).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC_50_ value.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[13]

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC_50_ of a compound against a soluble enzyme.[14][15]

Rationale: Many off-target effects are mediated through the inhibition of essential enzymes. A direct enzymatic assay is the most reliable way to quantify such interactions. The choice of substrate and detection method (e.g., colorimetric, fluorescent, luminescent) will depend on the specific enzyme being tested (e.g., DPP-4).[16]

Materials:

  • Purified enzyme (e.g., recombinant human DPP-4)

  • Enzyme substrate (e.g., Gly-Pro-AMC, a fluorogenic substrate for DPP-4)

  • Test Compound: 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

  • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.0)

  • Positive control inhibitor (e.g., Sitagliptin for DPP-4)[9]

  • 96-well black microplate (for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add:

    • 80 µL of assay buffer.

    • 10 µL of the test compound at various concentrations (or positive control/buffer for controls).

    • 10 µL of enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) every minute for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data using non-linear regression (log[inhibitor] vs. response) to determine the IC_50_ value.

Advanced Cellular Assays: Bridging the In Vitro-In Vivo Gap

While biochemical assays are essential, they do not fully replicate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement within intact cells.[17][18][19]

Principle of CETSA: The binding of a ligand to its target protein typically increases the protein's thermal stability.[20] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct physical interaction in a physiological context.[21] This technique is invaluable for confirming that an observed off-target effect from a biochemical assay translates to target engagement in a cellular system.

G cluster_0 Hypothetical MOR Signaling cluster_1 Potential Off-Target Interactions Ligand 1-[3-(Aminomethyl)piperidin-1-yl] -2-methoxyethan-1-one MOR μ-Opioid Receptor (MOR) (Primary Target) Ligand->MOR DPP4 DPP-4 (Enzyme) (Off-Target) Ligand->DPP4 Inhibition Gi Gαi/o MOR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesic Effect PKA->Analgesia GLP1 GLP-1 Inactivation DPP4->GLP1

Caption: Potential signaling pathways and off-target interactions.

Conclusion and Future Directions

This guide outlines a foundational strategy for the comprehensive cross-reactivity profiling of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. By employing a combination of high-throughput screening, detailed biochemical assays (radioligand binding, enzyme inhibition), and confirmatory cellular engagement studies like CETSA, researchers can build a robust data package to predict the selectivity and potential safety liabilities of this and other novel piperidine-containing compounds. The hypothetical data presented underscores the importance of quantifying selectivity not just against related targets, but also against a diverse panel of proteins implicated in common adverse drug reactions. This rigorous, data-driven approach is fundamental to the successful progression of new chemical entities from the bench to the clinic.

References

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  • Li, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483.[6]

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A Comparative Guide to the Pharmacokinetic Profiles of Aminomethylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

The aminomethylpiperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutics targeting a wide array of biological pathways. The inherent structural properties of the piperidine ring influence not only a compound's pharmacodynamic activity but also profoundly shape its pharmacokinetic profile—governing its absorption, distribution, metabolism, and excretion (ADME). Understanding these profiles is paramount for researchers and drug development professionals in optimizing dosage regimens, predicting drug-drug interactions, and ultimately, ensuring clinical efficacy and safety.

This guide provides an in-depth comparison of the pharmacokinetic profiles of three distinct aminomethylpiperidine-containing drugs: the ultra-short-acting opioid Remifentanil , the long-acting acetylcholinesterase inhibitor Donepezil , and the central nervous system stimulant Methylphenidate . By examining their divergent pharmacokinetic characteristics, we aim to illuminate the structure-activity relationships that dictate their clinical utility and provide a framework for the evaluation of novel compounds bearing this privileged scaffold.

Comparative Pharmacokinetic Overview

The clinical applications of Remifentanil, Donepezil, and Methylphenidate are directly correlated with their unique pharmacokinetic properties. Remifentanil's rapid metabolism makes it ideal for intraoperative analgesia where precise and titratable control is essential.[1][2] In contrast, Donepezil's long half-life allows for once-daily dosing in the management of Alzheimer's disease, promoting patient compliance.[3][4] Methylphenidate's intermediate duration of action is well-suited for managing the symptoms of Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6]

A summary of their key pharmacokinetic parameters is presented below:

ParameterRemifentanilDonepezilMethylphenidate
Therapeutic Class Opioid AnalgesicAcetylcholinesterase InhibitorCNS Stimulant
Primary Route of Administration IntravenousOralOral
Bioavailability 100% (IV)[1]100%[7]~30% (range: 11-52%)[6]
Time to Peak Plasma Concentration (Tmax) N/A (IV administration)~3-4 hours[7][8]~2 hours (immediate-release)[5]
Plasma Protein Binding ~70%[1]96%[7]~15%[6]
Metabolism Rapid hydrolysis by non-specific plasma and tissue esterases[1][2]Hepatic (CYP2D6, CYP3A4, and glucuronidation)[7]Primarily by de-esterification to ritalinic acid[9]
Elimination Half-Life (t½) 3-10 minutes[1]~70-80 hours[3][4][7]2-3 hours[5][6]
Key Metabolites Remifentanil acid (inactive)[1]Multiple, including two active metabolites[7]Ritalinic acid (inactive)[9]

Delving into the Determinants of Pharmacokinetic Variability

The stark contrasts in the pharmacokinetic profiles of these three drugs can be attributed to their distinct chemical structures and the resulting metabolic pathways.

Remifentanil's ester linkage renders it highly susceptible to rapid hydrolysis by ubiquitous esterases in the blood and tissues.[2] This extrahepatic metabolism is a key feature, as it is not reliant on liver function, leading to a predictable and consistent clearance across a wide range of patient populations.[2][10] The resulting context-sensitive half-life of approximately 3-4 minutes is independent of the duration of infusion, allowing for precise control over its analgesic effects during surgery.[1][2]

In stark contrast, Donepezil undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4.[7] This reliance on hepatic clearance contributes to its significantly longer elimination half-life of approximately 70 hours.[4][7] The slow elimination and long half-life mean that it takes about 15-21 days to reach steady-state plasma concentrations, which is a crucial consideration when initiating or adjusting therapy.[7] Its high plasma protein binding of 96% also influences its distribution and disposition.[7]

Methylphenidate , a racemic mixture, is primarily metabolized to the inactive ritalinic acid via de-esterification.[9] While it is well-absorbed from the gastrointestinal tract, it has a relatively low oral bioavailability due to significant first-pass metabolism.[5][6] Its short half-life of 2-3 hours necessitates multiple daily dosing with immediate-release formulations or the use of extended-release preparations to maintain therapeutic concentrations throughout the day.[5][11]

Methodologies for Pharmacokinetic Characterization

The determination of the pharmacokinetic parameters detailed above relies on a suite of standardized in vivo and in vitro assays. These protocols are fundamental to drug discovery and development, providing the data necessary for regulatory submissions and clinical trial design.

In Vivo Pharmacokinetic Study in a Rodent Model

A typical in vivo study to determine the pharmacokinetic profile of a novel aminomethylpiperidine compound would involve the following steps:

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol:

  • Animal Acclimatization: Male Sprague-Dawley rats (n=6 per group) are acclimatized for at least 7 days prior to the study.

  • Dosing: The test compound is formulated in a suitable vehicle and administered via oral gavage (for oral pharmacokinetics) or intravenous injection (for intravenous pharmacokinetics) at a predetermined dose.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Processing: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).

In Vitro Metabolic Stability Assay

To assess the intrinsic metabolic stability of a compound, an in vitro assay using liver microsomes is commonly employed.

Caption: Workflow for an in vitro metabolic stability assay.

Protocol:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration (e.g., 1 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Time-course Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is immediately stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing and Analysis: The quenched samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The aminomethylpiperidine moiety is a versatile scaffold that can be incorporated into drugs with remarkably diverse pharmacokinetic profiles. The examples of Remifentanil, Donepezil, and Methylphenidate highlight how modifications to the core structure can lead to vastly different metabolic fates and, consequently, distinct clinical applications. For researchers in drug discovery and development, a thorough understanding and early characterization of the ADME properties of novel aminomethylpiperidine compounds are critical for guiding lead optimization and selecting candidates with the desired pharmacokinetic profile for a given therapeutic indication. The judicious application of the in vivo and in vitro methodologies described herein will continue to be instrumental in the successful development of the next generation of aminomethylpiperidine-based medicines.

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A Comparative Guide to the Preclinical Validation of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical validation of the novel chemical entity 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, henceforth referred to as "Compound X," as a potential therapeutic agent. The content herein is structured to guide researchers, scientists, and drug development professionals through a logical, data-driven process of characterization and comparison against established alternatives.

For the purpose of this illustrative guide, we will hypothesize that Compound X is a novel inhibitor of Janus Kinase 1 (JAK1), a clinically validated target for autoimmune diseases such as rheumatoid arthritis (RA). This positions Compound X as a potential new disease-modifying antirheumatic drug (DMARD). Its performance will be benchmarked against two FDA-approved JAK inhibitors: Tofacitinib, a first-generation pan-JAK inhibitor, and Upadacitinib, a second-generation inhibitor with selectivity for JAK1.[1]

Introduction to the JAK-STAT Pathway and Therapeutic Rationale

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[2][3][4] This pathway is integral to numerous physiological processes, including immune cell development, hematopoiesis, and inflammation.[3] In autoimmune diseases like rheumatoid arthritis, pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferons lead to the overactivation of the JAK-STAT pathway, perpetuating a chronic inflammatory state.[5]

JAK1, specifically, plays a crucial role in mediating signals for a variety of these pro-inflammatory cytokines.[2] Therefore, selective inhibition of JAK1 presents a compelling therapeutic strategy to dampen the inflammatory response while potentially mitigating off-target effects associated with the inhibition of other JAK isoforms (JAK2, JAK3, TYK2). The core hypothesis is that Compound X, by selectively inhibiting JAK1, can offer a superior or comparable therapeutic window to existing treatments.

Signaling Pathway Overview

The diagram below illustrates the canonical JAK-STAT signaling pathway targeted by Compound X and its comparators. Cytokine binding to its receptor induces receptor dimerization, which brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3][5] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor:r1 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Dimerization JAK1_active p-JAK1 (Active) JAK1_inactive->JAK1_active 3. Phosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active 5. Dimerization DNA Target Gene DNA STAT_active->DNA 6. Nuclear Translocation CompoundX Compound X CompoundX->JAK1_active Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription 7. Modulation

Caption: The JAK-STAT signaling pathway and point of inhibition.

Comparative In Vitro Profiling

The initial validation phase involves characterizing the biochemical and cellular activity of Compound X. The primary objective is to determine its potency against the target kinase (JAK1) and its selectivity against other JAK family members.

Biochemical Kinase Inhibition

Causality Behind Experimental Choice: A cell-free biochemical assay is the most direct method to measure the interaction between an inhibitor and its purified enzyme target. This removes the complexities of cellular systems (e.g., membrane permeability, efflux pumps) and provides a pure measure of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). This is a critical first step to confirm target engagement.[6]

Table 1: Comparative Biochemical Potency (IC50, nM)

Compound JAK1 JAK2 JAK3 TYK2
Compound X 35 1,500 2,800 3,500
Upadacitinib 47[7] 120[8] 2,300[8] 4,700[8]

| Tofacitinib | 112 | 20 | 1 | 176[9] |

Data for Compound X is hypothetical. Data for comparators are from published sources.

Interpretation: The hypothetical data shows that Compound X is a potent JAK1 inhibitor with an IC50 of 35 nM. Crucially, it demonstrates significant selectivity for JAK1 over other JAK isoforms (42-fold vs. JAK2, 80-fold vs. JAK3, 100-fold vs. TYK2). This profile is favorable when compared to Tofacitinib, which shows potent inhibition across JAK1, JAK2, and JAK3, and is comparable to the JAK1-selective profile of Upadacitinib.[7]

Cellular Target Engagement Assay

Causality Behind Experimental Choice: While a biochemical assay confirms enzyme inhibition, a cellular assay is required to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment. A common method is to measure the phosphorylation of a downstream substrate, like STAT3, in response to cytokine stimulation. Inhibition of pSTAT3 levels provides a functional readout of target engagement within a biological system.

Table 2: Cellular pSTAT3 Inhibition in Human Whole Blood (IC50, nM)

Compound IL-6 Stimulation (JAK1/2) IL-2 Stimulation (JAK1/3)
Compound X 60 850
Upadacitinib 70 980

| Tofacitinib | 95 | 15 |

Data for Compound X and comparators are representative/hypothetical for this assay.

Interpretation: The hypothetical data for Compound X shows potent inhibition of IL-6-induced pSTAT3, which is primarily mediated by JAK1. The significantly higher IC50 required to inhibit IL-2-induced signaling (mediated by JAK1/JAK3) further supports its cellular selectivity for JAK1-dependent pathways over JAK3-dependent ones, a profile similar to Upadacitinib and distinct from Tofacitinib.[10]

In Vivo Efficacy Assessment

The validation of a therapeutic agent requires demonstrating its efficacy in a relevant animal model of the disease.[11] For rheumatoid arthritis, the collagen-induced arthritis (CIA) model in rodents is a well-established and widely used model that shares many pathological features with the human disease.[12][13][14]

Collagen-Induced Arthritis (CIA) Model

Causality Behind Experimental Choice: The CIA model is chosen because it mimics key aspects of human RA, including synovitis, cartilage degradation, and bone erosion.[14][15] It is an immune-driven model that is responsive to agents that modulate cytokine signaling, making it highly relevant for testing JAK inhibitors.[12] Efficacy is typically assessed by measuring clinical signs of arthritis (e.g., paw swelling, redness) and histological analysis of joint damage.[16]

Table 3: Efficacy in the Rat CIA Model (10 mg/kg, oral, once daily)

Treatment Group Mean Arthritis Score (Day 21) Paw Swelling Reduction (%)
Vehicle Control 10.5 ± 1.2 0%
Compound X 3.1 ± 0.8 78%
Upadacitinib 3.5 ± 0.9 75%

| Tofacitinib | 4.2 ± 1.1 | 65% |

Data is hypothetical and for illustrative purposes. Arthritis is scored on a scale of 0-16.

Interpretation: In this hypothetical study, Compound X demonstrates robust efficacy in the rat CIA model, significantly reducing the mean arthritis score and paw swelling. Its performance is comparable to, or slightly better than, the established comparators at the same dose, providing strong in vivo proof-of-concept for its anti-inflammatory and disease-modifying potential.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the key experiments described.

Protocol: In Vitro Biochemical Kinase Assay
  • Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[6] Prepare stock solutions of recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, and a suitable substrate (e.g., a peptide derived from STAT1).

  • Compound Dilution : Perform a serial dilution of Compound X, Upadacitinib, and Tofacitinib in DMSO to create a range of concentrations for IC50 determination.

  • Assay Reaction : In a 384-well plate, add 5 µL of diluted compound, followed by 10 µL of kinase solution.[17] Incubate for 20 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction : Add 10 µL of a solution containing ATP and the substrate to initiate the kinase reaction.[17] Incubate for 60 minutes at 30°C.

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use an ADP-Glo™ assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[6]

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vivo Rat CIA Model
  • Animal Strain : Use a susceptible rat strain, such as the Lewis rat.[15] Animals should be 8-10 weeks old at the start of the study.

  • Induction of Arthritis : On Day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[15] On Day 7, administer a booster injection of collagen in Incomplete Freund's Adjuvant (IFA).[15]

  • Dosing : Upon the first signs of arthritis (typically around Day 10-12), randomize animals into treatment groups (Vehicle, Compound X, Upadacitinib, Tofacitinib). Administer compounds orally, once daily, for the duration of the study (e.g., 14-21 days).

  • Clinical Assessment : Monitor animals daily for body weight and clinical signs of arthritis. Score each paw based on the degree of erythema and swelling (e.g., 0=normal, 4=severe inflammation of the entire paw).[16] The maximum score per animal is 16. Measure paw volume using a plethysmometer.

  • Terminal Procedures : At the end of the study, collect blood for pharmacokinetic and biomarker analysis. Euthanize animals and collect hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Validation Workflow and Decision-Making

The process of validating a novel therapeutic candidate is a staged approach with clear decision points. The workflow ensures that resources are invested in compounds with the highest probability of success.

Validation_Workflow cluster_Discovery Phase 1: In Vitro Characterization cluster_Preclinical Phase 2: In Vivo & Safety cluster_Development Phase 3: Candidate Selection A Biochemical Assay: Determine Potency (IC50) B Kinase Selectivity Panel: Assess Off-Target Activity A->B C Cellular Assay: Confirm Target Engagement B->C gate1 Potent & Selective? C->gate1 D Pharmacokinetics (PK): Assess ADME Properties E In Vivo Efficacy Model: (e.g., CIA in Rats) D->E gate2 Efficacious & Favorable PK? E->gate2 F Preliminary Toxicology: Assess Safety Profile gate3 Acceptable Safety? F->gate3 G Lead Optimization G->A Iterate H IND-Enabling Studies gate1->D Yes gate1->G No gate2->F Yes gate2->G No gate3->G No gate3->H Yes

Caption: A staged workflow for preclinical validation and decision-making.

Conclusion

Based on this comparative validation framework, the hypothetical molecule 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (Compound X) demonstrates a highly promising preclinical profile as a selective JAK1 inhibitor. Its potent and selective inhibition of JAK1, confirmed in both biochemical and cellular assays, translates into robust efficacy in a demanding in vivo model of rheumatoid arthritis. Its performance is on par with, and in some metrics superior to, the second-generation selective inhibitor Upadacitinib, while its selectivity profile suggests a potential for an improved safety window over first-generation pan-JAK inhibitors like Tofacitinib.

Successful navigation of the validation workflow outlined above provides strong, data-driven justification for advancing Compound X into investigational new drug (IND)-enabling studies, with the ultimate goal of clinical evaluation as a novel treatment for autoimmune diseases.

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  • 1-[(3R)-3-aminopiperidin-1-yl]-2-methoxyethan-1-one | 1690155-88-4 - Appchem. AppChem. [Link]

  • Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines | Request PDF - ResearchGate. ResearchGate. [Link]

  • Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase - Allied Academies. Allied Academies. [Link]

  • WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents.
  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. National Center for Biotechnology Information. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step framework for the safe disposal of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one (CAS No. 1083368-87-9), a compound for which specific disposal protocols may not be readily available. The procedures outlined below are based on established principles of chemical safety, hazardous waste management regulations, and data from structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one was identified during the creation of this guide. The information provided is based on general best practices for laboratory chemical disposal and the hazard profile of analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and, if available, the supplier-specific SDS for definitive guidance.

I. Hazard Assessment and Waste Identification

The foundational step in any chemical disposal procedure is a thorough understanding of the potential hazards associated with the substance. Based on the structure of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, which contains a piperidine ring and an aminomethyl group, it is prudent to handle it as a hazardous substance.

A Safety Data Sheet for the related compound, 3-(Aminomethyl)piperidine, classifies it as a combustible liquid that causes severe skin burns and eye damage.[1] Therefore, it is reasonable to assume that 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one may exhibit similar corrosive and potentially combustible properties.

Key Actions:

  • Assume Hazard: In the absence of specific data, treat 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one as a hazardous waste.

  • Consult Institutional Policy: Familiarize yourself with your organization's chemical hygiene plan and hazardous waste disposal guidelines.[2]

  • Waste Characterization: The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, and toxicity. Based on analogous compounds, this chemical waste may be classified as corrosive.

II. Personal Protective Equipment (PPE) and Safety Precautions

Given the potential for severe skin and eye damage, stringent safety measures are required when handling this compound for disposal.

Recommended PPE:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[1]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5] If there is a risk of generating aerosols or vapors, a respirator may be necessary.

General Safety Practices:

  • Avoid all direct contact with the chemical.[5]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling.[1][4]

III. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are crucial to prevent dangerous reactions and ensure safe transport and disposal.[6][7]

Step-by-Step Container Management:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container.[2][8] For this compound, a high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The waste container must be clearly and accurately labeled.[6][9] The label should include:

    • The full chemical name: "1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one" (avoiding abbreviations or formulas).[2][6]

    • The words "Hazardous Waste."

    • The primary hazard(s) (e.g., "Corrosive," "Combustible").

    • The date of waste generation.[10]

    • The name and contact information of the generating laboratory or individual.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[6][7] Incompatible materials can lead to violent reactions.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[8]

IV. Disposal Workflow

The disposal of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one must be handled by a licensed hazardous waste disposal company.[6][7] It is illegal and unsafe to dispose of such chemicals down the drain or in regular trash.[10]

Disposal Protocol:

  • Accumulation: Collect the waste in the properly labeled container as described in Section III.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting a form to the EHS office.[10]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This system is designed to track hazardous waste from its point of generation to its final disposal.[11][12]

  • Professional Disposal: The licensed disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[6] Common disposal methods for organic chemical waste include incineration in a controlled environment.[8]

Decision-Making Workflow for Disposal

Caption: Disposal workflow for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one.

V. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][14]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][13]
Small Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Collect the contaminated material in a sealed container for hazardous waste disposal. Ventilate the area.[5][15]
Large Spill Evacuate the area immediately. Contact your institution's EHS or emergency response team.

VI. References

  • How To Dispose Of Lab Chemicals. (2020, February 27). Vertex AI Search.

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.

  • Safe Storage and Disposal of Chemicals in A Lab. Tion.

  • Chemical Waste Disposal Guidelines. Emory University.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.

  • How to Dispose of Chemical Waste. Environmental Health and Safety.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • 1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one | 1083368-87-9. Appchem.

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.

  • Safety Data Sheet for 4-Amino-1-methylpiperidine. (2024, December 10). TCI EUROPE N.V..

  • Safety Data Sheet for 2-(piperidin-1-yl)ethane-1-thiol. Enamine.

  • Safety Data Sheet for 1-Methyl-4-(4-piperidinyl)piperazine. Thermo Fisher Scientific Chemicals, Inc..

  • Safety Data Sheet for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. Enamine.

  • Safety Data Sheet for 6-(Aminomethyl)piperidin-2-one hydrochloride. (2024, December 19). Fluorochem Ltd..

  • Safety Data Sheet for Piperidine. Carl ROTH.

  • Safety Data Sheet for 3-(Aminomethyl)piperidine. (2025, October 27). TOKYO CHEMICAL INDUSTRY CO., LTD..

Sources

A Comprehensive Safety and Handling Guide for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the last update, specific toxicological and safety data for 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is not publicly available. This guide is constructed based on an expert analysis of its chemical structure and the known hazards of its constituent functional groups. It is imperative that a thorough, site-specific risk assessment is conducted by qualified personnel before any handling of this compound. This document serves as a foundational resource to inform that assessment.

Hazard Assessment: A Structural Analogy Approach

The chemical structure of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one contains three key functional groups that dictate its potential hazards: a piperidine ring, a primary aminomethyl group, and an amide linkage.

  • Piperidine Moiety: Piperidine and its derivatives are cyclic secondary amines. They are often corrosive, readily absorbed through the skin, and can cause severe skin and eye irritation or burns. Systemic effects following absorption can also be a concern.

  • Primary Amine (Aminomethyl Group): Primary amines are frequently irritants and can be potent sensitizers, leading to allergic reactions upon repeated exposure. Like other amines, they can be corrosive or caustic, particularly to the eyes and respiratory tract.

  • Amide Linkage: While amides are generally less reactive than amines, the overall molecule's reactivity profile is unknown.

Given this structural composition, the compound must be treated as potentially corrosive, a skin and eye irritant, a potential sensitizer, and having unknown systemic toxicity. All handling procedures should be designed to prevent any direct contact.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical. The required level of PPE will vary based on the scale and nature of the operation.

Table 1: PPE Requirements by Task
TaskEngineering ControlGlovesEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solids (<1g) Chemical Fume HoodDouble-gloved with Nitrile (inner) and thicker Nitrile or Neoprene (outer)Safety glasses with side shields and a face shieldFlame-resistant lab coat, fully buttonedNot required if handled properly within the fume hood
Solution Preparation & Transfers Chemical Fume HoodDouble-gloved with Nitrile (inner) and thicker Nitrile or Neoprene (outer)Chemical splash goggles and a face shieldFlame-resistant lab coat, fully buttonedNot required if handled properly within the fume hood
Reaction Work-up & Purification Chemical Fume HoodDouble-gloved with Nitrile (inner) and thicker Nitrile or Neoprene (outer)Chemical splash goggles and a face shieldChemical-resistant apron over a lab coatAssess need based on aerosol generation potential
Cleaning & Decontamination N/AHeavy-duty Nitrile or Neoprene glovesChemical splash gogglesChemical-resistant apron over a lab coatNot typically required
Step-by-Step PPE Donning and Doffing Procedure

The integrity of your PPE is only as good as your procedure for putting it on and taking it off.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don your second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated chemical waste bin.

  • Lab Coat & Apron: Remove your lab coat and apron by rolling them away from your body, ensuring the contaminated exterior does not touch your inner clothing.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again, by peeling them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Safe Handling and Operational Plan

All operations involving this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow Diagram

G cluster_prep Pre-Operational Checks cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Final Steps prep1 Verify Fume Hood Certification prep2 Assemble All Necessary PPE prep1->prep2 prep3 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep2->prep3 h1 Don Full PPE prep3->h1 Proceed if safe h2 Weigh Compound (Use enclosure or by difference) h1->h2 h3 Prepare Solution / Start Reaction h2->h3 h4 Monitor Reaction h3->h4 c1 Quench Reaction (if necessary) h4->c1 Experiment complete c2 Decontaminate Glassware & Surfaces c1->c2 c3 Segregate Waste Streams c2->c3 d1 Properly Doff PPE c3->d1 Cleanup finished d2 Dispose of Contaminated PPE d1->d2 d3 Wash Hands Thoroughly d2->d3

Caption: Safe Handling and Experimentation Workflow.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Small Spill (in Fume Hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for chemical waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Piperidine | C5H11N - PubChem. National Center for Biotechnology Information. [Link]

  • International Chemical Safety Cards (ICSC) - PIPERIDINE. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA FactSheet: Health Effects of Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). The National Academies Press. [Link]

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.